molecular formula C26H40O5 B15569262 15(S)-Latanoprost

15(S)-Latanoprost

Número de catálogo: B15569262
Peso molecular: 432.6 g/mol
Clave InChI: GGXICVAJURFBLW-QKMKSKRWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

15(S)-Latanoprost is a useful research compound. Its molecular formula is C26H40O5 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-QKMKSKRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 15(S)-Latanoprost: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 15(S)-Latanoprost, an important stereoisomer of the prostaglandin (B15479496) F2α analog, Latanoprost (B1674536). Latanoprost is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] The 15(S) isomer, often considered an impurity in commercial Latanoprost preparations, is also a subject of research for its own biological activity.[3] This document details its structural characteristics, summarizes key quantitative data, outlines a representative synthetic protocol, and visualizes the synthetic pathway and mechanism of action.

Chemical Structure of this compound

This compound is a synthetic prostaglandin analog.[4] Its chemical structure is closely related to Latanoprost, with the key difference being the stereochemical configuration at the 15th carbon atom of the omega side chain. In this compound, the hydroxyl group at this position is in the (S) configuration, whereas in the active drug Latanoprost, it is in the (R) configuration.[3][5] This inversion of stereochemistry has a significant impact on its biological activity, with the free acid form of this compound showing a lower binding affinity for the prostaglandin F (FP) receptor compared to the free acid of Latanoprost.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Namepropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[6]
Alternate Names15-epi Latanoprost, Latanoprost EP Impurity E[3][4]
CAS Number145773-22-4[3]
Molecular FormulaC₂₆H₄₀O₅[3]
Molecular Weight432.6 g/mol [3]
AppearanceColorless viscous solution
SolubilitySoluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[7]

Synthesis of Latanoprost

The total synthesis of Latanoprost is a complex, multi-step process that has been approached through various strategies. A common and classical approach begins with the chiral precursor, Corey's lactone, to establish the correct stereochemistry of the cyclopentane (B165970) core.[8] An improved synthesis with effective control of the 15(S) diastereomer has been described, which is crucial for producing high-purity Latanoprost.[8]

A pot-economical total synthesis of Latanoprost has also been developed, which minimizes the number of purification steps and improves overall efficiency.[9][10] This approach utilizes an organocatalyst-mediated Michael reaction to control key stereocenters.[9][10]

Below is a generalized workflow illustrating a convergent synthesis strategy, which involves the separate synthesis of the alpha and omega chains followed by their coupling to the cyclopentane core.

G cluster_core Corey Lactone Modification cluster_omega Omega Chain Synthesis cluster_coupling Coupling and Reduction cluster_alpha Alpha Chain Installation cluster_final Final Step CoreyLactone Corey Lactone Diol Oxidation Oxidation (e.g., Swern) CoreyLactone->Oxidation Wittig Wittig-Horner Reaction Oxidation->Wittig Phosphonate Dimethyl (2-oxo-4-phenylbutyl) phosphonate Phosphonate->Wittig KetoneIntermediate Enone Intermediate Wittig->KetoneIntermediate Reduction Stereoselective Reduction (e.g., with (-)-DIP chloride) KetoneIntermediate->Reduction HydroxylIntermediate Hydroxyl Intermediate (Mixture of 15R/15S) Reduction->HydroxylIntermediate Purification Purification/ Crystallization HydroxylIntermediate->Purification DiolIntermediate Key Diol Intermediate (15R) Purification->DiolIntermediate DIBALH DIBAL-H Reduction DiolIntermediate->DIBALH Lactol Lactol Intermediate DIBALH->Lactol Wittig2 Wittig Reaction Lactol->Wittig2 LatanoprostAcid Latanoprost Acid Wittig2->LatanoprostAcid Esterification Esterification (Isopropyl Iodide) LatanoprostAcid->Esterification LatanoprostProduct Latanoprost Esterification->LatanoprostProduct G cluster_drug Drug Administration & Activation cluster_receptor Receptor Binding & Signaling cluster_cellular Cellular Response cluster_physiological Physiological Outcome Latanoprost Latanoprost (Isopropyl Ester Prodrug) Cornea Cornea Latanoprost->Cornea Topical Administration LatanoprostAcid Latanoprost Acid (Active Drug) Cornea->LatanoprostAcid Hydrolysis by Esterases FPReceptor Prostaglandin FP Receptor (in Ciliary Muscle) LatanoprostAcid->FPReceptor Agonist Binding Signaling Downstream Signaling Cascade FPReceptor->Signaling MMP Upregulation of Matrix Metalloproteinases (MMPs) Signaling->MMP ECM Extracellular Matrix (ECM) Degradation MMP->ECM Outflow Increased Uveoscleral Aqueous Humor Outflow ECM->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

References

The Core Mechanism of 15(S)-Latanoprost in Glaucoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). 15(S)-Latanoprost, a prostaglandin (B15479496) F2α analogue, is a first-line therapeutic agent for managing open-angle glaucoma and ocular hypertension.[1] Its efficacy in lowering IOP is well-established, but a deep understanding of its molecular and cellular mechanisms of action is crucial for the development of next-generation therapies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its pharmacokinetics, molecular interactions, downstream signaling pathways, and its effects on aqueous humor dynamics.

Pharmacokinetics and Activation

Latanoprost (B1674536) is administered as an isopropyl ester prodrug, a formulation that enhances its corneal penetration.[2] Following topical administration, it is rapidly absorbed through the cornea and hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3] This conversion is essential for its therapeutic activity. Peak concentrations of latanoprost acid in the aqueous humor are typically reached within two hours of administration.[1] The systemic exposure to latanoprost acid is low due to rapid metabolism in the liver via fatty acid β-oxidation, minimizing the risk of systemic side effects.

Molecular Target and Binding Affinity

The primary molecular target of latanoprost acid is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Latanoprost acid is a selective agonist for the FP receptor. Binding affinity studies have quantified this interaction, demonstrating a high affinity of latanoprost acid for the FP receptor.

Compound Receptor Binding Affinity (Ki) Reference
Latanoprost acidProstaglandin FP98 nM
Travoprost acidProstaglandin FP35 ± 5 nM
Bimatoprost acidProstaglandin FP83 nM

Table 1: Comparative binding affinities of prostaglandin analogues to the FP receptor.

Core Mechanism: Enhancement of Uveoscleral Outflow

The principal mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor. This pathway accounts for a significant portion of aqueous humor drainage, independent of the conventional trabecular meshwork pathway. The binding of latanoprost acid to FP receptors on ciliary muscle cells initiates a cascade of events leading to the remodeling of the extracellular matrix (ECM) in the ciliary muscle.

Extracellular Matrix Remodeling and Matrix Metalloproteinases (MMPs)

The remodeling of the ECM is a critical step in the mechanism of action of latanoprost. This process involves the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components. Studies have shown that latanoprost treatment leads to an increased expression of several MMPs in ciliary muscle and trabecular meshwork cells.

MMP Cell Type Fold Increase in mRNA Expression Reference
MMP-1Human Ciliary Muscle Cells3- to 13-fold
MMP-3Human Ciliary Muscle CellsIncreased
MMP-9Human Ciliary Muscle CellsIncreased
MMP-17Human Ciliary Body Smooth Muscle CellsIncreased (in 4 of 5 cultures)
MMP-24Human Trabecular Meshwork CellsIncreased (in all 5 cultures)

Table 2: Latanoprost-induced upregulation of Matrix Metalloproteinase (MMP) mRNA expression.

The increased activity of these MMPs leads to the degradation of collagen types I, III, and IV, fibronectin, and laminin (B1169045) in the ciliary muscle. This degradation widens the interstitial spaces between the ciliary muscle bundles, reducing the hydraulic resistance and facilitating the outflow of aqueous humor through the uveoscleral pathway.

Signaling Pathways

The activation of the FP receptor by latanoprost acid triggers intracellular signaling cascades that mediate its effects on ECM remodeling and potentially other cellular processes.

Gq/11-PLC-IP3-Ca2+ Pathway

The FP receptor is primarily coupled to the Gq/11 class of G-proteins. Upon activation, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can activate various downstream effectors, including protein kinase C (PKC).

Gq_PLC_Pathway Latanoprost Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream PI3K_Akt_mTOR_Pathway Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor PI3K PI3K FP_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection & Neurite Outgrowth mTOR->Neuroprotection Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (FP Receptor) Assay_Setup Assay Setup (Radioligand + Latanoprost) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Data_Analysis Data Analysis (IC50 → Ki) Scintillation->Data_Analysis

References

A Technical Deep Dive into the Biological Activity of 15-epi-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its clinical efficacy is critically dependent on its specific stereochemistry, particularly at the carbon-15 (B1200482) position. This technical guide provides a comprehensive examination of the biological activity of 15-epi-Latanoprost, an isomer of Latanoprost with an inverted hydroxyl group at the C-15 position. This document details its receptor binding affinity, functional potency, and in vivo effects, offering a comparative analysis with its parent compound, Latanoprost. Detailed experimental methodologies and signaling pathway visualizations are provided to support further research and development in this area.

Introduction

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1] It exerts its therapeutic effect by acting as a selective agonist on the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] Activation of the FP receptor in the eye enhances the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1] The stereoisomer, 15-epi-Latanoprost, is often considered an impurity in Latanoprost formulations.[3] Understanding the biological activity of this epimer is crucial for structure-activity relationship studies, for defining purity standards in drug manufacturing, and for exploring the potential of related prostaglandin analogues.

Quantitative Biological Data

The biological activity of 15-epi-Latanoprost has been characterized through in vitro receptor binding and in vivo functional assays. The data consistently demonstrates a significantly lower affinity and efficacy compared to Latanoprost.

Table 1: Comparative In Vitro Receptor Binding Affinity
CompoundReceptorAssay TypeIC50 (nM)Fold Difference vs. Latanoprost
Latanoprost AcidProstaglandin FPRadioligand Binding3.6[3]1x
15-epi-Latanoprost AcidProstaglandin FPRadioligand Binding24[4]6.7x lower affinity
Table 2: Comparative In Vivo Intraocular Pressure (IOP) Reduction in Monkeys
CompoundDoseAnimal ModelMaximum IOP Reduction
Latanoprost0.005%Glaucomatous Cynomolgus Monkeys6.6 ± 0.6 mmHg[5]
15-epi-Latanoprost3 µgNormotensive Cynomolgus Monkeys1 mmHg[4]

Note: The in vivo data for 15-epi-Latanoprost is limited and from a study on normotensive monkeys, which may not be directly comparable to studies on glaucomatous models.

Signaling Pathways

Prostaglandin F2α analogues, including Latanoprost and its epimers, mediate their effects through the activation of the FP receptor, which is coupled to the Gq family of G-proteins. The canonical signaling cascade is depicted below.

FP_Receptor_Signaling cluster_cytosol Cytosol Latanoprost 15-epi-Latanoprost (or Latanoprost) FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Gene Expression, Extracellular Matrix Remodeling) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: FP Receptor Signaling Pathway.

Upon agonist binding, the FP receptor activates Phospholipase C (PLC) via the Gq alpha subunit.[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG, in concert with elevated calcium levels, activates Protein Kinase C (PKC). This cascade ultimately leads to downstream cellular responses, including the remodeling of the extracellular matrix in the ciliary muscle, which is thought to increase uveoscleral outflow and lower IOP.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of 15-epi-Latanoprost.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (IC50) of 15-epi-Latanoprost for the prostaglandin FP receptor.

Materials:

  • Receptor Source: Cell membranes prepared from tissues or cells endogenously or recombinantly expressing the FP receptor (e.g., feline iris sphincter smooth muscle).

  • Radioligand: [³H]-Prostaglandin F2α.

  • Test Compounds: 15-epi-Latanoprost acid and Latanoprost acid (for comparison).

  • Non-specific Binding Control: A high concentration of unlabeled PGF2α.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the receptor-containing tissue or cells in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the [³H]-PGF2α radioligand, and varying concentrations of the unlabeled test compound (15-epi-Latanoprost acid or Latanoprost acid).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Radioligand_Binding_Workflow start Start prepare_membranes Prepare FP Receptor Membranes start->prepare_membranes setup_assay Set up Assay Plate: - Membranes - [³H]-PGF2α (Radioligand) - Unlabeled Competitor (e.g., 15-epi-Latanoprost) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Plot % Specific Binding vs. [Competitor] - Non-linear Regression quantify->analyze end Determine IC50 analyze->end

Caption: Radioligand Binding Assay Workflow.

In Vivo Intraocular Pressure (IOP) Measurement

Objective: To assess the in vivo efficacy of 15-epi-Latanoprost in reducing IOP in an animal model.

Materials:

  • Animal Model: Cynomolgus monkeys (normotensive or with laser-induced glaucoma).

  • Test Compound: Ophthalmic solution of 15-epi-Latanoprost at various concentrations.

  • Vehicle Control: The formulation vehicle without the active compound.

  • Anesthetic: For animal handling and to prevent distress.

  • Tonometer: A calibrated tonometer for measuring IOP (e.g., pneumatonometer).

Procedure:

  • Acclimatization and Baseline: Acclimatize the animals to the experimental procedures. Measure baseline IOP at multiple time points over several days to establish a stable baseline.

  • Drug Administration: Administer a single drop of the 15-epi-Latanoprost ophthalmic solution or vehicle control to the designated eye(s) of the anesthetized monkeys.

  • IOP Measurement: Measure IOP at regular intervals post-administration (e.g., hourly for the first 8 hours, then at 12 and 24 hours) using a tonometer.

  • Data Analysis: Calculate the change in IOP from baseline for each treatment group at each time point. Compare the IOP-lowering effect of 15-epi-Latanoprost to the vehicle control and, if applicable, to a positive control like Latanoprost, using appropriate statistical methods (e.g., ANOVA).

IOP_Measurement_Workflow start Start acclimatize Acclimatize Animals start->acclimatize baseline_iop Establish Baseline IOP (Multiple Measurements) acclimatize->baseline_iop randomize Randomize Animals into Treatment Groups (Vehicle, 15-epi-Latanoprost, etc.) baseline_iop->randomize administer_drug Topical Administration of Test Compound randomize->administer_drug measure_iop Measure IOP at Pre-defined Time Points administer_drug->measure_iop analyze Data Analysis: - Calculate ΔIOP from Baseline - Statistical Comparison between Groups measure_iop->analyze end Determine In Vivo Efficacy analyze->end

Caption: In Vivo IOP Measurement Workflow.

Discussion and Conclusion

The available data clearly indicates that 15-epi-Latanoprost is a significantly less potent agonist at the prostaglandin FP receptor compared to Latanoprost. The 6.7-fold lower binding affinity observed in in vitro assays translates to a markedly reduced in vivo efficacy in lowering intraocular pressure.[3][4] This underscores the critical importance of the stereochemistry at the C-15 position for optimal interaction with the FP receptor and subsequent biological activity.

For drug development professionals, these findings have several implications. Firstly, they highlight the necessity of stringent stereochemical control during the synthesis and purification of Latanoprost to minimize the presence of the less active 15-epi isomer. Secondly, the data contributes to a deeper understanding of the structure-activity relationships of prostaglandin analogues, which can inform the design of future, more potent, and selective FP receptor agonists for the treatment of glaucoma.

Further research is warranted to fully elucidate the functional pharmacology of 15-epi-Latanoprost. Dose-response studies in functional assays, such as intracellular calcium mobilization or GTPγS binding, would provide valuable data on its potency (EC50) and maximal efficacy (Emax) as an FP receptor agonist. More comprehensive in vivo studies in glaucomatous animal models would also be beneficial to establish a more complete dose-response relationship for its IOP-lowering effects.

References

A Technical Guide to 15(S)-Latanoprost as a Prostaglandin F2α Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536) is a potent prostaglandin (B15479496) F2α (PGF2α) analog that has become a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[2] The therapeutic efficacy of latanoprost is mediated through its selective agonist activity at the prostaglandin F (FP) receptor.

A critical aspect of latanoprost's pharmacology is its stereochemistry. The molecule contains several chiral centers, and the specific spatial arrangement of its functional groups is paramount for its biological activity. The clinically utilized and most potent form is the 15(R)-epimer. This guide focuses on the 15(S)-Latanoprost isomer, also known as 15-epi-latanoprost, which has an inverted hydroxyl group at the 15th carbon position. This seemingly minor structural alteration leads to a significant reduction in biological activity, highlighting the stringent structural requirements for potent FP receptor activation. Understanding the pharmacological differences between these epimers is crucial for drug design, synthesis, and impurity profiling in drug development.

Mechanism of Action

Latanoprost acid reduces IOP by increasing the outflow of aqueous humor, the fluid inside the eye. Unlike other classes of glaucoma medications that target the conventional (trabecular) outflow pathway, latanoprost primarily enhances the uveoscleral outflow pathway. This is achieved by remodeling the extracellular matrix (ECM) of the ciliary muscle.

Activation of the FP receptor, a G-protein coupled receptor (GPCR), on ciliary muscle cells is the initiating event. This triggers downstream signaling cascades that lead to the increased expression and secretion of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3. These enzymes degrade components of the ECM, including collagen, which widens the spaces between the ciliary muscle bundles. This structural change reduces the hydraulic resistance of the uveoscleral pathway, facilitating the drainage of aqueous humor from the eye and thereby lowering IOP.

Comparative Pharmacology of this compound vs. 15(R)-Latanoprost

The stereochemical configuration at the C-15 position is a key determinant of the molecule's ability to bind to and activate the FP receptor. The 15(R)-isomer, the active form of latanoprost, demonstrates high affinity and potent agonism, while the 15(S)-isomer is significantly less active.

Data Presentation

The quantitative differences in receptor binding and in vivo efficacy between the two isomers are summarized below.

Table 1: Comparative Binding Affinity of Latanoprost Isomers to the FP Receptor

CompoundAssay TypePreparationIC50 (nM)Fold Difference (vs. 15(R))
15(R)-Latanoprost AcidFP Receptor BindingCat Iris Sphincter Muscle3.6-
This compound AcidFP Receptor BindingCat Iris Sphincter Muscle24~6.7x weaker

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy in Normotensive Cynomolgus Monkeys

CompoundDoseIOP Reduction
This compound3 µg (single dose)1 mmHg

Signaling Pathways

Upon agonist binding, the FP receptor activates intracellular signaling cascades. The primary pathway involves coupling to Gq/11 proteins, though other pathways related to neuroprotection have also been identified.

Gq/11-Phospholipase C Pathway

This is the principal pathway for IOP reduction.

  • Receptor Activation: Latanoprost acid binds to the FP receptor.

  • G-Protein Coupling: The agonist-bound receptor activates the heterotrimeric G-protein Gq.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 triggers the release of stored intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade ultimately leads to the modulation of gene expression for MMPs and subsequent ECM remodeling.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

FP Receptor Gq Signaling Pathway
PI3K-Akt-mTOR Pathway (Neuroprotection)

In addition to its IOP-lowering effect, latanoprost has demonstrated neuroprotective effects on retinal ganglion cells (RGCs). This action is mediated through an FP receptor-dependent activation of the PI3K-Akt-mTOR signaling pathway, which is known to promote cell survival and neurite outgrowth. This finding suggests a secondary therapeutic mechanism for latanoprost in glaucoma management beyond IOP reduction.

Pharmacokinetics and Metabolism

Latanoprost is an isopropyl ester prodrug, designed to enhance corneal penetration.

  • Absorption & Activation: Following topical administration, latanoprost is absorbed through the cornea where it is rapidly hydrolyzed by esterases to its active form, latanoprost acid. Peak concentrations of the active acid in the aqueous humor (15-30 ng/mL) are reached approximately two hours after administration.

  • Distribution: Systemic absorption is minimal. The volume of distribution is approximately 0.16 L/kg.

  • Metabolism: The small amount of latanoprost acid that reaches systemic circulation is rapidly metabolized in the liver, primarily via fatty acid β-oxidation, to 1,2-dinor and 1,2,3,4-tetranor metabolites.

  • Excretion: Metabolites are primarily eliminated via the kidneys, with approximately 88% of a topical dose recovered in the urine. The elimination half-life of latanoprost acid from plasma is very short, around 17 minutes.

Metabolism_Pathway Latanoprost_Acid Latanoprost Acid (Active Drug) Cornea->Latanoprost_Acid Hydrolysis by Corneal Esterases Aqueous_Humor Aqueous Humor (Site of Action) Latanoprost_Acid->Aqueous_Humor Exerts Therapeutic Effect Systemic_Circulation Systemic Circulation Aqueous_Humor->Systemic_Circulation Minimal Absorption Liver Liver Systemic_Circulation->Liver Metabolites 1,2-dinor and 1,2,3,4-tetranor Metabolites (Inactive) Liver->Metabolites β-oxidation

Prodrug Activation and Metabolism of Latanoprost

Table 3: Pharmacokinetic Parameters of Latanoprost Acid in Humans

ParameterValueTissue/Fluid
Tmax (topical)~2 hoursAqueous Humor
Cmax (topical)15-30 ng/mLAqueous Humor
Tmax (systemic)~5 minutesPlasma
Cmax (systemic)~53 pg/mLPlasma
Plasma Half-life (t½)17 minutesPlasma
Aqueous Humor Half-life (t½)2-3 hoursAqueous Humor
Volume of Distribution (Vd)0.16 L/kgSystemic
Systemic Clearance7 mL/min/kgSystemic
Primary Route of EliminationRenal (as metabolites)-
Urinary Recovery~88%-

Clinical Efficacy (15(R)-Latanoprost)

Clinical trials have consistently demonstrated the efficacy of 15(R)-Latanoprost (0.005% ophthalmic solution) in reducing IOP. It is often considered a first-line therapy due to its potent IOP-lowering effect, once-daily dosing, and favorable safety profile.

Table 4: Summary of Clinical Trials on Latanoprost (0.005%) for IOP Reduction

Trial DesignComparatorDurationKey Efficacy Outcome
Multicenter, randomized, investigator-maskedBimatoprost (B1667075) 0.03%6 monthsBimatoprost was more effective than latanoprost in lowering IOP. At 6 months, 50-62% of latanoprost patients achieved a ≥20% IOP decrease.
Randomized, open-label, comparativeTimolol (B1209231) 0.5%3 monthsLatanoprost produced a significantly greater mean IOP reduction than timolol (9.72 mmHg vs. 7.27 mmHg, p=0.002).
Prospective, randomizedTravoprost (B1681362), Bimatoprost1 month (in Latanoprost non-responders)Switching to bimatoprost or travoprost showed no significant added benefit over continuing latanoprost in initial non-responders.

Experimental Protocols

Protocol: FP Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound acid) for the FP receptor.

  • Objective: To quantify the binding affinity of unlabeled test compounds to the human FP receptor by measuring their ability to displace a specific radioligand.

  • Materials:

    • Receptor Source: Cell membranes prepared from cells stably expressing the human FP receptor (e.g., HEK293 cells).

    • Radioligand: A high-affinity FP receptor radioligand, such as [³H]-PGF2α.

    • Test Compounds: Unlabeled latanoprost isomers (15(S) and 15(R) acid forms) at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

    • Filtration: Glass fiber filters (e.g., GF/C) and a cell harvester.

    • Detection: Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration.

    • Assay Setup: In a 96-well plate, add the following to each well in sequence:

      • Receptor membrane preparation (e.g., 150 µL).

      • Test compound at various dilutions or buffer for total binding (e.g., 50 µL). For non-specific binding, add a high concentration of an unlabeled FP agonist.

      • Radioligand at a fixed concentration near its Kd value (e.g., 50 µL).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium, with gentle agitation.

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates membrane-bound radioactivity from unbound.

    • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow_Binding_Assay B Incubate Reagents in 96-Well Plate A->B C Terminate Reaction by Rapid Vacuum Filtration B->C D Wash Filters with Ice-Cold Buffer C->D E Quantify Radioactivity (Scintillation Counting) D->E E->F

Experimental Workflow for a Radioligand Binding Assay
Protocol: In Vivo Intraocular Pressure (IOP) Measurement in an Animal Model

This protocol is a representative method for evaluating the IOP-lowering effects of a test compound in a conscious animal model, such as a dog or rabbit.

  • Objective: To measure the change in IOP over time following topical administration of a test compound compared to a vehicle control.

  • Materials:

    • Animal Subjects: Healthy, adult animals (e.g., Beagle dogs, New Zealand White rabbits) with no pre-existing ocular conditions. Animals must be acclimated to handling and the measurement procedure.

    • Test Article: this compound ophthalmic solution at the desired concentration.

    • Control: Vehicle solution (e.g., sterile saline).

    • Instrumentation: A calibrated tonometer suitable for the animal species (e.g., TonoLab for rodents, applanation tonometer for dogs).

  • Procedure:

    • Acclimation: For at least one week prior to the study, habituate the animals to the restraint and tonometry procedure to minimize stress-induced IOP fluctuations.

    • Baseline Measurement: Establish a baseline diurnal IOP curve by measuring IOP in both eyes at regular intervals (e.g., every 2-6 hours) for at least 24-48 hours before treatment.

    • Randomization & Dosing: Randomly assign animals to treatment groups. On the study day, administer a single drop (e.g., 30-50 µL) of the test article to one eye (treatment eye) and the vehicle to the contralateral eye (control eye). The dosing is typically done at a consistent time of day.

    • Post-Treatment Monitoring: Measure IOP in both eyes at predetermined time points after dosing (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis:

    • Calculate the mean IOP for each group at each time point.

    • Determine the change in IOP from baseline for both the treated and control eyes.

    • Compare the IOP in the treated eye to the contralateral control eye at each time point.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the IOP reduction.

Conclusion

The stereochemistry of latanoprost is a critical factor in its pharmacological activity. The clinically effective 15(R)-Latanoprost is a potent agonist of the FP receptor, effectively lowering intraocular pressure by enhancing uveoscleral outflow. In contrast, its epimer, this compound, exhibits significantly weaker binding affinity for the FP receptor, resulting in a markedly diminished physiological effect. This substantial difference in activity underscores the highly specific nature of the ligand-receptor interaction. For researchers and drug development professionals, the study of isomers like this compound provides valuable insight into the structure-activity relationships of prostaglandin analogs and reinforces the importance of stereochemical control during the synthesis and purification of pharmacologically active agents.

References

The Genesis of a Glaucoma Game-Changer: A Technical Chronicle of Latanoprost and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, represents a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its development marked a significant advancement in ophthalmology, offering a potent and well-tolerated treatment to lower intraocular pressure (IOP). This technical guide provides an in-depth exploration of the discovery, history, and isomeric landscape of Latanoprost. It details the pivotal role of its isomers, the intricate synthetic pathways developed for its manufacture, and the precise analytical methods required for its characterization. Furthermore, this guide elucidates the molecular signaling pathways through which Latanoprost exerts its therapeutic effects and presents a comprehensive overview of the experimental protocols that have been instrumental in its study.

A Historical Perspective: The Discovery of Latanoprost

The journey to Latanoprost's discovery began with foundational research into the inflammatory cascade and the biological activities of prostaglandins (B1171923).[1] The effectiveness of prostaglandins in lowering IOP was first demonstrated in animal models in 1982.[1] However, it took another 14 years of dedicated research to bring the first prostaglandin analogue, Latanoprost (brand name Xalatan), to market with FDA approval in 1996.[2][3] A key figure in this endeavor was Johan Stjernschantz, whose work was instrumental in the development of Latanoprost from its predecessor, PGF2α-isopropyl ester.[4][5][6] The development, led by Pharmacia (now part of Pfizer), focused on creating a potent and selective FP receptor agonist with a favorable side-effect profile.[4][7]

Latanoprost is an isopropyl ester prodrug, a formulation designed to enhance its corneal penetration.[6][8] Once administered, it is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[8][9][10] This active metabolite is a potent and selective agonist of the prostaglandin F receptor (FP receptor), and its interaction with this receptor is the primary mechanism for its IOP-lowering effect.[8][11]

The Isomeric Landscape of Latanoprost

The chemical structure of Latanoprost features several chiral centers and a cis double bond, making it susceptible to the formation of various isomers during its synthesis and storage.[11][12] The stereochemistry of Latanoprost, particularly at the C-15 position, is critical for its biological activity.[8][11] The two most significant isomers are the 15(S)-epimer and the 5,6-trans isomer.[11][12]

  • Latanoprost (15R-Latanoprost): The therapeutically active and desired isomer.[13]

  • 15(S)-Latanoprost (15-epi-latanoprost): An epimer with the hydroxyl group at the C-15 position inverted. It is considered a process-related impurity with significantly reduced biological activity.[8][13]

  • 5,6-trans-Latanoprost: A geometric isomer where the cis double bond between carbons 5 and 6 is in the trans configuration.[11][12] It is also considered an impurity in commercial preparations.[14]

Quantitative Comparison of Isomer Activity

The biological activity of Latanoprost and its isomers is primarily determined by their binding affinity to the FP receptor. The active form, Latanoprost acid (the 15R-isomer), exhibits high affinity for this receptor. In contrast, the 15(S)-epimer shows a significantly reduced affinity, which translates to a diminished therapeutic effect. While specific quantitative data for the 5,6-trans isomer is limited, it is suggested that its biological activity is likely similar to the cis isomer.[14][15]

CompoundIsomer TypeTarget ReceptorBinding Affinity (IC50/Ki)IOP Lowering Effect
Latanoprost Acid 15(R)FP ReceptorIC50: 3.6 nM[13]Significant reduction[13]
This compound Acid 15(S)FP ReceptorIC50: 24 nM[13]Markedly reduced[11]
5,6-trans-Latanoprost GeometricFP ReceptorData not available; presumed similar to cis isomer[14][15]Data not available

Synthesis and Manufacturing

The synthesis of Latanoprost is a complex multi-step process, with many reported routes starting from the chiral precursor, the Corey lactone.[2][15][16] These syntheses often involve key transformations such as Swern oxidation, Horner-Wadsworth-Emmons olefination, and stereoselective reductions.

Representative Synthetic Protocol from Corey Lactone Diol

This protocol outlines a common synthetic route to Latanoprost, highlighting the key chemical transformations.

Step 1: Swern Oxidation of Corey Lactone Diol The primary alcohol of the Corey lactone diol is selectively oxidized to an aldehyde.

  • Reagents: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: A solution of DMSO in DCM is added dropwise to a solution of oxalyl chloride in DCM at -78°C. The Corey lactone diol, dissolved in DCM, is then added slowly. After stirring, TEA is added, and the reaction is gradually warmed to room temperature. The resulting aldehyde is then extracted.[8][9]

Step 2: Horner-Wadsworth-Emmons Reaction The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide.

  • Reagents: Dimethyl (2-oxo-4-phenylbutyl)phosphonate, Sodium hydride (NaH), Dimethoxyethane (DME).

  • Procedure: The phosphonate is deprotonated with NaH in DME at 0°C to form the ylide. The aldehyde from the previous step is then added to the ylide solution, and the reaction proceeds to form the enone.[4][17]

Step 3: Stereoselective Reduction of the Ketone The ketone on the newly introduced ω-chain is stereoselectively reduced to the desired (R)-hydroxyl group.

  • Reagents: (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™) or L-selectride.

  • Procedure: The enone is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature (e.g., -25°C). The reducing agent is then added dropwise to achieve the desired stereoselectivity.[8]

Step 4: Reduction of the Lactone to a Lactol The lactone is partially reduced to a lactol (a cyclic hemiacetal) to allow for the introduction of the α-chain.

  • Reagents: Diisobutylaluminium hydride (DIBAL-H), Toluene (B28343).

  • Procedure: A solution of DIBAL-H in toluene is added dropwise to a solution of the lactone in toluene at -78°C. The reaction is carefully monitored and quenched with methanol (B129727) at low temperature to prevent over-reduction to the diol.[1][8][15]

Step 5: Wittig Reaction for the α-Chain The α-chain is installed via a Wittig reaction with the appropriate phosphonium (B103445) ylide.

  • Reagents: (4-carboxybutyl)triphenylphosphonium bromide, Potassium tert-butoxide, THF.

  • Procedure: The phosphonium salt is deprotonated with a strong base to form the ylide. The lactol from the previous step is then added to the ylide solution to form the α-chain.[9]

Step 6: Esterification The final step is the esterification of the carboxylic acid on the α-chain to form the isopropyl ester prodrug.

  • Reagents: 2-Iodopropane (B156323), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Acetone.

  • Procedure: The carboxylic acid is dissolved in acetone, and DBU and 2-iodopropane are added. The reaction is stirred at room temperature to yield Latanoprost.[17]

Diagram of Synthetic Workflow

G cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_end Final Product Corey Lactone Diol Corey Lactone Diol Swern Oxidation Swern Oxidation Corey Lactone Diol->Swern Oxidation Oxidize primary alcohol HWE Reaction HWE Reaction Swern Oxidation->HWE Reaction Introduce ω-chain Stereoselective Reduction Stereoselective Reduction HWE Reaction->Stereoselective Reduction Reduce ketone to (R)-alcohol DIBAL-H Reduction DIBAL-H Reduction Stereoselective Reduction->DIBAL-H Reduction Reduce lactone to lactol Wittig Reaction Wittig Reaction DIBAL-H Reduction->Wittig Reaction Introduce α-chain Esterification Esterification Wittig Reaction->Esterification Form isopropyl ester Latanoprost Latanoprost Esterification->Latanoprost

Caption: A simplified workflow of Latanoprost synthesis from Corey lactone diol.

Analytical Methodologies for Isomer Separation

The accurate quantification of Latanoprost and its isomers is crucial for quality control and to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Normal-Phase HPLC Protocol

This method provides baseline separation of Latanoprost from its 15(S) and 5,6-trans isomers.[18]

  • Column: Amino (NH2) stationary phase.[18]

  • Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile (B52724) (e.g., 93:6:1 v/v) with a small amount of water.[18]

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase.

  • Procedure: The prepared sample is injected into the HPLC system. The isomers are separated based on their differential interactions with the polar stationary phase. Peaks are identified and quantified by comparison to reference standards.[18]

Diagram of Analytical Workflow

G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject sample Data Acquisition Data Acquisition HPLC System->Data Acquisition Detect analytes Chromatogram Chromatogram Data Acquisition->Chromatogram Generate signal Quantification Quantification Chromatogram->Quantification Peak integration G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Latanoprost Acid Latanoprost Acid FP Receptor FP Receptor Latanoprost Acid->FP Receptor binds Gq Protein Gq Protein FP Receptor->Gq Protein activates PLC PLC Gq Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release triggers Cellular Response Cellular Response DAG->Cellular Response leads to Ca2+ Release->Cellular Response leads to

References

The Pharmacokinetic Profile and Metabolic Fate of 15(S)-Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. As an isopropyl ester prodrug, 15(S)-Latanoprost is topically administered and undergoes bioconversion to its active form, latanoprost acid, which exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor.[1][2] A thorough understanding of its pharmacokinetics and metabolism is paramount for optimizing drug delivery, ensuring efficacy, and maintaining a favorable safety profile. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Pharmacokinetics

Latanoprost is specifically designed for localized action within the eye, which minimizes systemic exposure. Its pharmacokinetic profile is defined by efficient corneal absorption and rapid conversion to the biologically active latanoprost acid.[1][3]

Absorption

Following topical administration, latanoprost, an isopropyl ester prodrug, is absorbed through the cornea.[1][3] In the cornea, it is rapidly hydrolyzed by esterases into its active form, latanoprost acid.[1][2] Studies in humans indicate that the peak concentration of latanoprost acid in the aqueous humor is reached approximately two hours after topical administration.[1][2]

Distribution

The volume of distribution for latanoprost acid in humans is approximately 0.16 ± 0.02 L/kg.[2][3] Latanoprost acid is detectable in the aqueous humor for the first four hours and in plasma for only the first hour after ocular administration.[2][4]

Metabolism

The metabolic activation of latanoprost occurs primarily in the cornea, where esterases hydrolyze the isopropyl ester prodrug to the biologically active latanoprost acid.[1][3] The systemically absorbed latanoprost acid is then extensively metabolized in the liver, primarily through fatty acid β-oxidation, into the 1,2-dinor and 1,2,3,4-tetranor metabolites.[1][2][3]

Excretion

The elimination of latanoprost acid from human plasma is rapid, with a half-life of approximately 17 minutes following both intravenous and topical administration.[1][2] The metabolites are primarily excreted via the kidneys.[1][2] Approximately 88% of the administered dose is recovered in the urine after topical application, and 98% after intravenous dosing.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of latanoprost acid in humans, providing a clear comparison of its behavior in both the target ocular compartment and the systemic circulation.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Aqueous Humor (Human)

ParameterValueReference
Peak Concentration (Cmax)15-30 ng/mL[5][6]
Time to Peak (Tmax)1-2 hours[5][6]
Elimination Half-Life (t½)2-3 hours[5][6]

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Plasma (Human)

ParameterValueAdministrationReference
Peak Concentration (Cmax)53 pg/mLTopical[5][6]
Time to Peak (Tmax)5 minutesTopical[5][6]
Elimination Half-Life (t½)17 minutesTopical & IV[1][2]
Volume of Distribution (Vd)0.16 ± 0.02 L/kgIV[5][6]
Systemic Clearance7 mL/min/kgIV[1][2]

Experimental Protocols

The characterization of latanoprost's pharmacokinetics relies on robust and sensitive analytical methodologies. Below are detailed descriptions of typical experimental protocols employed in human and animal studies.

Human Pharmacokinetic Studies

A common study design to evaluate the systemic exposure of latanoprost involves the administration of the drug to healthy human volunteers.

  • Subjects: Healthy adult volunteers.

  • Dosing: A single topical dose of latanoprost ophthalmic solution (e.g., one drop of 0.005% solution, containing approximately 1.5 mcg of latanoprost) is administered to one or both eyes.[3]

  • Sample Collection: Blood samples are collected at predetermined time points, such as pre-dose and at 5, 15, 30, 45, and 60 minutes post-dose, to capture the rapid systemic absorption and elimination of latanoprost acid.[7] Aqueous humor samples may be collected from patients undergoing cataract surgery.[5]

  • Analysis: Plasma and aqueous humor concentrations of latanoprost acid are determined using sensitive analytical methods like radioimmunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Animal Pharmacokinetic Studies

Preclinical pharmacokinetic studies in animals, such as rabbits and dogs, are crucial for initial characterization.

  • Subjects: New Zealand white rabbits or beagle dogs are commonly used models.[8][9][10]

  • Dosing: A single drop of latanoprost solution is instilled into both eyes of the animals.[8][9][10]

  • Sample Collection: At various time points (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours post-dose), animals are euthanized, and blood and various ocular tissues (aqueous humor, cornea, iris-ciliary body) are collected.[8][9][10]

  • Analysis: Concentrations of latanoprost acid in plasma and ocular tissues are quantified using LC-MS/MS.[11]

Analytical Methodology for Quantification

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and highly sensitive method for the quantification of latanoprost and its metabolites.

  • Sample Preparation: Biological samples typically undergo protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Separation: A reversed-phase C18 column is often used for separation, with a mobile phase consisting of an aqueous component (e.g., water with an acidifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for accurate quantification.

Visualizations

The following diagrams illustrate the metabolic pathway of latanoprost, a typical experimental workflow for its pharmacokinetic analysis, and the signaling pathway initiated by its active form.

cluster_cornea Cornea cluster_systemic Systemic Circulation / Liver Latanoprost This compound (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterases Metabolites 1,2-dinor and 1,2,3,4-tetranor Metabolites Latanoprost_Acid->Metabolites β-oxidation Excretion Renal Excretion Metabolites->Excretion

Metabolic activation and systemic clearance of latanoprost.

Dosing Topical Administration of Latanoprost SampleCollection Blood & Aqueous Humor Sample Collection (Time-course) Dosing->SampleCollection SamplePrep Sample Preparation (Extraction, Purification) SampleCollection->SamplePrep Analysis LC-MS/MS Analysis (Quantification) SamplePrep->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, t1/2) Analysis->PK_Analysis

A generalized workflow for a clinical pharmacokinetic study of latanoprost.

Latanoprost_Acid Latanoprost Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC MMPs Increased Matrix Metalloproteinases (MMPs) Expression Ca_PKC->MMPs Outflow Increased Uveoscleral Aqueous Humor Outflow MMPs->Outflow

Signaling cascade initiated by latanoprost acid binding to the FP receptor.

Conclusion

This compound exhibits a well-defined pharmacokinetic and metabolic profile that is ideally suited for its topical route of administration and localized therapeutic action in the eye. Its efficient conversion to the active latanoprost acid within the cornea, followed by rapid systemic metabolism and elimination, minimizes the potential for systemic side effects.[5][6] A comprehensive understanding of these ADME processes, facilitated by robust experimental and analytical techniques, is crucial for the ongoing development and refinement of prostaglandin analogues in the management of glaucoma and ocular hypertension.

References

A Technical Guide to the Stereochemistry and Biological Function of Latanoprost Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its efficacy is intrinsically linked to its specific stereochemical configuration. This technical guide provides an in-depth examination of the stereochemistry of latanoprost, focusing on the clinically significant epimers and their differential biological functions. We will explore the nuances of their interaction with the prostaglandin F (FP) receptor, delineate the associated signaling pathways, and provide detailed experimental protocols for their characterization. All quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a comprehensive understanding.

Introduction: The Critical Role of Stereochemistry in Latanoprost's Function

Latanoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][2] The therapeutic action of latanoprost acid is mediated through its selective agonism of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] Activation of the FP receptor in the eye enhances the uveoscleral outflow of aqueous humor, leading to a reduction in IOP.[1][2][4]

The molecular structure of latanoprost features several chiral centers, making its three-dimensional orientation paramount to its biological activity. The clinically effective and intended isomer is (15R)-Latanoprost.[1][2][5] However, during the synthetic process, particularly the reduction of the C-15 ketone, the formation of the (15S)-Latanoprost epimer (also known as 15-epi-latanoprost) can occur as a process-related impurity.[2][6] This guide will dissect the profound impact of this stereochemical inversion on receptor binding, cellular signaling, and overall physiological effect.

Comparative Biological Activity of Latanoprost Epimers

The orientation of the hydroxyl group at the C-15 position is the primary determinant of the biological efficacy of latanoprost. The 15(R) epimer exhibits significantly higher affinity and potency for the FP receptor compared to its 15(S) counterpart.

Receptor Binding Affinity

Radioligand binding assays are instrumental in quantifying the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand competes with the unlabeled test compound for receptor binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.

Published data consistently demonstrates that the 15(R)-latanoprost acid has a substantially higher affinity for the FP receptor than the 15(S)-epimer.[5][7][8]

Table 1: Comparative Binding Affinities of Latanoprost Acid Epimers for the FP Receptor

CompoundReceptor SourceAssay TypeValue (nM)Fold Difference (approx.)
15(R)-Latanoprost Acid Recombinant Human FP ReceptorsRadioligand Binding (Ki)98[3]-
15(R)-Latanoprost Acid Cat Iris Sphincter MuscleFunctional Assay (IC50)3.6[7][8]-
15(S)-Latanoprost Acid Cat Iris Sphincter MuscleFunctional Assay (IC50)24[7][8]~6.7-fold lower affinity
Functional Potency

Functional assays, such as measuring second messenger production (e.g., inositol (B14025) phosphates or intracellular calcium), determine the potency of an agonist in eliciting a cellular response. The half-maximal effective concentration (EC50) is a key parameter derived from these assays. The 15(R)-epimer is a full and selective agonist at the FP receptor, while the 15(S)-epimer also acts as an agonist but with markedly lower potency.[5]

Table 2: Functional Potency of Latanoprost Acid Epimers at the FP Receptor

CompoundAssay TypeCellular SystemValue (EC50, nM)
15(R)-Latanoprost Acid Phosphoinositide TurnoverHuman Ciliary Muscle Cells10 - 124[3][5]
15(R)-Latanoprost Acid Phosphoinositide TurnoverHuman Trabecular Meshwork Cells34.7[9]
This compound Acid Relaxation of Cat Iris Sphincter MuscleCat Iris Sphincter Muscle24[5]
In Vivo Efficacy

The disparity in in vitro activity translates to a significant difference in the physiological effect of lowering IOP. While the 15(R)-epimer is highly effective, the 15(S)-epimer demonstrates a substantially diminished capacity to reduce IOP.[7][8]

Table 3: In Vivo Efficacy of Latanoprost Epimers on Intraocular Pressure (IOP)

CompoundDose / RegimenIOP ReductionSpecies
Latanoprost (15R) 0.005% once daily22% - 39% from baseline[5]Human
This compound 3 µg (single dose)1 mmHg[5][8]Cynomolgus Monkey
Other Latanoprost Isomers

Another potential isomer is the 5,6-trans-latanoprost, a geometric isomer where the double bond between carbons 5 and 6 is in the trans (E) configuration instead of the natural cis (Z) configuration.[10][11] While this isomer is primarily considered an impurity and used as an analytical standard, it is inferred from studies on other F-type prostaglandins (B1171923) that its biological activity is likely similar to the cis isomer. However, specific reports on the IOP-reducing activity of 5,6-trans-latanoprost are not extensively available.[10]

Signaling Pathways of FP Receptor Activation

The FP receptor primarily couples to the Gαq subunit of the heterotrimeric G protein.[1][5] Agonist binding initiates a cascade of intracellular events.

The Primary Gq/PLC Signaling Pathway
  • Agonist Binding and G-Protein Activation: Latanoprost acid binds to the FP receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit.[1]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.[1][5]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][5]

  • Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ levels, along with DAG, synergistically activate Protein Kinase C, which in turn phosphorylates downstream target proteins, leading to the cellular response.[1]

FP_Signaling_Pathway Latanoprost Latanoprost Acid (15R-Epimer) FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca2+ (intracellular) ER->Ca Releases Ca->PKC Response Cellular Response (e.g., ECM Remodeling, Increased Aqueous Outflow) PKC->Response Phosphorylates Downstream Targets

FP Receptor Gq Signaling Pathway.
Downstream and Alternative Signaling Pathways

Beyond the canonical Gq pathway, FP receptor activation has been linked to other signaling cascades that contribute to its therapeutic effects:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Latanoprost has been shown to induce the phosphorylation and activation of p42/p44 MAP kinases (also known as ERK1/2).[12] This pathway is involved in cell growth, differentiation, and extracellular matrix remodeling.[13][14][15]

  • Myosin Light Chain Kinase (MLCK) Pathway: The activation of the FP receptor can lead to the phosphorylation of myosin light chain, which is involved in smooth muscle contraction.[12]

  • Stanniocalcin-1 (STC-1): Recent research has identified STC-1 as a downstream effector molecule in latanoprost signaling that contributes to IOP reduction, and it appears to act independently of the FP receptor.[5][9]

Downstream_Signaling cluster_primary Primary Gq Pathway cluster_secondary Secondary Pathways Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Gq_PLC Gq-PLC Activation FP_Receptor->Gq_PLC STC1 STC-1 Upregulation FP_Receptor->STC1 downstream effector Ca_PKC Ca2+ Mobilization & PKC Activation Gq_PLC->Ca_PKC MAPK MAPK/ERK Pathway Activation Ca_PKC->MAPK MLCK MLCK Pathway Activation Ca_PKC->MLCK ECM Extracellular Matrix Remodeling MAPK->ECM MLCK->ECM IOP Reduced Intraocular Pressure STC1->IOP FP receptor independent Outflow Increased Uveoscleral Aqueous Outflow ECM->Outflow Outflow->IOP

Overview of Latanoprost Downstream Signaling.

Detailed Experimental Protocols

Precise and reproducible experimental methodologies are essential for characterizing the activity of latanoprost epimers.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the FP receptor.[2]

  • Objective: To quantify the affinity of latanoprost epimers for the FP receptor.

  • Materials:

    • Cell membranes expressing the human FP receptor (e.g., from HEK293 or CHO cells).

    • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

    • Test Compounds: Unlabeled 15(R)- and this compound acid.

    • Non-specific Binding Control: A high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Cold Assay Buffer.

    • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Membrane Preparation: Harvest cells expressing the FP receptor and homogenize in cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-PGF2α, and varying concentrations of the unlabeled latanoprost epimer. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled PGF2α).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with FP Receptors Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Membranes - [³H]-PGF2α (Radioligand) - Latanoprost Epimer (Competitor) Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation, often using a ratiometric fluorescent dye like Fura-2 AM.[2]

  • Objective: To determine the functional potency (EC50) of latanoprost epimers by measuring intracellular calcium mobilization.

  • Materials:

    • Adherent cells expressing the FP receptor (e.g., human ciliary muscle cells).

    • Fura-2 AM stock solution (in DMSO).

    • Pluronic F-127 (to aid dye loading).

    • HEPES-buffered saline solution (HBSS).

    • Test Compounds: 15(R)- and this compound acid.

    • Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

  • Procedure:

    • Cell Plating: Plate cells on glass coverslips or in a clear-bottom, black-walled 96-well plate.

    • Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 in HBSS. Wash the cells with HBSS and then incubate with the loading solution for 30-60 minutes at 37°C, protected from light.

    • Washing and De-esterification: Aspirate the loading solution and wash the cells twice with fresh, pre-warmed HBSS. Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

    • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence ratio (F340/F380).

    • Agonist Stimulation: Add varying concentrations of the latanoprost epimer to the wells.

    • Data Acquisition: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time to capture the transient calcium response.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

    • Determine the peak response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Determine the EC50 value using non-linear regression analysis.

Phosphoinositide (PI) Turnover Assay

This assay directly measures the production of inositol phosphates (IPs), the second messengers generated by PLC activation.

  • Objective: To quantify the functional potency of latanoprost epimers by measuring the accumulation of [³H]-inositol phosphates.

  • Materials:

    • Cells expressing the FP receptor.

    • [³H]-myo-inositol.

    • Culture medium (inositol-free for labeling).

    • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

    • Perchloric acid or trichloroacetic acid.

    • Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Scintillation cocktail and counter.

  • Procedure:

    • Cell Labeling: Culture cells in inositol-free medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

    • Agonist Stimulation: Wash the labeled cells and pre-incubate with a buffer containing LiCl. Stimulate the cells with various concentrations of the latanoprost epimer for a defined period.

    • Extraction: Terminate the reaction by adding cold acid (e.g., perchloric acid). Scrape the cells and centrifuge to separate the soluble (containing IPs) and insoluble fractions.

    • Separation: Neutralize the soluble extract and apply it to an anion-exchange column. Wash the column and then elute the total inositol phosphates with a high-salt buffer.

    • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Plot the radioactivity (counts per minute) against the logarithm of the agonist concentration.

    • Determine the EC50 value using non-linear regression analysis.

Conclusion

The stereochemistry of latanoprost, specifically at the C-15 position, is a critical determinant of its biological function. The clinically effective 15(R)-epimer is a potent and selective agonist of the FP receptor, leading to a robust reduction in intraocular pressure. In contrast, the 15(S)-epimer exhibits significantly lower binding affinity and functional potency, resulting in a negligible therapeutic effect. This profound difference underscores the importance of stringent stereochemical control during the synthesis of latanoprost to ensure its quality, safety, and efficacy. The detailed experimental protocols and signaling pathway analyses provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of therapeutic agents. A thorough understanding of the structure-activity relationship of latanoprost epimers is fundamental to the development of next-generation glaucoma therapies.

References

An In-depth Technical Guide to 15(S)-Latanoprost: CAS Number, Chemical Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Latanoprost, an isomer of the widely used glaucoma medication Latanoprost (B1674536), is a prostaglandin (B15479496) F2α analogue. While Latanoprost is the active pharmaceutical ingredient, this compound is often considered a related substance or impurity. Understanding its distinct chemical and physical properties is crucial for the development, manufacturing, and quality control of Latanoprost-based ophthalmic solutions. This technical guide provides a comprehensive overview of the CAS number, chemical properties, analytical methodologies, and the relevant biological pathway of this compound.

Chemical Identity and Properties

CAS Number: 145773-22-4[1][2]

This compound is scientifically known by its IUPAC name: propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate.[3][4][5] It is also referred to by several synonyms, including 15-epi Latanoprost and Latanoprost USP Related Compound B.[1][3]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₆H₄₀O₅[1][2]
Molecular Weight 432.59 g/mol [2]
Appearance Liquid[3]
Density 1.1 ± 0.1 g/cm³ (predicted)[3]
Boiling Point 573.4 ± 50.0 °C at 760 mmHg (predicted)[3]
Solubility Soluble in DMF (100 mg/ml), DMSO (100 mg/ml), and Ethanol (100 mg/ml).
LogP 3.56 (predicted)[3]

Mechanism of Action: The Prostaglandin F2α Receptor Signaling Pathway

Latanoprost, the (15R)-epimer of the compound in focus, exerts its therapeutic effect by reducing intraocular pressure (IOP). It is a prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[6][7] Latanoprost acid is a selective agonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[6][8]

The activation of the FP receptor initiates a signaling cascade that leads to the increased expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3.[6][7] These enzymes are responsible for remodeling the extracellular matrix of the ciliary muscle and the uveoscleral pathway.[6][7] This remodeling increases the outflow of aqueous humor from the eye, thereby lowering IOP.[6][8]

Latanoprost_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Effect Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to G_Protein G-Protein FP_Receptor->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Initiates Gene_Expression Increased Gene Expression of MMPs Signaling_Cascade->Gene_Expression MMPs Matrix Metalloproteinases (MMPs) Gene_Expression->MMPs Leads to ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Causes Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow Results in

Latanoprost Signaling Pathway for IOP Reduction.

Experimental Protocols for Analysis

The accurate quantification of this compound, particularly as an impurity in Latanoprost drug products, is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the separation and quantification of this compound from Latanoprost and other related substances.

1. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of this compound and Latanoprost reference standards in a suitable solvent such as acetonitrile (B52724) or methanol. From these stock solutions, prepare a series of working standard solutions of known concentrations by dilution with the mobile phase.[9][10]

  • Ophthalmic Solution Samples: For commercial ophthalmic solutions, a dilution step is typically required to bring the concentration of Latanoprost and its isomers within the linear range of the method. Dilute the eye drop formulation with the mobile phase. In some cases, a lyophilization (freeze-drying) step may be employed to concentrate the analytes from the eye drop matrix before reconstitution in a suitable solvent.[11]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm particle size).[12]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) containing a small amount of an acidifier like trifluoroacetic acid (0.1% v/v) to improve peak shape, with the pH adjusted to around 3.0.[12] A gradient elution may be necessary for the separation of multiple impurities.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10][12]

  • Column Temperature: Maintain the column at a constant temperature, for example, 35 °C, to ensure reproducible retention times.[10]

  • Detection: UV detection at a wavelength of 210 nm is suitable for these compounds.[8][10]

  • Injection Volume: A standard injection volume is 10 µL.[10]

3. Data Analysis:

  • Identify the peaks for this compound and Latanoprost in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of the impurity in the sample can then be determined from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Solutions (Latanoprost & this compound) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dilute/Lyophilize Ophthalmic Solution) Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_ID Identify Peaks by Retention Time Chromatogram->Peak_ID Quantification Quantify using Calibration Curve Peak_ID->Quantification

General Experimental Workflow for HPLC Analysis.

Conclusion

This technical guide provides essential information on this compound for professionals in the fields of pharmaceutical research, development, and quality control. The detailed chemical properties, a clear visualization of the relevant biological pathway, and a practical experimental protocol for its analysis will serve as a valuable resource for ensuring the quality and safety of Latanoprost-containing ophthalmic products. Accurate identification and quantification of isomers like this compound are fundamental to meeting regulatory standards and ensuring therapeutic efficacy.

References

Inactive vs. Active Isomers of Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Administered as an isopropyl ester prodrug, it is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1] The therapeutic efficacy of latanoprost is critically dependent on its specific stereochemistry. This guide provides an in-depth technical examination of the active and inactive isomers of latanoprost, focusing on their chemical structures, receptor binding affinities, biological activities, and the experimental methodologies used for their differentiation. The primary active isomer is the (15R)-epimer of latanoprost, while the (15S)-epimer and the 5,6-trans isomer are considered impurities with significantly reduced or altered biological activity.[3]

Chemical Structures and Nomenclature

The stereochemical configuration, particularly at the C-15 hydroxyl group and the C-5 to C-6 double bond, dictates the biological activity of latanoprost isomers.

IsomerIUPAC NameChemical Structure
Latanoprost (Active Isomer) propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[4]
15(S)-Latanoprost (Inactive Isomer) propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[5]
5,6-trans-Latanoprost (Inactive Isomer) propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[6]

Comparative Biological Activity

The biological activity of latanoprost isomers is primarily determined by their affinity and functional activity at the prostaglandin F receptor (FP receptor).

Receptor Binding Affinity

The active form, the 15(R)-isomer of latanoprost acid, demonstrates a significantly higher binding affinity for the FP receptor compared to its 15(S)-epimer.[3]

CompoundReceptor/Assay SystemAssay TypeValueFold Difference (vs. Active Isomer)
Latanoprost Acid (15R-Isomer) Cat Iris Sphincter Muscle (FP Receptor)Receptor BindingIC50 = 3.6 nM[7]1
This compound Acid Cat Iris Sphincter Muscle (FP Receptor)Receptor BindingIC50 = 24 nM[7]6.7-fold lower affinity
Functional Activity

The reduced binding affinity of the 15(S)-isomer translates to a weaker functional response at the FP receptor. While both isomers are agonists, the 15(R)-isomer is substantially more potent.

CompoundParameterValue (nM)Assay System / Response Measured
Latanoprost Acid (15R-Isomer) EC5010 - 124FP Receptor Activation / Intracellular Calcium Mobilization
This compound Acid IC5024[8]Relaxation in isolated cat iris sphincter muscles

Information regarding the quantitative biological activity of the 5,6-trans isomer is limited, though it is suggested that its activity is likely similar to the cis isomer.[9]

In Vivo Efficacy

The difference in in vitro activity is reflected in the in vivo effects on intraocular pressure. A 3 µg topical dose of this compound resulted in only a modest 1 mmHg reduction in IOP in normotensive cynomolgus monkeys, highlighting its significantly lower efficacy compared to the clinically used 15(R)-isomer.[7]

Signaling Pathway

Latanoprost acid exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[10] Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[10]

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost_Acid Latanoprost Acid (15R-Isomer) FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor High Affinity Binding & Activation Inactive_Isomer 15(S)-Isomer Inactive_Isomer->FP_Receptor Low Affinity Binding Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release->PKC_Activation Cellular_Response Increased Uveoscleral Outflow PKC_Activation->Cellular_Response Leads to IOP_Reduction Reduced Intraocular Pressure Cellular_Response->IOP_Reduction

FP Receptor Signaling Pathway

Experimental Protocols

Separation of Latanoprost Isomers by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the separation and quantification of latanoprost and its isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Latanoprost Bulk Drug or Formulation Dissolve Dissolve in Mobile Phase Sample->Dissolve Injection Inject Sample Column NH2 Column Injection->Column Detection UV Detection at 210 nm Column->Detection Mobile_Phase Mobile Phase: Heptane:2-Propanol:Acetonitrile (93:6:1 v/v) + 0.5 mL/L Water Mobile_Phase->Column Chromatogram Chromatogram Detection->Chromatogram Quantification Quantify Isomers (Peak Area) Chromatogram->Quantification Binding_Assay Start Start Prepare_Membranes Prepare Cell Membranes Expressing Human FP Receptor Start->Prepare_Membranes Incubate Incubate Membranes with: - [³H]-PGF2α (Radioligand) - Unlabeled Isomer (Test Compound) Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Measure Measure Radioactivity of Bound Ligand Filter->Measure Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for 15(S)-Latanoprost in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely used therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its biological activity is primarily attributed to its 15(R) stereoisomer, which acts as a potent and selective agonist for the prostaglandin F (FP) receptor.[1][3] 15(S)-Latanoprost is the epimer of latanoprost, where the hydroxyl group at the 15th carbon is in the (S) configuration.[4] It is often considered a potential impurity in commercial latanoprost preparations.[3][4] Understanding the in vitro cellular effects of this compound is crucial for comprehensive pharmacological and toxicological profiling. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with an overview of its known signaling pathways and biological activities.

Data Presentation

Quantitative Comparison of Latanoprost Acid and this compound Acid

The primary difference in the biological activity between the two isomers lies in their affinity for the FP receptor. The following table summarizes the in vitro receptor binding affinity.

CompoundIC50 (nM)Fold DifferenceAssay System
15(R)-Latanoprost Acid3.6-FP receptor binding assay (cat iris sphincter muscle)
This compound Acid24~6.7-fold lower affinityFP receptor binding assay (cat iris sphincter muscle)[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This compound is a lipophilic compound with limited aqueous solubility and is often supplied in an organic solvent like methyl acetate (B1210297).[1] For cell culture applications, it is essential to prepare a concentrated stock solution in a biocompatible solvent.

Materials:

  • This compound (typically supplied in methyl acetate)

  • High-purity, sterile dimethyl sulfoxide (B87167) (DMSO) for cell culture

  • Sterile, amber microcentrifuge tubes

  • Nitrogen gas source

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Evaporation of Shipping Solvent: If this compound is supplied in methyl acetate, transfer the desired volume to a sterile glass vial. Under a gentle stream of nitrogen gas, evaporate the methyl acetate until a viscous oil remains.

  • Preparation of Master Stock Solution (10 mM):

    • The molecular weight of this compound is 432.6 g/mol .[6]

    • To prepare a 10 mM stock solution, dissolve 4.33 mg of the this compound oil in 1 mL of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]

    • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.[1]

Protocol 2: Neurite Outgrowth Assay in Retinal Ganglion Cell (RGC-5) Line (Adapted from Latanoprost studies)

This protocol is adapted from studies on Latanoprost and can be used to evaluate the potential neuroregenerative effects of this compound.[2][7] Given the lower potency of the 15(S) isomer, a wider range of concentrations, including those higher than typically used for Latanoprost, should be tested.

Materials:

  • RGC-5 cell line

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Differentiation medium (low serum medium, e.g., 1% FBS)

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • Positive control (e.g., Ciliary Neurotrophic Factor, CNTF)

  • Fixation solution

  • Neurite outgrowth staining reagents (e.g., primary antibody against β-III tubulin and a fluorescently labeled secondary antibody)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed RGC-5 cells in appropriate cell culture plates (e.g., 96-well plates) at a density that allows for neurite extension without excessive cell-to-cell contact.

  • Cell Differentiation: After 24 hours, switch to a low-serum differentiation medium to induce a neuronal-like phenotype.

  • Treatment: After another 24 hours, treat the differentiated RGC-5 cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM), a vehicle control, and a positive control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Staining:

    • Fix the cells with a suitable fixation solution.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Incubate with a fluorescently labeled secondary antibody and a nuclear stain.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite outgrowth parameters such as the number of neurites per cell, total neurite length, and average neurite length using appropriate image analysis software.[2][8]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of this compound on the viability of various cell types.

Materials:

  • Selected cell line (e.g., human corneal epithelial cells, retinal cells)

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Responses Latanoprost This compound (Prodrug) Latanoprost_Acid This compound Acid (Active Form) Latanoprost->Latanoprost_Acid Esterases FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Gq Gq FP_Receptor->Gq PI3K PI3K FP_Receptor->PI3K PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC MAPK_pathway MAPK Pathway (p38, p42/44) PKC->MAPK_pathway Gene_Expression Altered Gene Expression MAPK_pathway->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth Cell_Survival Cell Survival mTOR->Cell_Survival MMPs Upregulation of MMPs (e.g., MMP-1, -3, -9) Gene_Expression->MMPs TIMPs Regulation of TIMPs Gene_Expression->TIMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling TIMPs->ECM_Remodeling G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis start This compound (in methyl acetate) evaporate Evaporate Solvent (Nitrogen Stream) start->evaporate dissolve Dissolve in DMSO (10 mM Stock) evaporate->dissolve aliquot Aliquot and Store (-20°C / -80°C) dissolve->aliquot prepare_working Prepare Working Solutions (in cell culture medium) aliquot->prepare_working treat_cells Treat Cells (this compound, Vehicle) prepare_working->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate assay_choice Select Assay incubate->assay_choice neurite_assay Neurite Outgrowth (Staining, Imaging) assay_choice->neurite_assay viability_assay Cell Viability (e.g., MTT) assay_choice->viability_assay mmp_assay MMP/TIMP Analysis (e.g., qPCR, Zymography) assay_choice->mmp_assay analyze Quantify Results neurite_assay->analyze viability_assay->analyze mmp_assay->analyze interpret Interpret Data and Draw Conclusions analyze->interpret

References

Application Note: HPLC Separation of Latanoprost and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Latanoprost is a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] Its chemical structure includes several chiral centers and a cis double bond, making it susceptible to isomerization during synthesis and storage. The primary isomers of concern, which can impact the drug's efficacy and safety, are the 15(S)-epimer and the 5,6-trans isomer. Therefore, robust analytical methods are crucial for the separation and quantification of these isomers to ensure the quality and stability of Latanoprost in pharmaceutical formulations. This document outlines two distinct High-Performance Liquid Chromatography (HPLC) methods for this purpose: a normal-phase method for baseline separation of key isomers and a more comprehensive reversed-phase method for the simultaneous analysis of multiple related substances.

Method 1: Normal-Phase HPLC for Isomer Separation

This method provides excellent baseline separation of Latanoprost from its 15(S)-epimer and 5,6-trans isomer using an amino (NH2) stationary phase.

Chromatographic Conditions

ParameterCondition
Column Amino (NH2) Column
Mobile Phase Heptane:Isopropanol:Acetonitrile (93:6:1, v/v/v) with 0.05% water
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 20 µL

Experimental Protocol

  • Mobile Phase Preparation:

    • Precisely mix 930 mL of heptane, 60 mL of isopropanol, and 10 mL of acetonitrile.

    • Add 0.5 mL of water to the mixture.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Latanoprost, 15(S)-Latanoprost, and 5,6-trans-Latanoprost reference standards in the mobile phase to obtain a known concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve the Latanoprost drug substance or formulation in the mobile phase to achieve a concentration within the linear range of the method.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention times and system suitability parameters.

    • Inject the sample solution.

    • Identify and quantify the isomers based on the retention times obtained from the standard chromatogram.

Method 2: Reversed-Phase HPLC for Latanoprost and Related Substances

This advanced method utilizes a combination of chiral and cyano columns to achieve the separation of Latanoprost, its 15(S)-epimer, 5,6-trans isomer, enantiomer, and other related substances. This makes it a valuable stability-indicating method.

Chromatographic Conditions

ParameterCondition
Column Combined system: Chiral and Cyano columns
Mobile Phase Gradient elution with water, acetonitrile, and orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

Quantitative Performance Data

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)
Latanoprost40 - 600.0250.3598.0 - 102.0
Related Substances0.05 - 2.77--90.0 - 110.0

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare the aqueous and organic mobile phase components as specified by the gradient program. The mobile phase consists of water, acetonitrile, and orthophosphoric acid.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of Latanoprost and its related substances in a suitable diluent.

    • Perform serial dilutions to prepare calibration standards at different concentration levels.

  • Sample Preparation:

    • For ophthalmic solutions, dilute the sample with the mobile phase to bring the concentration of Latanoprost into the linear range.

  • Chromatographic Analysis:

    • Set up the gradient elution program on the HPLC system.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • The peaks for Latanoprost and its isomers are identified by their retention times, and their concentrations are calculated from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation & Degassing SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Inject Samples & Standards StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis Report Final Report Analysis->Report

Caption: Workflow for HPLC analysis of Latanoprost isomers.

Signaling Pathway of Latanoprost Action

While the primary focus of this document is the analytical methodology, it is relevant to understand the biological context of Latanoprost's function. Latanoprost is a prodrug that is hydrolyzed to its active form, Latanoprost acid, in the cornea. Latanoprost acid is a selective FP prostanoid receptor agonist. By binding to this receptor in the ciliary muscle and other tissues of the eye, it increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Latanoprost_Pathway Latanoprost Latanoprost (Prodrug) Cornea Cornea Latanoprost->Cornea Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Cornea->Latanoprost_Acid FP_Receptor FP Prostanoid Receptor Latanoprost_Acid->FP_Receptor Binds to Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow Stimulates IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Simplified signaling pathway of Latanoprost action.

References

Application Notes and Protocols for Testing 15(S)-Latanoprost Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α (PGF2α) analogue, is a first-line therapy for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid. The primary therapeutic agent is the 15(R) enantiomer. Its isomer, 15(S)-Latanoprost, is often considered a potential impurity in commercial preparations.[2] However, studies have shown that topical administration of this compound can also reduce IOP in cynomolgus monkeys.[2]

The principal mechanism of action for Latanoprost involves increasing the uveoscleral outflow of aqueous humor.[3][4] This is achieved by remodeling the extracellular matrix within the ciliary muscle.[5][6] Preclinical evaluation of efficacy, safety, and mechanism of action relies heavily on appropriate animal models. This document provides an overview of common animal models, quantitative data on Latanoprost's effects, and detailed protocols for efficacy testing.

Mechanism of Action: Signaling Pathway

Latanoprost acid, the active form of the drug, is an agonist for the Prostaglandin F (FP) receptor, a G-protein coupled receptor.[1][7] Activation of the FP receptor initiates a signaling cascade that increases the expression of matrix metalloproteinases (MMPs). These enzymes remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway, which ultimately lowers IOP.[5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Physiological Effect Latanoprost Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC MAPK MAP Kinase Pathway PKC->MAPK MMPs Matrix Metalloproteinases (MMPs) MAPK->MMPs Upregulates ECM Extracellular Matrix (ECM) Remodeling MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Caption: Simplified signaling pathway of Latanoprost for IOP reduction.

Commonly Used Animal Models

A variety of animal models are used to study the efficacy and safety of Latanoprost. The choice of model is critical and can depend on the specific research question, as species-specific differences in response have been observed.[8]

Animal ModelKey Characteristics & Use CasesReferences
Monkeys (e.g., Cynomolgus)Considered the gold standard for glaucoma research due to anatomical and physiological similarities to human eyes. Used for efficacy, safety, and mechanism of action studies. Glaucoma can be induced by laser photocoagulation of the trabecular meshwork.[5][7][8][9]
Dogs (e.g., Beagle)Beagles can have inherited primary open-angle glaucoma, making them a useful natural disease model. They show a significant IOP reduction in response to Latanoprost. Used for evaluating different dosing schedules.[8][10][11][12]
Cats Used to study effects on both normal and glaucomatous eyes (e.g., primary congenital glaucoma). Also used as an initial in vivo screen for miotic side effects.[2][10][13][14]
Rabbits Commonly used for pharmacokinetic (PK) and initial safety/toxicity studies due to their ease of handling and well-characterized ocular anatomy.[9][15][16]
Rodents (Rats, Mice)Increasingly used for glaucoma research. Useful for investigating specific mechanisms and early effects on aqueous humor dynamics. The IOP response can be biphasic (initial hypertension followed by hypotension).[17][18][19][20]
Guinea Pigs Provide insights into circadian variations in IOP and how drug efficacy may be affected by light and dark cycles.[21][22]

Quantitative Efficacy Data

The following tables summarize the quantitative effects of Latanoprost on intraocular pressure (IOP) and other parameters across different animal models.

Table 1: Effect of Latanoprost on Intraocular Pressure (IOP)

Animal ModelLatanoprost DoseDosing ScheduleMean IOP ReductionNotesReferences
Glaucomatous Monkey 0.005% SolutionOnce Daily (5 days)~7.8 mmHg (~26%) by Day 5Maximum reduction occurred 2 hours post-dose.[16]
Glaucomatous Beagle 0.005% SolutionTwice Daily50% - 60%Twice daily administration provided a greater decline in IOP than once daily.[12]
Normotensive Beagle 0.005% SolutionOnce or Twice Daily25% - 30%Significant decrease in IOP with no effect on aqueous humor flow rate.[4][12]
Cats with PCG 0.005% SolutionSingle DoseUp to 63%Effect appeared to diminish over 3 weeks of treatment.[13]
Normotensive Wistar Rat 0.005% SolutionContinuous Subcutaneous~20%Stable reduction reached on day 3 of application.[17]
Normotensive Mouse 200 ng (4 µL)Single Dose~1.7 mmHg (~11%)Measured 2 hours after application.[18][19]
Guinea Pig (in dark) 0.005% SolutionSingle Dose~2.75 mmHgReduction was more pronounced in darkness.[21][22]
PCG: Primary Congenital Glaucoma

Table 2: Pharmacokinetic Parameters of Latanoprost Acid

ParameterAnimal ModelRouteValueReferences
Tmax in Plasma Cynomolgus MonkeyTopical~5 minutes
Elimination Half-life Cynomolgus MonkeyTopical~10-17 minutes
Tmax in Plasma RabbitTopical~15 minutes (0.25 hours)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in commonly used animal models.

Protocol 1: Evaluation of IOP Reduction in a Canine Model

This protocol is adapted from studies evaluating Latanoprost in glaucomatous Beagles.[12]

  • Animal Subjects: Adult Beagles with inherited primary open-angle glaucoma. Animals should be acclimated to handling and the experimental environment.

  • Materials:

    • This compound ophthalmic solution (e.g., 0.005%).

    • Vehicle control or placebo (e.g., 0.5% methylcellulose (B11928114) or artificial tears).[4][12]

    • Calibrated applanation tonometer (e.g., Tono-Pen, TonoVet).

    • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).

  • Procedure:

    • Baseline Measurement: For 3-5 days prior to treatment, measure baseline IOP in both eyes at set intervals (e.g., 8 am, 12 pm, 4 pm) to establish a diurnal curve.

    • Randomization: Randomly assign one eye to receive the Latanoprost solution and the contralateral eye to receive the placebo. A crossover design with a washout period of at least one week is recommended.[4]

    • Drug Administration: Instill one drop (approx. 30-50 µL) of the assigned solution into the conjunctival sac of the designated eye. For a twice-daily regimen, administer drops at 12-hour intervals (e.g., 8 am and 8 pm).[12]

    • Post-Treatment Monitoring: Measure IOP in both eyes at regular intervals (e.g., hourly for the first 8 hours post-instillation, then at set times daily) for the duration of the study (e.g., 5-14 days).[8]

    • Side Effect Monitoring: Observe and record any adverse effects, such as conjunctival hyperemia (redness) and miosis (pupil constriction), using a standardized scoring system.

  • Data Analysis: Calculate the mean change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the Latanoprost-treated eye and the placebo-treated eye using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).

Protocol 2: Pharmacokinetic Study in a Rabbit Model

This protocol is for determining the concentration of latanoprost acid in ocular tissues and plasma.[9]

  • Animal Subjects: Healthy, adult New Zealand White rabbits.

  • Materials:

    • This compound ophthalmic solution.

    • Anesthetic agents for euthanasia.

    • Micro-dissection tools.

    • Sample collection tubes (e.g., heparinized tubes for plasma).

    • LC-MS/MS system for bioanalysis.

  • Procedure:

    • Drug Administration: Administer a single, precise volume (e.g., 30 µL) of Latanoprost solution topically to one or both eyes.[15]

    • Sample Collection: At predetermined time points (e.g., 15 min, 30 min, 1 hr, 4 hr, 6 hr, 24 hr), euthanize a subset of animals (n=3-4 per time point).[16]

    • Blood Sampling: Immediately collect a blood sample via cardiac puncture into heparinized tubes. Centrifuge to separate plasma and store at -80°C.

    • Ocular Tissue Dissection: Carefully dissect ocular tissues (cornea, aqueous humor, iris/ciliary body). Weigh the tissues, homogenize where necessary, and store samples at -80°C until analysis.

  • Data Analysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of latanoprost acid in plasma and tissue homogenates.

    • Calculate key pharmacokinetic parameters such as Tmax (time to maximum concentration), Cmax (maximum concentration), and AUC (area under the concentration-time curve).[16]

    • Compare the pharmacokinetic profiles between different formulations if applicable.

Experimental Workflows

Visualizing the experimental process can aid in planning and execution.

G start Start: Select Animal Model (e.g., Glaucomatous Monkey) acclimate Acclimation & Baseline IOP Measurement start->acclimate randomize Randomize Eyes: Treatment vs. Vehicle Control acclimate->randomize admin Topical Drug Administration (Once Daily) randomize->admin measure Post-Dose IOP Monitoring (e.g., Hourly for 6h) admin->measure repeat Repeat for Study Duration (e.g., 5 Days) measure->repeat repeat->admin Next Day analyze Data Analysis: Compare IOP Change vs. Baseline repeat->analyze End of Study end End: Evaluate Efficacy analyze->end

Caption: Workflow for in vivo IOP measurement in an animal model.

G start Start: Select Animal Model (e.g., Rabbit) group Assign Animals to Time-Point Groups start->group admin Single Topical Drug Administration group->admin wait Wait for Designated Time Point admin->wait collect Euthanize & Collect Samples (Plasma, Aqueous Humor, Tissues) wait->collect store Process & Store Samples at -80°C collect->store analyze Quantify Drug Concentration (LC-MS/MS) store->analyze end End: Determine PK Profile (Cmax, Tmax, AUC) analyze->end

Caption: Workflow for a pharmacokinetic study in an animal model.

References

Application Notes and Protocols: Ophthalmic Formulation of 15(S)-Latanoprost for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Latanoprost (B1674536), a synthetic analog of prostaglandin (B15479496) F2α, is a first-line treatment for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid. Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor.[2] The 15(S)-Latanoprost is a stereoisomer of the clinically used latanoprost (which has a 15R configuration) and is often studied as a potential impurity or for its own biological activity.[3][] Understanding the formulation and biological effects of the 15(S) isomer is crucial for comprehensive glaucoma research and the development of optimized prostanoid analogues.[]

These application notes provide detailed protocols for the preparation, characterization, and evaluation of an ophthalmic formulation of this compound for research use.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Chemical Name Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5- phenylpentyl]cyclopentyl]hept-5-enoate
Alternate Names 15-epi Latanoprost, this compound Isopropyl Ester[5]
CAS Number 145773-22-4
Molecular Formula C₂₆H₄₀O₅
Molecular Weight 432.6 g/mol
Appearance Colorless viscous solution
Solubility Soluble in ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Water solubility is 8mg/mL.

Mechanism of Action

Latanoprost acid, the active form of the drug, lowers IOP primarily by increasing the uveoscleral outflow of aqueous humor.[6] It binds selectively to the FP prostanoid receptors on ciliary muscle cells, initiating a signaling cascade.[2] This process upregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, which remodel the extracellular matrix (ECM) of the ciliary muscle.[1] This remodeling, which includes a reduction in collagen types I, III, and IV, increases the spaces between ciliary muscle bundles, reducing hydraulic resistance and facilitating aqueous humor drainage. Some evidence also suggests that prostaglandins (B1171923) can increase outflow facility through the trabecular meshwork.[7][8][9]

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary Ciliary Muscle Cell cluster_ecm Extracellular Matrix (ECM) 15S_Latanoprost This compound (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) 15S_Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds Signaling_Cascade Signaling Cascade (e.g., NF-κB pathway) FP_Receptor->Signaling_Cascade MMPs ↑ MMPs Expression (MMP-2, MMP-3, etc.) Signaling_Cascade->MMPs ECM_Remodeling ECM Remodeling (Collagen degradation) MMPs->ECM_Remodeling Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Outflow IOP ↓ Intraocular Pressure (IOP) Outflow->IOP

Caption: Signaling pathway of Latanoprost in reducing intraocular pressure.

Section 1: Formulation Protocol

This section provides a protocol for preparing a research-grade 0.005% (50 µg/mL) ophthalmic solution of this compound.

1.1. Formulation Components

The following table details the components for preparing 10 mL of the sterile ophthalmic solution.

ComponentConcentration (% w/v)Quantity (for 10 mL)Purpose
This compound0.005%0.5 mgActive Pharmaceutical Ingredient
Benzalkonium Chloride0.02%2.0 mgPreservative
Monobasic Sodium Phosphate (B84403)As neededAs neededBuffering Agent (pH 6.7)
Dibasic Sodium PhosphateAs neededAs neededBuffering Agent (pH 6.7)
Sodium ChlorideAs neededAs neededTonicity Adjustment Agent
Sterile Water for Injectionq.s. to 100%q.s. to 10 mLVehicle

1.2. Equipment and Materials

  • Analytical balance

  • Sterile glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile ophthalmic dropper bottles (e.g., LDPE)

  • Laminar flow hood or sterile environment

1.3. Preparation Protocol

  • Buffer Preparation : Prepare a sterile phosphate buffer solution by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in ~8 mL of sterile water. Adjust the pH to 6.7.[10]

  • Latanoprost Dissolution : Accurately weigh 0.5 mg of this compound. To ensure complete dissolution, first dissolve it in a minimal amount of a suitable solvent like ethanol before adding it to the stirring buffer solution.

  • Addition of Excipients :

    • Add 2.0 mg of benzalkonium chloride to the solution and mix until dissolved.

    • Add sodium chloride to adjust the tonicity of the solution to be isotonic with ophthalmic fluids (approx. 270-300 mOsmol/L).

  • Final Volume Adjustment : Add sterile water to bring the final volume to 10 mL.

  • Sterilization : Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile ophthalmic dropper bottle under aseptic conditions.

  • Labeling : Label the bottle clearly with the compound name, concentration, preparation date, and storage conditions.

1.4. Stability and Storage

  • Storage : Unopened bottles should be stored protected from light at 2-8°C.[2]

  • In-Use Stability : Once opened, the formulation may be stored at room temperature (up to 25°C) for up to 6 weeks.[2]

  • Degradation : Latanoprost is susceptible to degradation under extreme pH conditions, oxidation, and exposure to light and heat.[11][12] Packaging in gas-tight containers can improve stability.[11][13]

Section 2: Experimental Protocols and Methodologies

This section outlines key experimental protocols to characterize the prepared this compound formulation.

Experimental_Workflow Formulation 1. Formulation Preparation (0.005% this compound) QC 2. Quality Control (pH, Osmolarity, Sterility, Assay) Formulation->QC InVitro 3. In Vitro Evaluation QC->InVitro InVivo 4. In Vivo Evaluation QC->InVivo Release 3.1 Drug Release Study InVitro->Release Permeability 3.2 Corneal Permeability InVitro->Permeability Analysis 5. Data Analysis & Reporting Release->Analysis Permeability->Analysis IOP 4.1 IOP Reduction Study (Animal Model) InVivo->IOP Irritation 4.2 Ocular Irritation InVivo->Irritation IOP->Analysis Irritation->Analysis

Caption: General workflow for ophthalmic formulation development and evaluation.
Protocol 2.1: In Vitro Drug Release Study

This protocol assesses the rate and extent of drug release from the formulation.

Methodology:

  • Apparatus : Use a USP Type 1 (basket) or Type 2 (paddle) dissolution apparatus, or a dialysis membrane method.

  • Release Medium : Prepare a release medium that mimics tear fluid, such as simulated tear fluid (STF) or phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure (Dialysis Method) :

    • Accurately measure a known volume (e.g., 1 mL) of the this compound formulation into a dialysis bag with a suitable molecular weight cutoff.

    • Suspend the sealed bag in a vessel containing a known volume of the release medium (e.g., 50 mL), maintained at 37°C with gentle stirring.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis : Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[14]

  • Data Presentation : Plot the cumulative percentage of drug released versus time.

Protocol 2.2: In Vitro Corneal Permeability Study

This protocol evaluates the ability of this compound to penetrate the corneal barrier.

Methodology:

  • Cell Culture : Culture human corneal epithelial cells (HCE-T) on permeable supports (e.g., Transwell® inserts) until a confluent, differentiated monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Procedure :

    • Remove the culture medium from the apical (donor) chamber of the Transwell® insert.

    • Add a known volume of the this compound formulation to the apical chamber.

    • Add fresh, drug-free medium to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C and 5% CO₂.

  • Sampling : At predetermined time points (e.g., 1, 3, 6, and 24 hours), collect samples from the basolateral chamber for analysis.

  • Analysis : Determine the concentration of the drug (and its active acid metabolite) in the collected samples using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation : Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.

Protocol 2.3: In Vivo Intraocular Pressure (IOP) Reduction Study

This protocol assesses the efficacy of the formulation in lowering IOP in an appropriate animal model. Rodents are often used for glaucoma research.[15]

Methodology:

  • Animal Model : Use normotensive Wistar rats or C57BL/6 mice.[15][16] Acclimatize the animals and train them for the IOP measurement procedure to minimize stress.

  • IOP Measurement :

    • Measure baseline IOP in conscious animals using a rebound tonometer (e.g., TonoLab®) dedicated for rodents.[16]

    • Average multiple readings for each eye at each time point.

  • Drug Administration :

    • Administer a single, fixed volume (e.g., 2-5 µL) of the this compound formulation topically to one eye (treated eye).[17]

    • Administer the vehicle solution to the contralateral eye to serve as a control.

  • Post-Dose Measurement : Measure IOP in both eyes at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).[15][17]

  • Data Analysis : Calculate the change in IOP from baseline for both treated and control eyes. Compare the IOP reduction between the groups to determine the efficacy of the formulation.

Example Data Presentation: IOP Reduction in Wistar Rats

Time Post-Dose (hours)Mean IOP Change from Baseline (mmHg) - VehicleMean IOP Change from Baseline (mmHg) - this compound
00.0 ± 0.00.0 ± 0.0
2+0.2 ± 0.5+2.1 ± 0.7[15]
5-0.5 ± 0.4-5.2 ± 0.7[15]
8-0.3 ± 0.6-4.5 ± 0.6
24-0.1 ± 0.5-1.0 ± 0.5

Note: Data is hypothetical but based on reported biphasic responses in rodents.[15]

Protocol 2.4: Ocular Irritation Assessment

This protocol evaluates the potential of the formulation to cause eye irritation. In vitro methods are preferred to reduce animal testing.

Methodology (In Vitro Reconstructed Human Corneal Epithelium (RhCE) Test - OECD 492):

  • Model : Use a commercially available RhCE tissue model (e.g., EpiOcular™, SkinEthic™ HCE).[18][19]

  • Procedure :

    • Topically apply a defined amount of the this compound formulation to the surface of the tissue model.

    • Incubate for a specified exposure time.

    • After exposure, rinse the tissue thoroughly to remove the test substance.

    • Transfer the tissues to fresh medium and incubate for a post-exposure period.

  • Viability Assessment : Assess tissue viability using a quantitative method, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

  • Classification : The irritation potential is classified based on the reduction in tissue viability compared to negative controls. A viability below a certain threshold (e.g., ≤60%) indicates irritation potential.

Methodology (In Vivo Draize Rabbit Eye Test - for reference, if required by regulation):

  • Animal Model : Use healthy albino rabbits.[20]

  • Procedure : Instill 0.1 mL of the formulation into the conjunctival sac of one eye of each rabbit. The other eye remains untreated as a control.

  • Observation : Examine the eyes for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.[21]

  • Scoring : Grade the reactions according to a standardized scoring system. The scores are used to calculate an overall irritation index.

Logical_Relationship cluster_params Formulation Parameters cluster_outcomes Key Research Outcomes Concentration Drug Concentration Efficacy Efficacy (IOP Reduction) Concentration->Efficacy Safety Safety (Irritation) Concentration->Safety pH pH / Buffer Stability Stability pH->Stability pH->Safety Excipients Excipients (Preservatives, Tonicity Agents) Excipients->Stability Permeability Corneal Permeability Excipients->Permeability Excipients->Safety Viscosity Viscosity Viscosity->Permeability Viscosity->Efficacy residence time

References

Application Notes and Protocols for the Use of 15(S)-Latanoprost as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a primary medication for managing open-angle glaucoma and elevated intraocular pressure. The stereoisomer 15(S)-Latanoprost, also known as 15-epi Latanoprost, is a critical impurity that can arise during the synthesis of Latanoprost.[1] Its presence must be carefully monitored to ensure the safety and efficacy of the final drug product. Therefore, this compound serves as an essential reference standard in chromatographic methods for the quality control of Latanoprost. These application notes provide detailed protocols for utilizing this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the analysis of Latanoprost and its related substances.

Latanoprost Signaling Pathway

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid. Latanoprost acid functions as a selective agonist of the prostanoid FP receptor. Activation of this receptor is believed to lower intraocular pressure by enhancing the uveoscleral outflow of aqueous humor, a process involving the remodeling of the ciliary muscle's extracellular matrix.

Latanoprost Signaling Pathway Latanoprost Latanoprost (Prodrug) CornealEsterases Corneal Esterases Latanoprost->CornealEsterases Hydrolysis LatanoprostAcid Latanoprost Acid (Active Drug) CornealEsterases->LatanoprostAcid FP_Receptor Prostanoid FP Receptor LatanoprostAcid->FP_Receptor Binds to G_Protein G-protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Increase Increased Intracellular Ca²⁺ IP3_DAG->Ca_Increase ECM_Remodeling Extracellular Matrix Remodeling Ca_Increase->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Caption: Latanoprost Signaling Pathway.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Latanoprost and Related Substances

This protocol details a reversed-phase HPLC method suitable for the simultaneous quantification of Latanoprost and its related substances, including this compound.[2][3]

Experimental Workflow

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Latanoprost & This compound Stock Solutions Prep_Sample Prepare Sample Solution Injection Inject Samples and Standards Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_ID Peak Identification by Retention Time Detection->Peak_ID Quantification Quantification using Calibration Curve Peak_ID->Quantification

Caption: Reversed-Phase HPLC Workflow.

Chromatographic Conditions

ParameterCondition
Column Supelco C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile (B52724) and water (70:30, v/v) with 0.1% trifluoroacetic acid, pH 3.0[4]
Flow Rate 1.0 mL/min[3][4]
Detection UV at 210 nm[2][3]
Column Temperature 30°C[3]
Injection Volume 20 µL[5][6]

Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of Latanoprost and this compound in acetonitrile at a concentration of 1000 µg/mL. These solutions should be protected from light and stored at 4°C.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Latanoprost stock solution with the mobile phase to achieve concentrations ranging from 10 to 50 µg/mL.[3]

  • System Suitability Solution: Prepare a solution containing both Latanoprost and this compound at a suitable concentration in the mobile phase to verify peak separation.

  • Sample Solution: Prepare the sample solution at a concentration expected to be within the calibration range, typically around 100 µg/mL.[3]

Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution to ensure baseline separation between Latanoprost and this compound peaks, with a resolution greater than 1.5.

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Identify the Latanoprost and this compound peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the amount of Latanoprost and this compound in the sample using the calibration curve.

Method Validation Data

ParameterResult
Linearity Range (Latanoprost) 40–60 µg/mL[2][3]
Correlation Coefficient (r) 0.999[2][3]
Recovery (Latanoprost) 98.0–102.0%[2][3]
LOD (Latanoprost) 0.025 µg/mL[2][3]
LOQ (Latanoprost) 0.35 µg/mL[2][3]
Protocol 2: Normal-Phase HPLC for Isomer Separation

This protocol is specifically designed for the baseline separation of Latanoprost from its isomers, including this compound and 5,6-trans-Latanoprost, using a normal-phase HPLC method.[6]

Chromatographic Conditions

ParameterCondition
Column Luna NH2 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase n-heptane–2-propanol–acetonitrile (93:6:1, v/v) with 0.5 mL/L water[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 210 nm[6]
Column Temperature 25°C[6]
Injection Volume 20 µL[6]

Preparation of Solutions

  • Stock and Standard Solutions: Prepare stock and standard solutions of Latanoprost, this compound, and other relevant isomers by dissolving the compounds in the mobile phase.[6]

  • Spiked Sample Solution: To confirm selectivity, a sample of Latanoprost can be spiked with known amounts of the impurity standards.[6]

Procedure

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a standard solution containing Latanoprost and its isomers to verify their retention times and separation.

  • Inject the sample solution.

  • Analyze the resulting chromatogram to identify and quantify the isomers present in the Latanoprost sample.

Method Validation Data

ParameterResult
Linearity Range (Latanoprost) 1–10 µg/mL[6]
Linearity Range (this compound) 0.5–15 µg/mL[6]
Correlation Coefficient (r²) > 0.98 for all isomers[6]

Stability-Indicating Method Development

Forced degradation studies are crucial to ensure that the analytical method can separate Latanoprost from its degradation products, thus confirming its stability-indicating capability.[2]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Alkaline Hydrolysis (e.g., 0.2 M NaOH) Oxidative Oxidative Degradation (e.g., H₂O₂) Thermal Thermal Degradation (e.g., 70°C) Photo Photodegradation (UV/Vis Light) Sampling Sample at Time Points HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Peak_Purity Peak Purity Analysis HPLC_Analysis->Peak_Purity Degradant_ID Identification of Degradation Products Peak_Purity->Degradant_ID cluster_stress cluster_stress cluster_stress->Sampling

Caption: Forced Degradation Study Workflow.

Stress Conditions

  • Acid Hydrolysis: Treat the Latanoprost stock solution with 0.1 M HCl at 60°C for various time intervals (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Use 0.2 M NaOH, which can lead to complete hydrolysis to Latanoprost acid.[2]

  • Oxidative Degradation: Expose the solution to an oxidizing agent like hydrogen peroxide.[7]

  • Thermal Degradation: Store the solution at an elevated temperature, such as 70°C.

  • Photodegradation: Expose the solution to UV and visible light in a photostability chamber.

At each time point, samples are withdrawn, diluted, and analyzed by HPLC to monitor the formation of degradation products and the decrease in Latanoprost concentration. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Latanoprost peak.

References

Application Notes: Induction of Experimental Glaucoma in Rabbits for Preclinical Drug Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1] Elevated intraocular pressure (IOP) is the primary and only modifiable risk factor for the development and progression of glaucoma.[2][3] Consequently, preclinical evaluation of novel anti-glaucoma therapeutics heavily relies on animal models that effectively replicate this key pathological feature.

The rabbit is a frequently used animal model in glaucoma research due to the anatomical and physiological similarities of its aqueous humor outflow pathways to those of humans.[1][4] Furthermore, the larger size of the rabbit eye compared to rodents facilitates surgical manipulations and repeated measurements, making it well-suited for studies involving drug delivery systems and surgical devices.[1][5]

Various methods have been developed to induce ocular hypertension (OHT) in rabbits, including the injection of viscous substances into the anterior chamber, laser photocoagulation of the trabecular meshwork, and glucocorticoid administration.[1][6] Among these, the injection of alpha-chymotrypsin into the posterior chamber has emerged as a reliable and reproducible method for inducing a sustained elevation in IOP.[1][7] This method leads to the enzymatic breakdown of zonular fibers, which then obstruct the trabecular meshwork (TM), thereby increasing resistance to aqueous humor outflow and elevating IOP.[8] The resulting glaucomatous model exhibits key features of the human disease, including elevated IOP and subsequent RGC loss, making it a valuable tool for screening the efficacy of IOP-lowering compounds.[7]

This document provides a detailed protocol for inducing chronic ocular hypertension in New Zealand White rabbits using an intracameral injection of alpha-chymotrypsin.

Experimental Protocols

1. Animal Model and Housing

  • Species: New Zealand White rabbits (Oryctolagus cuniculus)

  • Weight: 2.5 - 3.5 kg

  • Housing: Animals should be housed individually in stainless steel cages under standard laboratory conditions (12-hour light/dark cycle, 20-24°C, 40-60% humidity) with ad libitum access to standard chow and water.

  • Ethics: All experimental procedures must be conducted in strict accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the local Institutional Animal Care and Use Committee (IACUC).

2. Materials and Reagents

  • Alpha-chymotrypsin (e.g., from bovine pancreas)

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agents: Ketamine (35-50 mg/kg, IM), Xylazine (5-10 mg/kg, IM)

  • Topical anesthetic: 0.5% Proparacaine (B1679620) hydrochloride ophthalmic solution

  • Topical antibiotic: 0.3% Tobramycin or Ofloxacin ophthalmic solution

  • Tonometer (e.g., Tono-Pen, Icare TONOVET)

  • 30-gauge ½-inch sterile needles

  • 1 mL sterile syringes

  • Surgical microscope or loupes

  • Eyelid speculum

  • Sterile surgical drapes and gloves

3. Protocol for Induction of Ocular Hypertension (OHT)

  • Baseline IOP Measurement: Prior to any procedure, acclimatize the rabbit to the handling and measurement process. Measure the baseline IOP in both eyes for 3-5 consecutive days to establish a stable baseline. Measurements should be taken at the same time each day.

  • Anesthesia and Animal Preparation:

    • Anesthetize the rabbit with an intramuscular injection of Ketamine and Xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the animal in a stereotaxic frame or on a surgical table in a comfortable position.

    • Apply one drop of topical proparacaine to the cornea of the eye designated for injection (typically the right eye, leaving the left eye as a control).

    • Gently clean the periocular area with a dilute povidone-iodine solution.

    • Place a sterile eyelid speculum to ensure the eye remains open and accessible.

  • Alpha-Chymotrypsin Injection:

    • This procedure should be performed under a surgical microscope for precision.

    • Prepare a fresh solution of alpha-chymotrypsin by dissolving it in sterile saline. A commonly used concentration is 150-200 U/0.1 mL.[1]

    • Using a 1 mL syringe with a 30-gauge needle, carefully create a paracentesis track through the peripheral cornea into the anterior chamber, being cautious not to damage the iris or lens.

    • Advance the needle tip through the pupil into the posterior chamber.

    • Slowly inject 0.1 mL of the alpha-chymotrypsin solution into the posterior chamber.[1][7]

    • Withdraw the needle carefully. The corneal incision is typically self-sealing.

  • Post-Procedure Care and Monitoring:

    • Apply a drop of topical antibiotic to the operated eye to prevent infection.

    • Monitor the animal closely until it has fully recovered from anesthesia.

    • Administer analgesics as prescribed by the veterinary staff and approved by the IACUC protocol for post-operative pain management.

    • Monitor IOP in both eyes daily for the first week, then 2-3 times per week for the duration of the study (e.g., 40 days).[7]

    • Regularly examine the eyes for signs of adverse reactions, such as severe inflammation, corneal edema, or hyphema.

Data Presentation

The following table summarizes the expected quantitative data from the alpha-chymotrypsin-induced glaucoma model in rabbits, based on published literature.

ParameterControl Eye (Left Eye)Experimental Eye (Right Eye)Reference
Baseline IOP (mmHg) 12.9 ± 1.0912.9 ± 1.09[7]
IOP Post-Induction (mmHg) Remains at baseline25 - 35[1][7]
Peak IOP (mmHg) N/A~35 ± 3.4[7]
Time to Peak IOP N/A~25 days[7]
Duration of Elevated IOP N/A>40 days[1][7]
Pathological Changes Normal histologyLoss of retinal ganglion cells, increased optic nerve head excavation, buphthalmos.[7]

Note: Values are presented as mean ± standard error where available. Actual results may vary depending on specific experimental conditions and rabbit strain.

Visualizations

Signaling Pathway

The diagram below illustrates the Transforming Growth Factor-beta (TGF-β) signaling pathway, which contributes to increased outflow resistance in the trabecular meshwork, a key mechanism in glaucoma pathogenesis.[2][9]

TGF_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Trabecular Meshwork (TM) Cell cluster_Result Pathophysiological Outcome TGFb TGF-β2 Receptor TGF-β Receptor TGFb->Receptor Smad Smad 2/3 Phosphorylation Receptor->Smad Canonical ROCK RhoA/ROCK Signaling Receptor->ROCK Non-Canonical Gene Gene Transcription Smad->Gene ROCK->Gene Actin Actin Cytoskeleton Cross-linking ROCK->Actin ECM_Prod Increased ECM Production (Fibronectin, Collagen) Gene->ECM_Prod Stiffness Increased TM Stiffness & Fibrosis Resistance Increased Aqueous Outflow Resistance Stiffness->Resistance IOP Elevated IOP Resistance->IOP

Caption: TGF-β signaling pathway in the trabecular meshwork.

Experimental Workflow

This diagram outlines the logical flow of a typical preclinical study to evaluate the efficacy of a novel IOP-lowering drug using the rabbit glaucoma model.

Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Drug Testing cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimation & Selection (n=16) A2 Baseline IOP Measurement (Both Eyes, 3-5 days) A1->A2 A3 Induction of OHT (α-chymotrypsin, Right Eye) A2->A3 A4 IOP Monitoring & Model Stabilization (2-3 weeks) A3->A4 B1 Randomize Animals into Groups (e.g., Vehicle, Drug Dose 1, Drug Dose 2) A4->B1 B2 Initiate Topical Drug Administration (e.g., Once daily to OHT eye) B1->B2 B3 Continued IOP Monitoring (Both eyes, multiple time points post-dose) B2->B3 C1 Euthanasia & Tissue Collection (e.g., Day 40) B3->C1 C2 Histopathology (Retinal Ganglion Cell Count, Optic Nerve Head Analysis) C1->C2 C3 Data Analysis (IOP reduction vs Vehicle, Statistical Analysis)

Caption: Workflow for preclinical anti-glaucoma drug testing.

References

Application Notes and Protocols for Measuring Intraocular Pressure Following 15(S)-Latanoprost Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a first-line treatment for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[3][4] The primary mechanism of action of latanoprost involves increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[1][3][5] This leads to a significant reduction in IOP, thereby mitigating the risk of optic nerve damage and vision loss associated with glaucoma.[2] Studies have demonstrated that latanoprost can lower IOP by approximately 22-39% from baseline.[3][6]

These application notes provide detailed protocols for the preparation of 15(S)-Latanoprost formulations and the subsequent measurement of intraocular pressure in preclinical models.

Data Presentation: Efficacy of Latanoprost in Reducing Intraocular Pressure

The following tables summarize the quantitative data on the IOP-lowering effects of latanoprost from various studies.

Table 1: Clinical Studies in Humans

Study PopulationLatanoprost Concentration & DosingComparatorMean Baseline IOP (mmHg)Mean IOP ReductionDuration of StudyReference
Open-angle glaucoma or ocular hypertension0.005% once daily (evening)0.5% Timolol twice daily24.835%6 months[7]
Open-angle glaucoma or ocular hypertension0.005% once daily (morning)0.5% Timolol twice daily25.531%6 months[7]
Open-angle glaucoma or ocular hypertension0.005% once dailyN/ANot Specified32% (after 2 weeks)2 years[6]
Healthy Volunteers0.005% once daily0.005% four times dailyNot SpecifiedSimilar to 4x daily after day 352 days[8]
Angle-closure glaucoma (post-iridotomy)0.005% once daily0.5% Timolol twice dailyNot Specified8.8 ± 1.1 mmHg2 weeks[9]

Table 2: Preclinical Studies in Animal Models

Animal ModelLatanoprost Concentration & DosingKey FindingsReference
Cynomolgus Monkeys (with laser-induced glaucoma)0.005% once daily for 5 daysPeak mean IOP reduction of 6.6 ± 0.6 mmHg (20%) on day 5.[10]
Dogs (glaucomatous)0.005% twice dailyEffective at lowering IOP.
Cats (with primary congenital glaucoma)0.005% single doseMaximal IOP reduction of 63% at 3 hours post-administration. Effect diminished over 3 weeks of treatment.[11]

Signaling Pathway of Latanoprost

Latanoprost acid, the active form of the drug, is a selective agonist for the prostaglandin F (FP) receptor.[3][4] Activation of the FP receptor in the ciliary muscle and other tissues within the eye initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway.[5] This remodeling, which involves the regulation of matrix metalloproteinases (MMPs), increases the permeability of the sclera to aqueous fluid, thereby enhancing its outflow and reducing IOP.[3][5] Recent studies also suggest the involvement of other signaling pathways, such as the PI3K-Akt-mTOR pathway, in the cellular effects of latanoprost.[12]

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Ciliary Muscle Cell) cluster_physiological Physiological Effect Latanoprost This compound (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F (FP) Receptor Latanoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K-Akt-mTOR) FP_Receptor->Signaling_Cascade Activates MMPs Increased Matrix Metalloproteinases (MMPs) Activity Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Uveoscleral Pathway MMPs->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Decreased Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Caption: Latanoprost Signaling Pathway for IOP Reduction.

Experimental Protocols

Protocol 1: Preparation of 0.005% (50 µg/mL) this compound Ophthalmic Solution

This protocol outlines the preparation of a sterile ophthalmic solution of this compound for research purposes.

Materials:

  • This compound powder

  • Sterile phosphate (B84403) buffer (pH 6.7)

  • Benzalkonium chloride (0.02% final concentration)

  • Sodium chloride

  • Ethanol (B145695) (or other suitable solvent)

  • Sterile water for injection

  • Sterile containers and filtration apparatus

Procedure:

  • Buffer Preparation: Prepare a sterile phosphate buffer solution (pH 6.7).

  • Latanoprost Dissolution: Accurately weigh the required amount of this compound. To ensure complete dissolution, first dissolve the powder in a small volume of ethanol before adding it to the buffer.

  • Addition of Excipients: Add benzalkonium chloride to achieve a final concentration of 0.02%. Use sodium chloride to adjust the tonicity of the solution to be isotonic with ophthalmic fluids.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile container.

Protocol 2: Measurement of Intraocular Pressure in an Animal Model

This protocol describes a general procedure for evaluating the IOP-lowering effects of this compound in a relevant animal model, such as rabbits or non-human primates.

Materials:

  • Prepared 0.005% this compound ophthalmic solution

  • Vehicle control (e.g., the formulation buffer without the active ingredient)

  • Tonometer suitable for the animal model (e.g., rebound tonometer like TonoVet® or an applanation tonometer)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • Animal restraining device, if necessary

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory environment and handling procedures, including mock IOP measurements, for at least one week prior to the study to minimize stress-induced IOP fluctuations.[13]

  • Baseline IOP Measurement: Establish a baseline diurnal IOP curve by measuring the IOP in both eyes at regular intervals (e.g., every 2-4 hours) for at least 24-48 hours before treatment.

  • Randomization and Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, this compound). Administer a single drop (typically 30-50 µL) of the assigned test article to one eye, with the contralateral eye often serving as an internal control or receiving the vehicle. Evening administration is often preferred as it may maximize the IOP-lowering effect.[1]

  • Post-Dosing IOP Measurements: Measure IOP in both eyes at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) to determine the onset, peak effect, and duration of action.

  • Tonometry Procedure:

    • If required by the tonometer type, apply one drop of topical anesthetic to the cornea.

    • Gently hold the animal's eyelids open.

    • Position the tonometer perpendicular to the central cornea.

    • Obtain at least three independent readings and calculate the average. A break of a few minutes between different tonometry methods is recommended if multiple instruments are used.[14]

Data Analysis: Compare the mean IOP in the treated eye to the baseline and to the vehicle-treated control eye at each time point. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed IOP reduction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an IOP-lowering drug candidate like this compound.

Experimental_Workflow Start Start: Hypothesis (this compound lowers IOP) Formulation Protocol 1: Formulation Preparation Start->Formulation Animal_Model Animal Model Selection & Acclimation Formulation->Animal_Model Baseline Baseline IOP Measurement (Diurnal Curve) Animal_Model->Baseline Dosing Drug Administration (Treatment vs. Vehicle) Baseline->Dosing IOP_Measurement Protocol 2: Post-Dose IOP Monitoring Dosing->IOP_Measurement Data_Analysis Data Analysis (Statistical Comparison) IOP_Measurement->Data_Analysis Conclusion Conclusion: Efficacy & Safety Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for IOP Measurement.

Tonometry Methods for Intraocular Pressure Measurement

Accurate measurement of IOP is critical for evaluating the efficacy of anti-glaucoma medications. Several methods are available, each with its own principles, advantages, and limitations.

Table 3: Comparison of Common Tonometry Methods

MethodPrincipleAdvantagesDisadvantages
Goldmann Applanation Tonometry (GAT) Measures the force required to flatten (applanate) a fixed area of the cornea.[15]Considered the "gold standard" for accuracy and reproducibility.[14][16]Requires a topical anesthetic and fluorescein (B123965) dye, contact with the cornea, and is influenced by corneal thickness.[15][16]
Rebound Tonometry (e.g., TonoVet®, Icare®) A small, lightweight probe is launched against the cornea, and the characteristics of its rebound are used to determine IOP.[14]Does not typically require topical anesthesia, is portable, and easy to use, making it suitable for animal studies.[14]Can be influenced by corneal properties.
Non-Contact Tonometry (NCT) / Air-Puff A puff of air is used to flatten the cornea; the time it takes to achieve applanation is related to the IOP.[17][18]No contact with the eye, reducing the risk of infection and eliminating the need for anesthesia.[17]Can be less accurate than GAT, especially at high IOPs, and may be startling to the subject.[17]
Dynamic Contour Tonometry (DCT) Uses a sensor-tipped probe that contours to the cornea to directly measure IOP, independent of corneal thickness.[15][18]Less affected by corneal properties like thickness and biomechanics.[15]Requires contact with the cornea and a topical anesthetic.

The choice of tonometer will depend on the specific requirements of the study, the animal model being used, and the need for portability and ease of use. For preclinical studies, rebound tonometry is often a practical and reliable choice.

References

Analytical techniques for detecting Latanoprost degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. As a topically administered ophthalmic solution, the stability of latanoprost is a critical factor in ensuring its therapeutic efficacy and safety. Latanoprost is susceptible to degradation under various stress conditions, including exposure to heat, light, and pH variations, leading to the formation of degradation products that may lack efficacy and potentially introduce safety concerns.

This document provides a comprehensive overview of the analytical techniques used to detect and quantify latanoprost and its degradation products. It includes detailed experimental protocols for forced degradation studies and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a summary of quantitative performance data for these methods.

Latanoprost Degradation Pathways

Latanoprost can degrade through several pathways, primarily hydrolysis, oxidation, epimerization, and photodegradation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Common stress conditions employed in these studies include acidic and basic hydrolysis, oxidation, heat, and exposure to UV light.[1][2]

The principal known degradation products of latanoprost include:

  • Latanoprost Acid: Formed by the hydrolysis of the isopropyl ester group.

  • 15-keto-latanoprost: An oxidation product.

  • 15(S)-latanoprost (15-epi-latanoprost): An epimer resulting from the inversion of the hydroxyl group at the C-15 position.

  • 5,6-trans-isomer of Latanoprost: A geometric isomer.

dot

Latanoprost_Degradation cluster_degradation Degradation Pathways Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid Latanoprost->Latanoprost_Acid Hydrolysis (Acid/Base) keto_Latanoprost 15-keto-latanoprost Latanoprost->keto_Latanoprost Oxidation epi_Latanoprost 15-epi-latanoprost (this compound) Latanoprost->epi_Latanoprost Epimerization trans_Latanoprost 5,6-trans-isomer Latanoprost->trans_Latanoprost Photodegradation (UV Light)

Caption: Major degradation pathways of Latanoprost.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for the analysis of latanoprost and its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the routine quality control and stability testing of latanoprost. A stability-indicating HPLC method should be able to separate the parent drug from all known degradation products and any potential impurities.

Quantitative Data Summary for HPLC Methods

ParameterLatanoprostLatanoprost Acid15-keto-latanoprostReference
Linearity Range (µg/mL) 40 - 600.05 - 2.770.05 - 2.77[1]
0.0013 - 0.0188--[3]
0.0125 - 1--[4]
LOD (µg/mL) 0.025--[1]
0.000125--[3]
1.01.0-[5]
LOQ (µg/mL) 0.350.0300.068[1][6]
0.00125--[3]
2.52.5-[5]
Recovery (%) 98.0 - 102.090.0 - 110.090.0 - 110.0[1]
100.5--[7]
99.3--
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for identifying and quantifying trace-level degradation products, especially in complex matrices like biological fluids.

Quantitative Data Summary for LC-MS Methods

ParameterLatanoprostLatanoprost AcidReference
Linearity Range (ng/mL) 0.5 - 500.5 - 50[8]
LOQ (ng/mL) 0.50.5[8]
Recovery (%) > 90%> 90%[9]
Precision (RSD %) < 15%< 15%[8]

Experimental Protocols

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Latanoprost Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation neutralize Neutralization/Dilution forced_degradation->neutralize filter Filtration (0.22 µm) neutralize->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms peak_integration Peak Integration & Identification hplc->peak_integration lcms->peak_integration quantification Quantification of Degradants peak_integration->quantification report Reporting quantification->report

Caption: General workflow for Latanoprost degradation analysis.

Protocol 1: Forced Degradation of Latanoprost

This protocol outlines the conditions for inducing the degradation of latanoprost under various stress conditions.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the latanoprost stock solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with an appropriate base before analysis.

  • Base Hydrolysis: Mix the latanoprost stock solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution with an appropriate acid before analysis.

  • Oxidative Degradation: Mix the latanoprost stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the latanoprost stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the latanoprost stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Preparation for Analysis:

  • After the specified incubation period, dilute the stressed samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Filter the samples through a 0.22 µm syringe filter before injection into the analytical instrument.

Protocol 2: HPLC-UV Analysis of Latanoprost and Degradation Products

This protocol provides a general method for the separation and quantification of latanoprost and its degradation products using HPLC with UV detection.

Chromatographic Conditions:

  • Column: A reversed-phase cyano column (e.g., Hypersil BDS CN, 250 x 4.6 mm, 5 µm) is often used.[2][6] Alternatively, a C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) can be employed.[4]

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (e.g., pH 3.2), acetonitrile, and methanol is commonly used.[2][6] An isocratic mobile phase of acetonitrile and water (70:30, v/v) with 0.1% trifluoroacetic acid has also been reported.[4]

  • Flow Rate: Typically set at 1 mL/min.[3][10]

  • Detection Wavelength: 210 nm is a common wavelength for detecting latanoprost and its degradation products due to their weak UV absorbance.[1] Detection at 295 nm has also been reported.[2][6]

  • Injection Volume: A larger injection volume, such as 80 µL, may be necessary for low concentration formulations.[2][6]

  • Column Temperature: Maintained at ambient temperature (e.g., 25°C).

Protocol 3: LC-MS/MS Analysis of Latanoprost and Degradation Products

This protocol describes a sensitive method for the determination of latanoprost and its degradation products using LC-MS/MS.

Liquid Chromatography Conditions:

  • Column: A C8 column (e.g., Waters Acquity BEH C8, 150 mm x 2.1 mm, 1.8 µm) can be used.[8]

  • Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid is a suitable mobile phase.[8]

  • Flow Rate: A flow rate of 0.3 mL/min has been used.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used. A Unispray ionization source may offer improved sensitivity.[8]

  • Scan Mode: Full scan mode can be used for the initial identification of degradation products, while Multiple Reaction Monitoring (MRM) is employed for sensitive quantification of known degradants.

  • Source Parameters:

    • Capillary Temperature: Approximately 320°C.

    • Probe Heater Temperature: Approximately 300°C.

  • m/z Range: A scan range of 300-600 m/z is appropriate for latanoprost and its expected degradation products.

Conclusion

The selection of an appropriate analytical technique for monitoring latanoprost degradation depends on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective method for routine quality control and stability studies. For applications requiring higher sensitivity and specificity, such as the identification of novel degradation products or analysis in biological matrices, LC-MS/MS is the preferred method. The protocols and data presented in this application note provide a solid foundation for researchers and scientists involved in the development and quality assessment of latanoprost formulations.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to the aqueous solubility of 15(S)-Latanoprost.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to dissolve this compound directly in water or a buffer, but it is not dissolving. What am I doing wrong?

A1: This is expected behavior. This compound is a colorless to slightly yellow, oily, viscous liquid that is practically insoluble in water.[1][2] Its reported aqueous solubility is extremely low, approximately 12.9 µg/mL. Direct dissolution in aqueous media is not a viable method for achieving therapeutically relevant concentrations.

Troubleshooting Steps:

  • Verify Compound Identity: Ensure the material is indeed this compound and check its purity.

  • Employ a Solubilizing Agent: You must use an excipient to enhance its solubility. The most common strategies include using cyclodextrins, surfactants, or co-solvents.[3]

  • Utilize a Pre-dissolution Step: A standard and effective technique involves first dissolving the Latanoprost (B1674536) in a small volume of a water-miscible organic solvent (e.g., ethanol, DMSO, acetone) before introducing it into the final aqueous solution.[4] Latanoprost is freely soluble in these organic solvents.[1]

Q2: After adding my Latanoprost stock solution (dissolved in an organic solvent) to the aqueous phase, I'm observing precipitation. How can I prevent this?

A2: Precipitation occurs when the aqueous vehicle cannot maintain Latanoprost in solution after the dilution of the organic solvent. This indicates that the concentration of Latanoprost has exceeded its solubility limit in the final formulation.

Troubleshooting Steps:

  • Increase Solubilizer Concentration: The amount of your chosen solubilizing agent (cyclodextrin, surfactant, or co-solvent) may be insufficient to form the necessary inclusion complexes or micelles to keep the drug dissolved. Refer to the formulation tables for effective concentration ranges.

  • Optimize the Mixing Process: Add the Latanoprost organic stock solution slowly into the aqueous phase while ensuring vigorous and continuous stirring. This promotes rapid and efficient interaction with the solubilizing agent, preventing localized high concentrations of the drug.

  • Adjust the pH: The stability and solubility of Latanoprost can be pH-dependent. An optimal pH range for stability is generally between 6.0 and 6.7.[1]

  • Manage Temperature: While gentle warming can sometimes aid dissolution, Latanoprost is susceptible to thermal degradation.[5] It is recommended to perform dissolution at room temperature. Studies show significant degradation at temperatures of 50°C and above.[5]

Q3: My final Latanoprost solution appears cloudy or hazy. What causes this and how can I achieve a clear solution?

A3: Cloudiness typically indicates that the Latanoprost is not fully dissolved and may be present as a fine suspension or emulsion. This can be due to incomplete micelle formation or complexation.

Troubleshooting Steps:

  • Review Surfactant Choice and Concentration: If using surfactants, ensure the concentration is above the critical micelle concentration (CMC). Non-ionic surfactants with a polyoxyethylene chain and a Hydrophile-Lipophile Balance (HLB) of 15.0 or more have been shown to be effective in forming stable micelles that solubilize Latanoprost.[6]

  • Ensure Complete Dissolution of Excipients: Before adding the Latanoprost stock, confirm that all other components of your aqueous vehicle (buffers, cyclodextrins, surfactants, tonicity agents) are fully dissolved.

  • Allow Sufficient Time for Equilibration: After adding the Latanoprost, continue stirring the solution for an adequate period to ensure that the encapsulation or complexation process is complete.

  • Filter the Final Solution: As a final step, filter the solution through an appropriate sterile filter (e.g., 0.22 µm) to remove any undissolved particulate matter.

Q4: What are the primary stability concerns for Latanoprost in aqueous solutions, and how can they be mitigated?

A4: Latanoprost is susceptible to several degradation pathways in aqueous solutions:

  • Hydrolysis: The isopropyl ester group of the Latanoprost prodrug can hydrolyze to form the biologically active Latanoprost acid.[7][8] This is a primary degradation pathway.

  • Adsorption: Being highly lipophilic, Latanoprost can adsorb to the surfaces of plastic containers, leading to a decrease in the effective concentration of the solution.[6]

  • Thermal and Photodegradation: The molecule is sensitive to heat and UV light, which can cause rapid degradation.[5][7]

Mitigation Strategies:

  • Use Stabilizing Excipients: Cyclodextrins and certain non-ionic surfactants can protect the ester group from hydrolysis by encapsulating the Latanoprost molecule.[3][9][10]

  • Select Appropriate Containers: Use glass or polypropylene (B1209903) containers whenever possible to minimize adsorption.

  • Control Storage Conditions: For long-term storage, Latanoprost solutions should be kept refrigerated (2-8°C) and protected from light.[1][5] The commercial product Xalatan® is recommended for storage in a refrigerator. Once opened, it can be stored at room temperature (up to 25°C) for up to 6 weeks.[1]

Troubleshooting Workflow

G cluster_0 Troubleshooting Paths start Start: Latanoprost Solubility Issue issue What is the issue? start->issue no_dissolve Fails to Dissolve in Aqueous Buffer issue->no_dissolve No Dissolution precipitate Precipitation Occurs After Mixing issue->precipitate Precipitation cloudy Solution is Cloudy / Hazy issue->cloudy Cloudiness sol_no_dissolve Action: 1. Use Solubilizing Agent (Cyclodextrin/Surfactant) 2. Pre-dissolve in Organic Solvent no_dissolve->sol_no_dissolve sol_precipitate Action: 1. Increase Solubilizer Conc. 2. Slow Addition with Stirring 3. Check pH (6.0-6.7) precipitate->sol_precipitate sol_cloudy Action: 1. Check Surfactant CMC/HLB 2. Ensure Excipients Dissolved 3. Filter Final Solution cloudy->sol_cloudy end Achieved Clear, Stable Solution sol_no_dissolve->end sol_precipitate->end sol_cloudy->end

Caption: Troubleshooting workflow for common Latanoprost solubility issues.

Quantitative Data on Latanoprost Solubility

The following tables summarize key quantitative data regarding the solubility of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~12.9 µg/mL (Practically Insoluble)
PBS (pH 7.2)~50 µg/mL (0.05 mg/mL)[4]
EthanolMiscible[4]
AcetonitrileVery Soluble[1]
AcetoneFreely Soluble[1]
DMSO~50 mg/mL[4]
Dimethylformamide~100 mg/mL[4]
1:1 Ethanol:PBS (pH 7.2)~0.4 mg/mL[4]

Table 2: Example Ophthalmic Formulation for Solubilized Latanoprost (0.005%)

ComponentConcentration (% w/v)Concentration (mg/mL)PurposeReference
This compound0.005%0.05Active Pharmaceutical Ingredient
Hydroxypropyl-β-cyclodextrin (HP-β-CD)0.359%3.59Solubilizing & Stabilizing Agent
Monobasic Sodium Phosphate (B84403) Monohydrate0.7%7.0Buffering Agent (pH ~6.7)
Anhydrous Dibasic Sodium Phosphate0.6%6.0Buffering Agent (pH ~6.7)
Sodium Chloride0.4%4.0Isotonicity Agent
Benzalkonium Chloride0.02%0.2Preservative
Water for Injectionq.s. to 100%q.s. to 1 mLVehicle

Key Solubility Enhancement Strategies

G cluster_methods Effective Methods cluster_mechanisms Mechanisms of Action center Improving Aqueous Solubility of Latanoprost cyclo Cyclodextrins (e.g., HP-β-CD) center->cyclo surfact Surfactants (e.g., Polysorbate 80) center->surfact cosolv Co-solvents (e.g., PEG 300, Glycerol) center->cosolv complex Forms Inclusion Complex, Shielding from Water cyclo->complex micelle Forms Micelles, Encapsulating the Drug surfact->micelle polarity Alters Polarity of the Bulk Solvent cosolv->polarity

Caption: Key strategies to overcome the low aqueous solubility of Latanoprost.

Experimental Protocols

Protocol 1: Solubilization of Latanoprost using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of a buffered aqueous solution of Latanoprost using HP-β-CD as a solubilizing and stabilizing agent, based on published formulations.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Monobasic sodium phosphate monohydrate

  • Anhydrous dibasic sodium phosphate

  • Sodium chloride

  • Benzalkonium chloride (if preservation is needed)

  • Ethanol (or other suitable water-miscible organic solvent)

  • Water for Injection (WFI)

  • pH meter, magnetic stirrer, and sterile filtration unit (0.22 µm)

Procedure:

  • Prepare the Aqueous Vehicle:

    • In a suitable vessel, add approximately 80% of the final required volume of WFI.

    • While stirring, dissolve the buffering agents (e.g., 7 mg/mL monobasic sodium phosphate monohydrate and 6 mg/mL anhydrous dibasic sodium phosphate).

    • Add and dissolve the HP-β-CD (e.g., 3.59 mg/mL).

    • Add and dissolve the tonicity agent (e.g., 4 mg/mL sodium chloride) and preservative (e.g., 0.2 mg/mL benzalkonium chloride), if required.

    • Stir until all excipients are completely dissolved. Check the pH and adjust to the target (e.g., pH 6.7) if necessary.

  • Prepare the Latanoprost Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in a minimal amount of a suitable water-miscible organic solvent like ethanol.

  • Form the Inclusion Complex:

    • While vigorously stirring the aqueous vehicle from step 1, slowly add the Latanoprost stock solution drop by drop.

    • The HP-β-CD will form an inclusion complex with the Latanoprost, incorporating it into its lipophilic cavity and rendering it soluble in the aqueous phase.[9]

    • Continue stirring for at least 30 minutes to ensure complete complexation.

  • Finalize the Formulation:

    • Add WFI to reach the final desired volume.

    • Verify the pH one last time.

    • Filter the final solution through a sterile 0.22 µm filter to remove any potential particulates and ensure sterility.

G start Start prep_aq 1. Prepare Aqueous Vehicle (Buffer + HP-β-CD + NaCl) start->prep_aq mix 3. Add Latanoprost Stock Slowly to Aqueous Vehicle with Vigorous Stirring prep_aq->mix prep_stock 2. Prepare Latanoprost Stock in Ethanol prep_stock->mix stir 4. Stir for 30+ min to Ensure Complexation mix->stir finalize 5. Adjust to Final Volume and Filter (0.22 µm) stir->finalize end End: Clear, Solubilized Latanoprost Solution finalize->end

Caption: Experimental workflow for solubilizing Latanoprost with cyclodextrins.

Protocol 2: Solubilization of Latanoprost using Surfactants (Micellar Solubilization)

This protocol outlines the use of non-ionic surfactants to create micelles that encapsulate and solubilize Latanoprost.

Materials:

  • This compound

  • Non-ionic surfactant (e.g., Polysorbate 80, Polyoxyl 40 stearate)[3][6]

  • Buffering agents (e.g., phosphate or citrate (B86180) buffer components)

  • Tonicity adjusting agent (e.g., sodium chloride)

  • Ethanol or DMSO

  • Water for Injection (WFI)

Procedure:

  • Prepare the Surfactant Solution:

    • In a beaker, prepare the desired buffer solution at the target pH (e.g., pH 6.0-6.7).

    • Add the non-ionic surfactant at a concentration known to be above its critical micelle concentration (CMC).

    • Add any tonicity adjusting agents and stir until fully dissolved.

  • Prepare the Latanoprost Stock Solution:

    • Accurately weigh the required amount of this compound and dissolve it in a minimal volume of a suitable organic solvent (e.g., ethanol).

  • Form the Micellar Solution:

    • While vigorously stirring the surfactant solution, slowly add the Latanoprost stock solution.

    • The surfactant molecules will self-assemble into micelles, encapsulating the lipophilic Latanoprost in their hydrophobic cores.[6][10]

    • Continue stirring for a sufficient period to ensure complete solubilization.

  • Finalize the Formulation:

    • Check and adjust the pH if necessary.

    • Add WFI to reach the final desired volume.

    • Filter the solution through an appropriate sterile filter (0.22 µm).

Protocol 3: Analytical Method for Latanoprost Quantification (HPLC)

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for determining the concentration of Latanoprost in prepared solutions, essential for verifying final concentration and stability.

Instrumentation and Conditions (Example):

  • HPLC System: Standard system with UV detector.

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare Standard Solutions: Prepare a series of Latanoprost standard solutions of known concentrations (e.g., 50-150 µg/mL) in the mobile phase to generate a calibration curve.

  • Prepare Sample Solution: Dilute the experimental Latanoprost formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve (Peak Area vs. Concentration).

    • Inject the sample solution.

    • Determine the concentration of Latanoprost in the sample by comparing its peak area to the calibration curve. The typical retention time for Latanoprost under these conditions is approximately 4 minutes.

References

Technical Support Center: Ensuring the Stability of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of 15(S)-Latanoprost during storage is critical for reliable experimental outcomes. This technical support center provides essential guidance on preventing its degradation, troubleshooting common issues, and detailed protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound as an active pharmaceutical ingredient (API) should be stored at temperatures between -20°C and -10°C in a tightly sealed, light-resistant container. For unopened ophthalmic solutions, refrigeration at 2°C to 8°C (36°F to 46°F) while protected from light is recommended.[1][2] Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for a maximum of six weeks.[1][2][3]

Q2: What are the primary causes of this compound degradation?

A2: The main factors that contribute to the degradation of this compound are exposure to elevated temperatures, light (particularly UV radiation), and extreme pH levels.[1][4] Oxidation also plays a significant role in its degradation.[1]

Q3: What are the common degradation products of this compound?

A3: The most frequently observed degradation products include:

  • Latanoprost acid (Impurity H): Formed via hydrolysis of the isopropyl ester.[1][5]

  • 15-keto-Latanoprost: An oxidation product.[1][6]

  • 15-epi-Latanoprost: A diastereomer formed by the inversion of the hydroxyl group at the C-15 position.[1]

  • 5,6-trans isomer of Latanoprost. [1][6]

Q4: Is it acceptable to store this compound solutions in plastic containers?

A4: Due to its highly lipophilic nature, Latanoprost can adsorb to certain types of plastic containers, which can lead to a reduction in the effective concentration of the solution.[1][6] It is advisable to use glass or polypropylene (B1209903) vials for storing Latanoprost solutions to minimize this effect.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in bioassays or analytical tests. Degradation of Latanoprost in stock solutions or experimental samples.1. Verify Storage Conditions: Confirm that all solutions have been stored at the recommended temperatures (-20°C for long-term, 2-8°C for short-term) and consistently protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare new solutions from a fresh stock of Latanoprost. 3. Perform Purity Check: Use HPLC to analyze the purity of the Latanoprost stock and check for the presence of degradation products.[1]
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products during the preparation or analysis of the sample.1. Review Sample Handling: Ensure that samples are not exposed to high temperatures, extreme pH, or prolonged light during preparation and handling. 2. Analyze Degradation Products: Compare the retention times of the unknown peaks with those of known Latanoprost degradation product standards.[1] 3. Optimize HPLC Method: Confirm that the HPLC method is stability-indicating and capable of separating Latanoprost from its potential degradation products.[1]
Loss of Latanoprost concentration in solution over a short period. Adsorption of the highly lipophilic Latanoprost to plastic containers.1. Use Appropriate Containers: Whenever feasible, use glass or polypropylene vials for the storage of Latanoprost solutions to minimize adsorption.[1]

Data on Latanoprost Stability

The stability of Latanoprost is highly dependent on temperature. The following tables summarize the degradation rates at various temperatures.

Table 1: Temperature-Dependent Stability of Latanoprost

TemperatureStability / Degradation RateRemarks
4°CStable for at least 30 days.[7][8]Recommended for unopened vials.
25°CStable for at least 30 days.[7][8]Suitable for opened vials for up to 6 weeks.[1][2]
37°CDegradation rate of 0.15 µg/mL/day.Measurable degradation is observed.
50°Ct90 (time for 10% degradation) of 8.25 days.[7][8]Significant degradation occurs.
70°Ct90 (time for 10% degradation) of 1.32 days.[7][8]Rapid degradation occurs.

Table 2: Forced Degradation of Latanoprost under Stress Conditions

Stress ConditionDurationApproximate Degradation
Acidic (0.1 M HCl)4 hours~91%[9]
Basic (0.1 M NaOH)4 hours~95%[9]
Oxidative (3% H₂O₂)6 hours~20%[9]
White Light Exposure24 hours~13%[9]
Thermal (40°C)48 hours~35%[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of Latanoprost

This protocol provides a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of Latanoprost.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Latanoprost in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each designated time point, withdraw a sample and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Latanoprost

This protocol is an example of an HPLC method that can be used for the analysis of Latanoprost and its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate (B84403) buffer (e.g., 60:40 v/v) adjusted to pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase. Filter the samples through a 0.22 µm syringe filter before injection.

Visualizing Latanoprost's Mechanism and Degradation

To further aid in the understanding of Latanoprost, the following diagrams illustrate its signaling pathway and the logical workflow for investigating its degradation.

latanoprost_signaling_pathway cluster_cell Ciliary Muscle Cell latanoprost Latanoprost (Prodrug) latanoprost_acid Latanoprost Acid (Active Drug) latanoprost->latanoprost_acid Hydrolysis (in cornea) fp_receptor Prostaglandin (B15479496) F Receptor (FP) latanoprost_acid->fp_receptor Binds to mmp Matrix Metalloproteinases (MMPs) Upregulation fp_receptor->mmp Activates ecm Extracellular Matrix Remodeling mmp->ecm outflow Increased Uveoscleral Aqueous Humor Outflow ecm->outflow iop Reduced Intraocular Pressure (IOP) outflow->iop

Latanoprost signaling pathway for IOP reduction.

degradation_workflow start Start: Suspected Latanoprost Degradation verify_storage Verify Storage Conditions (Temp, Light, Container) start->verify_storage prepare_fresh Prepare Fresh Stock Solution verify_storage->prepare_fresh hplc_analysis Perform Stability-Indicating HPLC Analysis prepare_fresh->hplc_analysis compare_results Compare with Reference Standard and Previous Batches hplc_analysis->compare_results identify_peaks Identify Degradation Peaks (LC-MS/MS if necessary) compare_results->identify_peaks Degradation detected end_stable Conclusion: Latanoprost is Stable compare_results->end_stable No significant degradation end_degraded Conclusion: Latanoprost is Degraded - Discard and Re-evaluate Protocols identify_peaks->end_degraded

Workflow for investigating Latanoprost degradation.

References

Troubleshooting inconsistent results in Latanoprost experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Latanoprost (B1674536).

Frequently Asked Questions (FAQs)

Q1: My Latanoprost solution appears to be losing activity over time. What are the proper storage and handling conditions?

A1: Latanoprost is susceptible to thermal and solar instability.[1][2] To maintain its potency, it is crucial to adhere to the following storage guidelines:

  • Unopened Vials: Store unopened vials of Latanoprost solution under refrigeration at 2°C to 8°C (36°F to 46°F) and protect them from light.[3]

  • Opened Vials: Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for up to 6 weeks.[3][4][5]

  • Shipping: During shipment, Latanoprost can be maintained at temperatures up to 40°C (104°F) for a maximum of 8 days.[3][4]

  • Light Exposure: Latanoprost degrades rapidly when exposed to ultraviolet B (UVB) radiation.[1] Always protect the solution from light.

Q2: I am observing high variability in my cell culture experiments. How should I prepare my Latanoprost working solutions?

A2: Inconsistent results in cell culture experiments can often be traced back to improper solution preparation. Latanoprost is practically insoluble in water, and therefore requires an organic solvent for initial dissolution.[3]

  • Stock Solution: Prepare a concentrated stock solution in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6] A common stock concentration is 10 mM.[6]

  • Solvent Evaporation: If Latanoprost is supplied in a solvent like methyl acetate, it should be evaporated under a stream of nitrogen before reconstitution in DMSO.[6]

  • Working Dilutions: Perform serial dilutions of the stock solution directly into your complete cell culture medium to achieve the desired final concentrations.[6]

  • Solvent Control: It is critical to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to prepare the Latanoprost working solution.[6] The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]

Q3: I am seeing significant cytotoxicity in my cell-based assays. Is Latanoprost itself toxic to cells?

A3: While high concentrations of Latanoprost can induce cytotoxicity, the preservative benzalkonium chloride (BAK), commonly found in commercial ophthalmic solutions, is a significant contributor to cellular toxicity.[7][8][9][10]

  • BAK-Free Latanoprost: Whenever possible, use a BAK-free formulation of Latanoprost for in vitro experiments to minimize confounding cytotoxic effects. Studies have shown that BAK-free Latanoprost formulations are significantly less cytotoxic to human conjunctival cells.[8]

  • Latanoprost Acid: The biologically active form, Latanoprost acid, has been shown to have minimal cytotoxic effects at concentrations relevant for topical application.[11]

  • Concentration-Dependent Toxicity: High concentrations of Latanoprost (e.g., 50 µg/mL) have been shown to reduce cell viability.[7][9] It is essential to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell type.

Q4: My in vivo animal study results are inconsistent. What factors could be contributing to this variability?

A4: Inconsistent results in animal models can arise from several factors:

  • Animal Model Selection: Different animal species can exhibit varied responses to Latanoprost. For instance, the intraocular pressure (IOP) of healthy dogs is reduced by Latanoprost, while this effect is not observed with timolol. Conversely, monkeys show a reduction in IOP with timolol.[12]

  • Dosing Schedule: The timing and frequency of Latanoprost administration can significantly impact its efficacy. In glaucomatous Beagles, twice-daily administration produced the greatest decline in IOP with the least fluctuation.[13][14]

  • Individual Response: A subset of subjects, both human and potentially animal, may be non-responders to Latanoprost treatment.[15][16]

  • Drug Formulation: The presence of excipients can influence the stability and absorption of Latanoprost.[17]

Troubleshooting Guides

Issue 1: Poor Reproducibility in Receptor Binding Assays
Potential Cause Troubleshooting Step
Latanoprost Degradation Ensure proper storage of Latanoprost stock solutions (refrigerated, protected from light). Prepare fresh working dilutions for each experiment.[1][3]
Incorrect Buffer Composition Verify the pH and composition of the binding buffer. A common binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[18]
Membrane Preparation Quality Ensure that the cell membrane preparation expressing the FP receptor is of high quality and has been stored properly.[18]
Incomplete Equilibration Optimize the incubation time to ensure the binding reaction reaches equilibrium. A typical incubation is 60 minutes at 25°C.[18]
Inefficient Separation Ensure rapid and efficient separation of bound and free radioligand during the filtration step. Use pre-soaked glass fiber filters and wash with ice-cold binding buffer.[18][19]
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, WST-1)
Potential Cause Troubleshooting Step
Solvent Cytotoxicity Keep the final concentration of the organic solvent (e.g., DMSO) low (≤ 0.1%) and consistent across all wells. Always include a vehicle control.[6]
Preservative Effects Use a BAK-free Latanoprost formulation to avoid preservative-induced cytotoxicity.[8][9]
Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Drug Incubation Time Perform a time-course experiment to determine the optimal incubation time for observing the effects of Latanoprost.
Assay Interference Ensure that Latanoprost or the solvent does not interfere with the assay chemistry (e.g., reduction of the tetrazolium salt in MTT assays).

Quantitative Data Summary

Table 1: Latanoprost and Related Compounds Binding Affinity and Potency

CompoundReceptorAssay TypeValueSource
Latanoprost Acid (15R-isomer)Human FP ReceptorRadioligand BindingKi = 98 nM[18]
15(S)-Latanoprost AcidCat Iris Sphincter Muscle (FP Receptor)Functional (Relaxation)IC50 = 24 nM[18]
Travoprost AcidHuman FP ReceptorRadioligand BindingKi = 35 nM[18]
Bimatoprost AcidHuman FP ReceptorRadioligand BindingKi = 83 nM[18]

Note: A lower Ki value indicates higher binding affinity. IC50 represents the concentration for 50% inhibition of a biological response.

Experimental Protocols

Protocol 1: FP Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the binding affinity of a test compound for the Prostaglandin (B15479496) F (FP) receptor.

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human FP receptor.[18]

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., Latanoprost acid).[18][19]

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[18]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[18][19]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[18][19]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.[18]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[19]

Protocol 2: ERK Phosphorylation Assay

This protocol measures the phosphorylation of Extracellular signal-regulated kinase (ERK) as a downstream indicator of FP receptor activation.

  • Cell Culture: Culture cells expressing the FP receptor in a 96-well plate until they reach the desired confluency.

  • Serum Starvation: Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with varying concentrations of Latanoprost or a control for a specific duration (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable detection method, such as an ELISA-based kit or Western blotting.[20][21][22][23][24]

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the log concentration of Latanoprost to generate a dose-response curve and determine the EC50 value.

Visualizations

Latanoprost_Signaling_Pathway cluster_cell Cell Membrane Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Form) Esterases->Latanoprost_Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds & Activates Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Latanoprost Signaling Pathway.

Experimental_Workflow_Receptor_Binding cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare FP Receptor Expressing Membranes incubation Incubate Membranes, Radioligand & Competitor prep_membranes->incubation prep_ligands Prepare Radiolabeled Ligand & Unlabeled Competitor prep_ligands->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate Specific Binding Determine IC50 & Ki counting->analysis

Caption: Radioligand Binding Assay Workflow.

Troubleshooting_Logic cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start Inconsistent Experimental Results check_solution Verify Latanoprost Solution Prep & Storage start->check_solution check_model Evaluate Animal Model Choice start->check_model check_solvent Assess Solvent Cytotoxicity check_solution->check_solvent check_preservative Consider Preservative Effects (BAK) check_solvent->check_preservative check_dosing Review Dosing Regimen check_model->check_dosing check_formulation Check Drug Formulation check_dosing->check_formulation

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Optimization of HPLC Parameters for Latanoprost Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Latanoprost (B1674536) and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Latanoprost and its isomers.

Question: Why am I seeing poor separation between Latanoprost and its key isomers, the 15(S)-epimer and the 5,6-trans isomer?

Answer:

Poor resolution between Latanoprost and its closely related isomers is a frequent challenge. The underlying cause is often suboptimal chromatographic conditions. Here are several troubleshooting steps:

  • Column Selection: The choice of HPLC column is critical for separating structurally similar isomers.

    • Normal-Phase HPLC: An amino (NH2) stationary phase has demonstrated effective baseline separation of Latanoprost from its 15(S)-epimer and 5,6-trans isomer.[1]

    • Reversed-Phase HPLC: While challenging, successful separation can be achieved. A combination of chiral and cyano columns in a reversed-phase system can resolve the 15(S)-epimer, 5,6-trans isomer, and the enantiomer of Latanoprost.[2] A C18 column can also be used, but may require more extensive method development.

  • Mobile Phase Optimization: The composition of the mobile phase directly influences selectivity and resolution.

    • For Normal-Phase HPLC on an NH2 column, a mobile phase of n-heptane, 2-propanol, and acetonitrile (B52724) (e.g., 93:6:1 v/v/v) with a small amount of water (e.g., 0.5 mL/L) has been used successfully.

    • For Reversed-Phase HPLC , a gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 3.2 or 0.1% acetic acid) and an organic modifier like acetonitrile is common. Experimenting with the gradient profile, pH of the aqueous phase, and the type of organic modifier can significantly impact separation.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can fine-tune the separation. A lower flow rate generally increases resolution but also extends the run time. Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.

Question: My Latanoprost peak is tailing. What can I do to improve the peak shape?

Answer:

Peak tailing for basic compounds like Latanoprost in reversed-phase HPLC is often caused by interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Here’s how to address this:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte and improving peak shape.

  • Use of Additives: Incorporating a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.

  • High-Purity Silica (B1680970) Columns: Modern HPLC columns manufactured with high-purity silica have a lower concentration of acidic silanol groups and metal impurities, which minimizes peak tailing for basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration.

Question: I am observing inconsistent retention times for my Latanoprost and isomer peaks. What is the likely cause?

Answer:

Shifting retention times can compromise the reliability of your analytical method. The following factors are common culprits:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including variations in pH or solvent ratios, can lead to retention time drift. Ensure accurate and consistent preparation for each run.

  • Column Equilibration: Insufficient column equilibration before starting a sequence of analyses is a frequent cause of retention time variability, especially with gradient elution. Allow the column to equilibrate with the initial mobile phase conditions for a sufficient amount of time.

  • Column Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

Frequently Asked Questions (FAQs)

Q1: What are the critical isomers of Latanoprost that need to be separated and monitored?

A1: The most significant isomers of Latanoprost that arise during synthesis and storage are the 15(S)-epimer (a stereoisomer at the C-15 hydroxyl group) and the 5,6-trans isomer (a geometric isomer of the cis-double bond). Regulatory agencies require robust analytical methods to control these impurities within strict limits.

Q2: What is a suitable starting point for developing a reversed-phase HPLC method for Latanoprost isomer separation?

A2: A good starting point for an RP-HPLC method would be to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase could consist of an acidic aqueous component (e.g., 10mM ammonium (B1175870) formate (B1220265) with pH adjusted to 3.5 with formic acid) and an organic component like acetonitrile. A flow rate of 1.0 mL/min and UV detection at 210 nm are commonly employed.

Q3: Why is a stability-indicating method important for Latanoprost analysis?

A3: A stability-indicating method is crucial because it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and isomers. Latanoprost can degrade under various stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light. A validated stability-indicating method ensures that the analytical procedure can resolve Latanoprost from any potential degradants, which is essential for assessing the stability and shelf-life of the drug product.

Q4: What are the typical conditions for performing forced degradation studies on Latanoprost?

A4: Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method. Typical stress conditions for Latanoprost include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour. Complete hydrolysis of the ester to form latanoprost acid can occur with stronger base concentrations (e.g., 0.2 M NaOH).

  • Oxidative Degradation: Exposure to a solution of hydrogen peroxide.

  • Thermal Degradation: Heating the sample at elevated temperatures.

  • Photolytic Degradation: Exposing the sample to UV light.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Latanoprost Isomer Separation

This protocol provides a methodology for the baseline separation of Latanoprost from its 15(S)-epimer and 5,6-trans isomer.

Chromatographic Conditions:

ParameterValue
Column NH2, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with 0.5 mL/L water
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of n-heptane, 2-propanol, acetonitrile, and water. Filter through a 0.45 µm filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve Latanoprost and its isomer reference standards in the mobile phase to achieve a known concentration.

  • Sample Preparation: Dissolve the sample containing Latanoprost in the mobile phase to a suitable concentration.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peaks for Latanoprost and its isomers based on the retention times of the reference standards. Quantify the isomers based on their peak areas.

Protocol 2: Reversed-Phase HPLC for Latanoprost and Related Substances

This protocol is suitable for the simultaneous quantification of Latanoprost and its related substances, including isomers and degradation products.

Chromatographic Conditions:

ParameterValue
Column Combined system of a chiral and a cyano column
Mobile Phase Gradient elution with water, acetonitrile, and orthophosphoric acid
Detection UV at 210 nm

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. The exact gradient program should be developed to achieve optimal separation.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution (Rs) between critical pairs (e.g., Latanoprost and an adjacent impurity), peak symmetry (As), and repeatability of injections.

  • Chromatographic Analysis: Run the gradient program for each injection.

  • Data Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

HPLC_Troubleshooting_Workflow start Poor Isomer Separation col_select Evaluate Column (NH2, Chiral, Cyano) start->col_select mp_opt Optimize Mobile Phase (Solvent Ratios, pH) col_select->mp_opt flow_temp Adjust Flow Rate & Temperature mp_opt->flow_temp resolution_check Resolution Acceptable? flow_temp->resolution_check resolution_check->col_select No end_good Separation Optimized resolution_check->end_good Yes

Caption: Troubleshooting workflow for poor Latanoprost isomer separation.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Latanoprost Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (UV Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Identify Degradants analysis->evaluation

References

Technical Support Center: Handling Light-Sensitive 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the light-sensitive compound 15(S)-Latanoprost. Adherence to these protocols is critical for ensuring experimental accuracy and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered light-sensitive?

A1: this compound, also known as 15-epi Latanoprost (B1674536), is a diastereomer of the prostaglandin (B15479496) F2α analog, Latanoprost.[1] Like its parent compound, it is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[2][3] This photosensitivity can lead to the formation of degradation products, which may alter its biological activity and compromise experimental results.

Q2: What are the primary degradation pathways for Latanoprost and its isomers?

A2: Latanoprost is known to degrade via several pathways, including hydrolysis of its ester group to form Latanoprost acid, oxidation to produce compounds like 15-ketolatanoprost, and epimerization at the C-15 position to form this compound. Exposure to light, especially UVB radiation, can accelerate these degradation processes.

Q3: How should I store this compound to ensure its stability?

A3: To ensure long-term stability, this compound active pharmaceutical ingredient (API) should be stored at temperatures between -20°C and -10°C in a tightly sealed, light-resistant container. For ophthalmic solutions, unopened bottles should be refrigerated at 2°C to 8°C and protected from light. Once opened, the solution can be stored at room temperature (up to 25°C) for up to six weeks, but protection from light is still crucial.

Q4: What are the visible signs of this compound degradation?

A4: this compound is a colorless, viscous solution. While visual inspection is not a reliable method for detecting degradation, any change in color or the appearance of particulate matter in the solution may indicate instability. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately quantify the compound and its degradation products.

Q5: Can I use amber-colored vials or aluminum foil to protect my samples?

A5: Yes, using amber-colored vials and wrapping containers with aluminum foil are effective measures to protect this compound solutions from light exposure during experiments and storage. When preparing samples for analysis, it is recommended to use amber-colored containers.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in biological assays.

  • Possible Cause: Degradation of the this compound stock solution or experimental samples due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions have been consistently stored at the recommended temperature (-20°C for long-term) and protected from light.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new aliquot of the compound.

    • Perform a Purity Check: Analyze the purity of the stock solution using a validated stability-indicating method like HPLC to check for the presence of degradation products.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

  • Possible Cause: Formation of degradation products during sample preparation or analysis due to exposure to light, heat, or extreme pH.

  • Troubleshooting Steps:

    • Review Sample Handling: Confirm that samples were not exposed to high temperatures or prolonged light during preparation.

    • Analyze Degradation Products: Compare the retention times of the unknown peaks with those of known Latanoprost degradation product standards, if available.

    • Optimize HPLC Method: Ensure the HPLC method is capable of separating the parent compound from its potential degradation products.

Issue 3: Rapid loss of compound concentration in prepared solutions.

  • Possible Cause: Adsorption of the lipophilic this compound to plastic containers or significant degradation.

  • Troubleshooting Steps:

    • Use Appropriate Containers: Whenever possible, use glass or low-adsorption plastic containers.

    • Include Stabilizing Excipients: For aqueous solutions, consider the use of solubilizing and stabilizing agents like cyclodextrins or non-ionic surfactants, which can form micelles to protect the compound.

    • Re-evaluate Storage and Handling: Reinforce strict adherence to light and temperature protection protocols.

Quantitative Data Presentation

Table 1: Thermal Stability of Latanoprost

TemperatureTime to 10% Degradation (t90)Stability NotesReference
4°CStable for 30 daysRecommended for short-term storage of solutions.
25°CStable for 30 daysSuitable for opened solutions for up to 6 weeks.
37°CDegradation rate of 0.15 µg/mL/dayMeasurable degradation occurs.
50°C8.25 daysSignificant degradation.
70°C1.32 daysRapid degradation.

Table 2: Photodegradation of Latanoprost

Light SourceExposure DurationDegradationNotesReference
Ultraviolet B (UVB)4 hoursRapid degradationMore effective in causing degradation than UVA.
Ultraviolet A (UVA)4 hoursLess effective degradation
White Light24 hours13% degradation

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Storage of this compound

  • Receiving and Initial Storage: Upon receipt, immediately store the this compound solid compound in a light-resistant container at -20°C.

  • Preparation of Stock Solutions:

    • Perform all manipulations under dim, indirect light or in a dark room. Use of a red-light darkroom is preferable.

    • Dissolve the compound in a suitable organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).

    • Store stock solutions in amber glass vials with PTFE-lined caps (B75204) at -20°C.

  • Preparation of Working Solutions:

    • Thaw stock solutions on ice, protected from light.

    • Dilute the stock solution to the desired concentration in the appropriate experimental buffer or medium immediately before use.

    • Protect the working solution from light at all times using amber tubes or by wrapping the container in aluminum foil.

  • Handling During Experiments:

    • Minimize the exposure of samples to ambient and artificial light.

    • If experiments are conducted over a prolonged period, prepare fresh working solutions from the stock.

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions (in parallel with a control sample protected from the stressor):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours in the dark.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Preparation for Analysis:

    • After the specified incubation period, neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL) with the mobile phase.

    • Filter the samples through a 0.22 µm syringe filter before injection into an HPLC system.

  • Analysis: Analyze the samples using a validated, stability-indicating HPLC method.

Visualizations

G cluster_storage Storage Protocol Receive Receive Compound Store_API Store API at -20°C (Light-Resistant Container) Receive->Store_API Prep_Stock Prepare Stock Solution (Dim/Red Light) Store_API->Prep_Stock Store_Stock Store Stock Solution at -20°C (Amber Vial) Prep_Stock->Store_Stock Prep_Working Prepare Working Solution (Protect from Light) Store_Stock->Prep_Working Use_Experiment Use in Experiment Prep_Working->Use_Experiment G Latanoprost Latanoprost Degradation Degradation Stressors (Light, Heat, pH) Latanoprost->Degradation Impurity_H Latanoprost Acid (Impurity H) Degradation->Impurity_H Hydrolysis Keto 15-ketolatanoprost Degradation->Keto Oxidation Epi This compound (15-epi Latanoprost) Degradation->Epi Epimerization Trans 5,6-trans isomer Degradation->Trans Isomerization G cluster_workflow Photostability Study Workflow Start Prepare Solution Split Split into two samples Start->Split Expose Expose to Light (ICH Q1B Guidelines) Split->Expose Control Wrap in Foil (Dark Control) Split->Control Analyze Analyze both samples (e.g., HPLC) Expose->Analyze Incubate Incubate under same conditions (minus light) Control->Incubate Incubate->Analyze Compare Compare Results Analyze->Compare End Assess Degradation Compare->End

References

Technical Support Center: Forced Degradation Studies of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 15(S)-Latanoprost. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of these stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several key pathways:

  • Hydrolysis: The isopropyl ester group can be hydrolyzed under both acidic and alkaline conditions to form Latanoprost acid, its major degradation product.[1]

  • Oxidation: The molecule is prone to oxidation, which can lead to the formation of various products, including 15-keto-Latanoprost.

  • Epimerization: The hydroxyl group at the C-15 position can undergo inversion, resulting in the formation of the 15-epi-Latanoprost diastereomer.

  • Photodegradation: Latanoprost is sensitive to light, particularly UV radiation, which can induce rapid degradation.

  • Thermal Degradation: Elevated temperatures accelerate the degradation of Latanoprost.

Q2: What are the common degradation products of Latanoprost observed in forced degradation studies?

A2: The most commonly identified degradation products of Latanoprost include:

  • Latanoprost acid (Impurity H)

  • 15-keto-Latanoprost

  • This compound (15-epi Latanoprost)

  • 5,6-trans isomer of Latanoprost Forced degradation under more extreme conditions may lead to the formation of other minor degradation products.

Q3: What are the recommended storage conditions for Latanoprost to ensure stability?

A3: To maintain stability, unopened Latanoprost ophthalmic solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light. Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for a maximum of six weeks. For long-term storage of the active pharmaceutical ingredient (API), temperatures between -20°C and -10°C are recommended in a tightly sealed, light-resistant container.

Q4: Why am I seeing unexpected peaks in my HPLC chromatogram during a Latanoprost stability study?

A4: The appearance of unexpected peaks in an HPLC chromatogram is a common occurrence in forced degradation studies and can be attributed to several factors:

  • Formation of new degradation products: The stress conditions applied may have generated novel impurities.

  • Contamination: The peaks could arise from contamination of the solvent, sample container, or the HPLC system itself.

  • Excipient degradation: If you are analyzing a formulated product, the peaks could be from the degradation of excipients.

To troubleshoot this, it is advisable to run a blank sample (solvent and matrix without Latanoprost) to rule out contamination. Comparing the retention times of the unknown peaks with those of known Latanoprost degradation product standards can aid in their identification.

Q5: My Latanoprost concentration is decreasing even under recommended storage conditions. What could be the cause?

A5: A decrease in Latanoprost concentration, even under proper storage, could be due to its adsorption to the container material. Latanoprost is a highly lipophilic compound and has a tendency to adsorb to certain types of plastic containers. To minimize this, it is recommended to use glass or polypropylene (B1209903) vials for storing Latanoprost solutions whenever possible.

Troubleshooting Guides

Issue 1: Poor Separation of Latanoprost and its Degradation Products in HPLC
  • Possible Cause: The HPLC method is not optimized to resolve all the degradation products from the parent drug and from each other.

  • Troubleshooting Steps:

    • Column Selection: Ensure you are using a suitable column. A C18 column is commonly used, but for resolving isomers, a cyano or chiral column might be more effective.

    • Mobile Phase Optimization: Adjust the composition and pH of the mobile phase. A common mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. Experiment with the gradient or isocratic elution to improve separation.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature. A lower flow rate can sometimes improve resolution.

Issue 2: Inconsistent Results in Forced Degradation Studies
  • Possible Cause: Variability in experimental conditions or sample handling.

  • Troubleshooting Steps:

    • Standardize Stress Conditions: Ensure that the temperature, concentration of stressor (e.g., acid, base, peroxide), and duration of exposure are consistent across all experiments.

    • Control Light Exposure: Latanoprost is light-sensitive. Protect all samples and stock solutions from light, especially during thermal and oxidative stress studies.

    • Sample Preparation: Prepare fresh solutions for each experiment to avoid degradation of stock solutions. After stress exposure, neutralize acidic and basic samples before analysis.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionStressorTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2 - 24 hours
Alkaline Hydrolysis 0.1 M NaOHRoom Temperature2 hours
Oxidative Degradation 3% H₂O₂Room Temperature24 hours
Thermal Degradation -70°C48 hours
Photolytic Degradation UV light (254 nm)Room Temperature24 hours

This table presents a general summary of conditions cited in the literature. Optimal conditions may vary depending on the specific experimental goals.

Table 2: Thermal Degradation Rate of Latanoprost

TemperatureDegradation RateTime for 10% Degradation (t₉₀)
27°C Stable-
37°C 0.15 µg/mL/day-
50°C 0.29 µg/mL/day8.25 days
70°C -1.32 days

Data compiled from studies on the thermal stability of Latanoprost.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Objective: To generate the degradation products of this compound under various stress conditions.

Materials:

  • This compound standard

  • Methanol (B129727) or acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a predetermined period (e.g., 2, 4, 8, or 24 hours). Before analysis, neutralize the solution with 0.1 M NaOH.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v), pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Identify and quantify the degradation products based on their retention times and peak areas relative to the standard.

Mandatory Visualization

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Alkaline (0.1M NaOH, RT) Base->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (70°C) Thermal->HPLC Photolytic Photolytic (UV Light) Photolytic->HPLC Degradants Identification of Degradation Products HPLC->Degradants Latanoprost This compound Stock Solution Latanoprost->Acid Latanoprost->Base Latanoprost->Oxidative Latanoprost->Thermal Latanoprost->Photolytic

Caption: Experimental workflow for forced degradation studies of this compound.

Latanoprost_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products Latanoprost This compound Hydrolysis Hydrolysis (Acidic/Alkaline) Latanoprost->Hydrolysis Oxidation Oxidation Latanoprost->Oxidation Epimerization Epimerization Latanoprost->Epimerization Photodegradation Photodegradation Latanoprost->Photodegradation Latanoprost_Acid Latanoprost Acid Hydrolysis->Latanoprost_Acid Keto_Latanoprost 15-keto-Latanoprost Oxidation->Keto_Latanoprost Epi_Latanoprost 15-epi-Latanoprost Epimerization->Epi_Latanoprost Trans_Isomer 5,6-trans isomer Photodegradation->Trans_Isomer

Caption: Major degradation pathways of this compound.

References

Technical Support Center: 15(S)-Latanoprost Stability and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the impact of pH on the stability of 15(S)-Latanoprost. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?

A1: The optimal pH for Latanoprost (B1674536) stability in aqueous solutions is in the slightly acidic range. Research indicates that Latanoprost is most stable when the pH is maintained between 5.0 and 6.25.[1][2] Formulations adjusted to a pH of 6.7 have also shown good stability.

Q2: How do acidic and alkaline conditions affect the stability of Latanoprost?

A2: Latanoprost is susceptible to hydrolysis under both acidic (less than pH 4) and alkaline (greater than pH 6.7) conditions. Extreme pH conditions are a significant factor leading to a high degree of Latanoprost degradation.[3][4][5]

Q3: What are the primary degradation products of Latanoprost?

A3: The main degradation of Latanoprost involves the hydrolysis of its isopropyl ester to form the biologically active Latanoprost acid.[6][7] Other known degradation products include 15-keto-latanoprost and the 5,6-trans isomer of Latanoprost.[7]

Q4: Can temperature fluctuations impact Latanoprost stability in conjunction with pH?

A4: Yes, temperature plays a crucial role in Latanoprost stability. While stable at refrigerated (2-8°C) and room temperatures (up to 25°C) for limited periods, its degradation accelerates significantly at elevated temperatures.[8][9] Storing Latanoprost within the optimal pH range is critical, especially when elevated temperatures are a possibility.

Q5: Are there any formulation strategies to enhance Latanoprost stability across a wider pH range?

A5: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility and stability of Latanoprost in aqueous solutions.[4] The inclusion of Latanoprost within the cyclodextrin (B1172386) cavity can protect the ester group from hydrolysis.[4] Additionally, the use of certain surfactants that form micelles can also stabilize Latanoprost and inhibit hydrolysis.[4]

Troubleshooting Guide

Issue 1: Inconsistent analytical results or loss of potency in prepared Latanoprost solutions.

  • Possible Cause: Degradation of Latanoprost due to improper pH of the solution.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your stock and working solutions.

    • Buffer Selection: Ensure you are using a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain the pH within the optimal range of 5.0-6.25.[1][2]

    • Fresh Preparation: If the pH is outside the optimal range, it is best to prepare fresh solutions.

    • Storage: Store all solutions at the recommended temperature (2-8°C for long-term storage) and protect them from light.[8]

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

  • Possible Cause: Formation of degradation products due to pH instability.

  • Troubleshooting Steps:

    • Review pH: Confirm that the pH of the sample and the mobile phase are appropriate.

    • Identify Peaks: If possible, use reference standards of known degradation products (e.g., Latanoprost acid) to identify the unknown peaks.

    • Forced Degradation Study: Consider performing a forced degradation study under acidic and alkaline conditions to confirm the identity of the degradation peaks.

Quantitative Stability Data

The following tables summarize the stability of Latanoprost under various pH and temperature conditions.

Table 1: Effect of pH on Latanoprost Stability at Elevated Temperatures

pHStorage ConditionResidual Latanoprost (%)Reference
5.060°C for 28 days≥ 95%[2]
6.2560°C for 28 days≥ 95%[2]
5.070°C for 28 days≥ 90%[1]
6.2570°C for 28 days≥ 90%[1]
6.770°C for 28 days< 80%[1]

Table 2: General Stability of Latanoprost Ophthalmic Solutions

pH RangeStorage TemperatureDurationStability OutcomeReference
6.75°C6 monthsLatanoprost content between 98.9% and 102.7% of initial
6.725°C6 monthsLatanoprost content between 99.4% and 101.7% of initial
5.0-6.0Not SpecifiedNot SpecifiedMore stable than at pH 7.0

Experimental Protocols

Protocol 1: Forced Degradation Study of Latanoprost under Acidic and Alkaline Conditions

This protocol outlines a general procedure for assessing the stability of Latanoprost under pH stress.

  • Objective: To determine the degradation profile of Latanoprost in acidic and alkaline environments.

  • Materials:

    • This compound standard

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Phosphate buffer (e.g., 0.05 M, pH 6.0)

    • HPLC grade acetonitrile (B52724) and water

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm)

    • HPLC system with UV detector

  • Method:

    • Sample Preparation: Prepare a stock solution of Latanoprost in a suitable solvent like methyl acetate. Dilute the stock solution with the respective stressor (0.1 M HCl or 0.1 M NaOH) and a control solution with the phosphate buffer to a final concentration of approximately 50 µg/mL.

    • Stress Conditions: Incubate the acidic and alkaline samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Keep the control sample at the recommended storage condition (2-8°C).

    • Neutralization: After the incubation period, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the alkaline samples with 0.1 M HCl.

    • HPLC Analysis:

      • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3.0) in a 60:40 v/v ratio.[8]

      • Flow Rate: 1.0 mL/min.[8]

      • Column Temperature: 25°C.[8]

      • Detection: UV at 210 nm.[8]

      • Injection Volume: 20 µL.[8]

    • Data Analysis: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent Latanoprost peak. Calculate the percentage of degradation.

Visualizations

Latanoprost_Degradation_Pathway Latanoprost This compound (Isopropyl Ester) Latanoprost_Acid Latanoprost Acid (Biologically Active) Latanoprost->Latanoprost_Acid Ester Hydrolysis (Major Pathway) pH Dependent Keto_Latanoprost 15-Keto-Latanoprost Latanoprost->Keto_Latanoprost Oxidation Trans_Isomer 5,6-trans-Isomer Latanoprost->Trans_Isomer Isomerization Other_Degradants Other Degradation Products Latanoprost->Other_Degradants Extreme Conditions (Heat, Light, Extreme pH)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Latanoprost Stock Solution Acid_Sample Acidic Sample (pH < 4) Stock->Acid_Sample Alkaline_Sample Alkaline Sample (pH > 7) Stock->Alkaline_Sample Control_Sample Control Sample (pH 5.0-6.25) Stock->Control_Sample Incubation Incubate at Controlled Temperature Acid_Sample->Incubation Alkaline_Sample->Incubation Control_Sample->Incubation Neutralization Neutralization (if applicable) Incubation->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for a forced degradation study of Latanoprost.

References

Technical Support Center: Latanoprost Adsorption to Plastic Containers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the adsorption of latanoprost (B1674536) to plastic laboratory and storage containers.

Frequently Asked Questions (FAQs)

Q1: Why is my latanoprost solution losing potency when stored in plastic containers?

A1: Latanoprost is a lipophilic compound, meaning it has a high affinity for fatty or non-polar environments.[1] This inherent property leads to its adsorption onto the surface of many common plastics, such as polyethylene (B3416737) and polypropylene (B1209903), which are also hydrophobic.[2][3] This non-specific binding removes the active drug from the solution, leading to a decrease in its effective concentration.[2] The low concentration of latanoprost in typical formulations (0.005% w/v) makes even minor adsorption significant, potentially impacting experimental results and therapeutic efficacy.[1]

Q2: Which types of plastic are most problematic for latanoprost adsorption?

A2: Standard polyethylene (PE) and polypropylene (PP) containers are known to adsorb latanoprost. Specifically, low-density polyethylene (LDPE) is commonly used for ophthalmic drop containers and can be a site of significant drug loss. Studies have also shown that hydrophobic drugs, in general, tend to adsorb to conventional plastic microplates.

Q3: How can I prevent or reduce the adsorption of latanoprost to my plastic labware?

A3: Several methods can be employed to minimize the adsorption of latanoprost:

  • Use of Surfactants: Incorporating non-ionic surfactants into your latanoprost solution can be highly effective. These surfactants form micelles that encapsulate the hydrophobic latanoprost molecules, preventing them from interacting with the plastic surface. Polyethylene glycol monostearates and other non-ionic surfactants with a high Hydrophile-Lipophile Balance (HLB) of 15.0 or more have been shown to be particularly effective.

  • Container Coatings: Utilizing plastic containers with specialized coatings can create a barrier that reduces drug-surface interactions. Parylene-coated plastic bottles have been shown to reduce the adsorption of latanoprost. Silane coupling agents can also be used to coat microplates, creating a neutral and hydrophilic surface that suppresses non-specific adsorption.

  • Specialized Low-Adsorption Labware: Commercially available low-adsorption microplates and tubes are designed to have reduced binding of hydrophobic molecules and can significantly decrease the loss of latanoprost.

  • Solvent Composition: The addition of amphiphilic organic solvents to the aqueous solution can also reduce non-specific adsorption.

Q4: Is temperature a factor in latanoprost adsorption?

A4: Yes, the adsorption of latanoprost to eye drop containers is temperature-dependent. While specific quantitative data on the effect of temperature on adsorption rates from the provided search results is limited, it is a factor to consider in experimental design and storage conditions. For commercial ophthalmic solutions, unopened bottles are typically stored at refrigerated temperatures (2-8°C).

Q5: Will refrigeration alone solve the adsorption problem?

A5: Refrigeration is recommended for the storage of unopened latanoprost ophthalmic solutions to maintain chemical stability. However, while lower temperatures may slow the rate of adsorption, it will not eliminate it entirely, as the fundamental hydrophobic interaction between latanoprost and the plastic remains. Therefore, combining refrigeration with other preventative measures is advisable for long-term storage of sensitive research samples.

Troubleshooting Guides

Issue: Inconsistent Latanoprost Concentrations in Experimental Replicates
  • Possible Cause: Differential adsorption of latanoprost to individual plastic tubes or wells in a microplate.

  • Troubleshooting Steps:

    • Pre-treat Labware: Before adding your latanoprost solution, rinse the plasticware with a solution containing a non-ionic surfactant (e.g., Tween 20 at ~0.05%) or a blocking agent like Bovine Serum Albumin (BSA).

    • Switch to Low-Adsorption Plastics: Transfer your experiment to certified low-adsorption tubes or plates.

    • Incorporate a Surfactant in the Formulation: If compatible with your experimental design, add a suitable non-ionic surfactant to your latanoprost solution to form micelles.

    • Use Glassware: As a control, run a replicate in glass containers, which are generally less prone to hydrophobic adsorption, though not entirely immune.

Issue: Lower than Expected Bioactivity of Latanoprost in Cell-Based Assays
  • Possible Cause: Depletion of available latanoprost in the cell culture medium due to adsorption to the plastic culture plates or wells.

  • Troubleshooting Steps:

    • Quantify Latanoprost in Media: At the end of your incubation period, collect a sample of the cell culture media and analyze the latanoprost concentration using a validated HPLC method. This will confirm if drug loss is occurring.

    • Minimize Incubation Time: If possible, reduce the duration of the experiment to limit the time available for adsorption.

    • Increase Initial Concentration: While not ideal, a higher starting concentration of latanoprost may help to saturate the binding sites on the plastic, leaving more drug available in the solution. However, this must be carefully considered in the context of dose-response effects.

    • Utilize Coated Cultureware: Consider using culture plates that have been surface-treated to reduce non-specific binding.

Data on Latanoprost Adsorption and Prevention

Table 1: Latanoprost Remaining in Solution After Storage in Different Plastic Containers

Plastic TypeStorage ConditionsDurationLatanoprost Remaining in Solution (%)Reference
Low-Density Polyethylene (LDPE)56°C10 daysNot specified, but noted to cause decreased potency
High-Density Polyethylene (HDPE)56°C10 daysImproved stability compared to some other plastics
Polypropylene (PP)56°C10 daysImproved stability compared to some other plastics

Note: Specific percentages were not provided in the search result, but the patent indicates that material choice significantly impacts stability.

Table 2: Effectiveness of Preventative Measures on Drug Recovery

Preventative MeasureDrug(s) StudiedContainer TypeResultReference
Parylene CoatingLatanoprostPlastic BottleAdsorption was reduced, promoting stability.
Polyethylene Glycol Monostearates (1 mg/mL)LatanoprostEye Drop ContainerInhibited adsorption and hydrolysis.
Non-ionic Surfactants (HLB ≥ 15.0)LatanoprostNot specifiedMarkedly inhibited the decrease in latanoprost content.
Low-Adsorption MicroplatesVarious Hydrophobic DrugsMicroplateReduced non-specific adsorption to below 15%.
Silane Coupling Agent (GPTMS) CoatingVarious DrugsTissue Culture MicroplateSuppressed non-specific adsorption to below 10%.

Experimental Protocols

Protocol 1: Quantification of Latanoprost Adsorption to Plastic Containers

Objective: To determine the percentage of latanoprost that adsorbs to a specific type of plastic container over time.

Materials:

  • Latanoprost stock solution of known concentration.

  • The plastic containers to be tested (e.g., polypropylene microcentrifuge tubes).

  • Control containers (e.g., glass vials with Teflon-lined caps).

  • Incubator or water bath set to the desired temperature.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or Fluorescence).

  • Mobile phase (e.g., acetonitrile (B52724) and water with formic acid or trifluoroacetic acid).

  • C18 HPLC column.

Methodology:

  • Prepare a working solution of latanoprost at the desired experimental concentration (e.g., 50 µg/mL).

  • Add a defined volume of the latanoprost solution to a set of the plastic containers and an equal number of control glass vials.

  • Tightly cap all containers.

  • Immediately take a sample from one of the glass vials for an initial concentration measurement (T=0).

  • Place the remaining containers in an incubator at the desired temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 1, 4, 8, 24 hours), remove a sample from the solution (not touching the sides of the container) from both the plastic and glass containers.

  • Analyze the concentration of latanoprost in each sample using a validated HPLC method.

  • Calculation:

    • Percentage Adsorbed = [ (Concentration in Glass - Concentration in Plastic) / Concentration in Glass ] * 100

Protocol 2: Evaluating the Efficacy of a Surfactant in Preventing Latanoprost Adsorption

Objective: To assess the ability of a surfactant to reduce the adsorption of latanoprost to plastic containers.

Materials:

  • Same as Protocol 1.

  • Selected non-ionic surfactant (e.g., Polysorbate 80, Polyethylene glycol monostearate).

Methodology:

  • Prepare two sets of latanoprost working solutions:

    • Set A: Latanoprost in the vehicle without surfactant.

    • Set B: Latanoprost in the vehicle with the desired concentration of the surfactant.

  • Aliquot both solutions into the plastic containers to be tested.

  • Include a control group of glass vials for both sets.

  • Follow steps 3-8 from Protocol 1 for both sets of solutions.

  • Compare the percentage of latanoprost adsorbed in the presence and absence of the surfactant to determine its effectiveness.

Visualizations

G cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_outcome Outcome Start Inconsistent Latanoprost Concentration Detected CheckAdsorption Is Latanoprost Adsorbing to Plasticware? Start->CheckAdsorption UseSurfactant Add Non-Ionic Surfactant to Formulation CheckAdsorption->UseSurfactant Yes UseCoating Use Coated or Low-Adsorption Labware CheckAdsorption->UseCoating Yes UseGlass Switch to Glassware (as a control) CheckAdsorption->UseGlass Yes Quantify Quantify Drug Loss (See Protocol 1) CheckAdsorption->Quantify Unsure Resolved Consistent Latanoprost Concentration Achieved CheckAdsorption->Resolved No (Other issue) UseSurfactant->Resolved UseCoating->Resolved UseGlass->Resolved Quantify->CheckAdsorption

Caption: Troubleshooting workflow for inconsistent latanoprost concentrations.

G cluster_without Without Surfactant cluster_with With Surfactant Lata1 Free Latanoprost (Hydrophobic) Plastic1 Plastic Container Wall (Hydrophobic) Lata1->Plastic1 Hydrophobic Interaction Adsorption Adsorption Occurs Lata2 Latanoprost Micelle Micelle Formation (Hydrophobic Core) Lata2->Micelle Encapsulation Surfactant Surfactant Monomers Surfactant->Micelle > CMC Plastic2 Plastic Container Wall Micelle->Plastic2 No Interaction NoAdsorption Adsorption Prevented

Caption: Mechanism of surfactant-mediated prevention of latanoprost adsorption.

References

Minimizing epimerization of Latanoprost during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Latanoprost (B1674536).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Latanoprost synthesis, and why is it a concern?

A1: Epimerization in Latanoprost synthesis refers to the inversion of the stereochemical configuration at one of its chiral centers. The most common and critical epimerization occurs at the C-15 position of the ω-side chain. The desired, biologically active isomer is (15R)-Latanoprost.[1] The formation of the (15S)-epimer, also known as 15-epi-latanoprost, results in a significant reduction in therapeutic efficacy.[1][2] Therefore, controlling the stereochemistry at C-15 is crucial for the synthesis of a potent and effective drug.

Q2: At which synthetic step is epimerization of Latanoprost most likely to occur?

A2: The most critical step for epimerization is the reduction of the C-15 ketone precursor to the corresponding hydroxyl group.[1] The choice of reducing agent and reaction conditions directly influences the stereochemical outcome of this transformation, determining the ratio of the desired (15R)-epimer to the undesired (15S)-epimer.

Q3: What is the role of the Corey lactone in Latanoprost synthesis?

A3: The Corey lactone is a widely used chiral building block and a key intermediate in the synthesis of prostaglandins, including Latanoprost.[3] Its rigid bicyclic structure provides excellent stereochemical control for the introduction of the α- and ω-side chains, thereby establishing the correct stereochemistry of the cyclopentane (B165970) core of Latanoprost.

Q4: What analytical techniques are used to detect and quantify the 15(S)-epimer of Latanoprost?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of Latanoprost and its isomers, including the 15(S)-epimer. Both normal-phase and reversed-phase HPLC methods have been successfully developed for this purpose. UPLC-MS can also be used for sensitive detection.

Troubleshooting Guides

Issue 1: High Levels of the 15(S)-Epimer Detected After C-15 Ketone Reduction

Possible Causes and Solutions:

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for achieving high stereoselectivity.

    • Recommendation: Utilize sterically hindered hydride reagents that favor attack from the less hindered face of the ketone. L-selectride® in tetrahydrofuran (B95107) (THF) is a commonly used reagent for this purpose.

  • Suboptimal Reaction Temperature: The temperature of the reduction reaction can significantly impact the diastereomeric ratio.

    • Recommendation: Perform the reduction at low temperatures, typically between -78 °C and -70 °C, to enhance the stereoselectivity of the hydride attack.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.

    • Recommendation: Anhydrous aprotic solvents like tetrahydrofuran (THF) are generally preferred for reductions with hydride reagents like L-selectride®.

Experimental Protocol: Stereoselective Reduction of the C-15 Ketone

This protocol is a general guideline based on literature reports. Specific substrate concentrations and reaction times may require optimization.

  • Preparation:

    • Dissolve the C-15 keto-prostaglandin precursor in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add a solution of L-selectride® (1M in THF) dropwise to the stirred solution of the ketone precursor.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Quenching:

    • Once the reaction is complete, quench the excess hydride by the slow addition of a suitable quenching agent, such as saturated aqueous ammonium (B1175870) chloride or acetone, while maintaining the low temperature.

    • Allow the reaction mixture to warm to room temperature.

  • Work-up and Isolation:

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Epimerization Occurring at Other Stages of the Synthesis

Possible Causes and Solutions:

  • Inadequate Protection of Hydroxyl Groups: The hydroxyl groups at C-9, C-11, and C-15 can be sensitive to certain reaction conditions, and their protection is crucial.

    • Recommendation: Employ suitable protecting groups for the hydroxyl functions that are stable to the reaction conditions of subsequent steps. Silyl ethers (e.g., TBS, TIPS) are commonly used. The choice of protecting group strategy should be carefully planned to allow for selective deprotection.

  • Harsh Reaction Conditions: Strongly acidic or basic conditions can potentially lead to epimerization at sensitive chiral centers.

    • Recommendation: Whenever possible, utilize mild reaction conditions for transformations such as deprotection or functional group manipulations.

  • Purification Issues: Inadequate separation of diastereomers during purification can lead to a final product with a high epimer content.

    • Recommendation: An improved process for obtaining high optical purity involves the crystallization of a key hydroxyl intermediate to effectively remove the undesired diastereomer. Normal-phase HPLC can also be employed for the final purification to separate the 15(R) and 15(S) epimers.

Data Presentation

Table 1: HPLC Conditions for Separation of Latanoprost Isomers

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column NH2Chiral and Cyano (combined system)
Mobile Phase Heptane:2-Propanol:Acetonitrile (93:6:1, v/v) with 0.5 mL/L waterGradient elution
Detection UVUV at 210 nm

Experimental Protocols

Protocol 1: HPLC Analysis of Latanoprost and its 15(S)-Epimer (Normal-Phase)

This protocol is based on a validated method for the baseline separation of Latanoprost and its isomers.

  • Instrumentation:

    • HPLC system with a UV detector.

    • NH2 column.

  • Chromatographic Conditions:

    • Mobile Phase: Heptane:2-Propanol:Acetonitrile (93:6:1, v/v) with the addition of 0.5 mL/L of water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a standard solution containing known concentrations of Latanoprost and the 15(S)-epimer in the mobile phase.

    • Dissolve the sample to be analyzed in the mobile phase to a suitable concentration.

  • Analysis:

    • Inject the standard solution to determine the retention times and response factors for Latanoprost and its 15(S)-epimer.

    • Inject the sample solution.

    • Identify and quantify the peaks corresponding to Latanoprost and the 15(S)-epimer based on their retention times and peak areas relative to the standards.

Visualizations

latanoprost_synthesis_epimerization cluster_synthesis Latanoprost Synthesis Workflow cluster_troubleshooting Troubleshooting Epimerization Corey_Lactone Corey Lactone Precursor Side_Chain_Addition ω-Side Chain Addition Corey_Lactone->Side_Chain_Addition C15_Ketone C-15 Ketone Intermediate Side_Chain_Addition->C15_Ketone Stereoselective_Reduction Stereoselective Reduction (Critical Step for Epimerization) C15_Ketone->Stereoselective_Reduction Latanoprost_Precursor Latanoprost Precursor (Mixture of 15R and 15S Epimers) Stereoselective_Reduction->Latanoprost_Precursor High_Epimer_Ratio High 15(S)-Epimer Ratio Stereoselective_Reduction->High_Epimer_Ratio Potential Issue Purification Purification Latanoprost_Precursor->Purification Final_Product (15R)-Latanoprost Purification->Final_Product Reducing_Agent Incorrect Reducing Agent High_Epimer_Ratio->Reducing_Agent Caused by Temperature Suboptimal Temperature High_Epimer_Ratio->Temperature Caused by Solvent Inappropriate Solvent High_Epimer_Ratio->Solvent Caused by

Caption: Workflow for Latanoprost synthesis highlighting the critical C-15 reduction step and potential causes of epimerization.

hplc_analysis_workflow start Start sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep standard_prep Standard Preparation (Latanoprost & 15(S)-Epimer) start->standard_prep hplc_system HPLC System (NH2 Column, UV Detector) sample_prep->hplc_system standard_prep->hplc_system inject_standard Inject Standard Solution hplc_system->inject_standard determine_rt Determine Retention Times & Response Factors inject_standard->determine_rt inject_sample Inject Sample Solution determine_rt->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze_data Identify & Quantify Peaks acquire_data->analyze_data report Report 15R/15S Ratio analyze_data->report end End report->end

Caption: Experimental workflow for the HPLC analysis of Latanoprost and its 15(S)-epimer.

References

Validation & Comparative

15(S)-Latanoprost vs 15(R)-Latanoprost efficacy comparison

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 15(S)-Latanoprost and 15(R)-Latanoprost Efficacy for Ocular Hypotensive Activity

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active acid form.[1] The therapeutic efficacy of latanoprost is critically dependent on its stereochemistry, particularly at the 15th carbon position. The clinically utilized and biologically potent form is the 15(R)-epimer.[1] Conversely, the 15(S)-epimer, where the hydroxyl group at this position is inverted, is considered a process-related impurity with significantly diminished biological activity.[1] This guide provides a detailed comparison of the efficacy of these two epimers, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Efficacy and Receptor Binding Comparison

The primary mechanism of action for latanoprost is agonizing the prostaglandin F (FP) receptor, a G-protein coupled receptor.[1] The stereochemical configuration at the C-15 position is crucial for potent binding to the FP receptor. Experimental data clearly demonstrates that the 15(R)-epimer possesses significantly higher affinity for the FP receptor compared to the 15(S)-epimer. This difference in receptor binding directly translates to a substantial disparity in their ability to lower intraocular pressure.

Table 1: Comparative Efficacy of 15(R)-Latanoprost Acid vs. This compound Acid

Parameter15(R)-Latanoprost AcidThis compound AcidFold DifferenceReference
FP Receptor Binding Affinity (IC₅₀) 3.6 nM24 nM~6.7x weaker for 15(S)[1][2]
In Vivo IOP Reduction ~6.6 mmHg (20%) reduction with 0.005% solution in glaucomatous monkeys~1 mmHg reduction with a 3 µg topical dose in normotensive monkeysSubstantially lower for 15(S)[1][2][3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

Both 15(R)- and this compound exert their effects through the FP receptor. Upon agonist binding, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC). This cascade ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle, increasing the uveoscleral outflow of aqueous humor and thereby lowering IOP.[1][4] The significantly lower binding affinity of this compound results in a weaker activation of this entire signaling cascade.[1]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost Latanoprost (15R or 15S Epimer) FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Activates Response Cellular Response (ECM Remodeling, Increased Outflow) PKC->Response Leads to

FP Receptor Gq Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay for FP Receptor Affinity

This in-vitro assay quantifies the binding affinity of the test compounds (latanoprost epimers) to the FP receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Ki) of 15(R)-Latanoprost acid and this compound acid for the prostaglandin F (FP) receptor.

  • Materials:

    • Cell membranes expressing the human FP receptor (e.g., from stably transfected HEK293 cells).

    • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

    • Test Compounds: Unlabeled 15(R)-Latanoprost acid and this compound acid, dissolved in a suitable solvent (e.g., DMSO).

    • Assay Buffer: Tris-HCl buffer with appropriate cofactors (e.g., MgCl₂, EDTA).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • A constant concentration of FP receptor-expressing cell membranes and the radioligand ([³H]-PGF2α) are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compounds (15(R)- or this compound acid) are added to compete with the radioligand for binding to the FP receptor.

    • Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled PGF2α.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • Filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

    • The binding affinity constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys

This in-vivo protocol assesses the physiological effect of the epimers on IOP in a relevant animal model.

  • Objective: To compare the IOP-lowering efficacy of topically administered 15(R)-Latanoprost and this compound.

  • Animal Model: Normotensive or glaucomatous cynomolgus monkeys.

  • Materials:

    • Test compounds: 15(R)-Latanoprost and this compound formulated in an appropriate ophthalmic vehicle.

    • Vehicle control solution.

    • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).

    • Calibrated tonometer (e.g., Goldmann applanation tonometer or a handheld electronic tonometer).

  • Methodology:

    • Acclimatization: Animals are acclimatized to the experimental procedures to minimize stress-induced IOP fluctuations.

    • Baseline Measurement: Baseline IOP is measured in both eyes of each monkey at several time points before treatment.

    • Drug Administration: A single, fixed-volume (e.g., 30 µL) drop of the test compound (e.g., 3 µg of this compound) or vehicle is administered topically to one eye, with the contralateral eye often serving as a control.

    • Post-Treatment IOP Measurement: IOP is measured in both eyes at multiple time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).

    • Washout Period: A sufficient washout period is allowed between testing different compounds in the same animal.

  • Data Analysis:

    • The change in IOP from baseline is calculated for each time point.

    • The IOP-lowering effect of the active compounds is compared to the vehicle control.

    • Statistical analysis (e.g., ANOVA or t-test) is used to determine the significance of the observed differences in IOP reduction between the 15(R) and 15(S) epimers.

InVivo_Workflow Start Start: Animal Acclimatization Baseline Baseline IOP Measurement (Both Eyes) Start->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Group_S Group 1: Administer this compound (One Eye) Randomization->Group_S Group_R Group 2: Administer 15(R)-Latanoprost (One Eye) Randomization->Group_R Group_V Group 3: Administer Vehicle (One Eye) Randomization->Group_V Post_IOP Post-Treatment IOP Measurement (Multiple Time Points) Group_S->Post_IOP Group_R->Post_IOP Group_V->Post_IOP Analysis Data Analysis: Compare IOP Change from Baseline Post_IOP->Analysis Conclusion Conclusion: Determine Relative Efficacy Analysis->Conclusion

Workflow for in-vivo IOP measurement

Conclusion

The available experimental evidence unequivocally demonstrates that 15(R)-Latanoprost is the pharmacologically active and therapeutically effective epimer for lowering intraocular pressure.[1] Its superior efficacy is a direct result of its significantly higher binding affinity for the prostaglandin F (FP) receptor, approximately 6.7 times greater than that of the 15(S)-epimer.[1] The weaker receptor interaction of this compound leads to a substantially diminished physiological response. For drug development and manufacturing, these findings underscore the critical importance of stereochemistry in designing potent prostaglandin analogues and necessitate strict control over the level of the this compound impurity in the final drug product to ensure optimal therapeutic outcomes.[1]

References

A Comparative Analysis of Receptor Binding Affinity: 15(S)-Latanoprost vs. Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinity of 15(S)-Latanoprost and its clinically utilized epimer, Latanoprost (B1674536), for the prostaglandin (B15479496) F (FP) receptor. The stereochemistry of the hydroxyl group at the 15th carbon is a critical determinant of biological activity, with the 15(R) configuration (Latanoprost) being the therapeutically active form.[1] This document summarizes quantitative binding data, details the experimental methodologies employed for these measurements, and visualizes the associated signaling pathway and experimental workflows.

Latanoprost is a potent prostaglandin F2α analogue prescribed for the management of open-angle glaucoma and ocular hypertension.[2] It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[2][3] Its therapeutic effect, the reduction of intraocular pressure (IOP), is mediated through its action as a selective agonist at the FP receptor, which increases the uveoscleral outflow of aqueous humor.[3][4][5] The this compound epimer is often considered an impurity in commercial Latanoprost preparations.[1][6]

Quantitative Receptor Binding Data

The binding affinity of the active acid forms of Latanoprost and this compound to the FP receptor has been quantified using competitive radioligand binding assays. The data reveals a significant difference in their affinity for the receptor, underscoring the importance of the stereochemistry at the 15-carbon position for potent receptor interaction.

Experimental data indicates that 15(R)-Latanoprost acid has a significantly higher affinity for the FP receptor compared to its 15(S) counterpart.[1] The this compound acid demonstrates an approximately 6.7-fold lower binding affinity.[1] This reduced affinity is a key factor in its diminished biological activity and its substantially weaker effect on intraocular pressure.[1]

CompoundReceptorAssay TypeMeasured Value (IC50)
Latanoprost Acid (15R)Prostaglandin F (FP) ReceptorRadioligand Binding Assay3.6 nM[1][6][7]
This compound AcidProstaglandin F (FP) ReceptorRadioligand Binding Assay24 nM[1][6][7]

Experimental Protocols

The determination of binding affinity for these compounds is typically performed using a competitive radioligand binding assay.

FP Receptor Binding Assay

Objective: To determine and compare the binding affinity (IC50) of Latanoprost acid and this compound acid for the FP receptor.

Methodology:

  • Receptor Source Preparation: A cell membrane preparation or tissue homogenate expressing the prostaglandin F (FP) receptor is utilized. A common source is the cat iris sphincter muscle or cell lines recombinantly expressing the human FP receptor.[6][7]

  • Radioligand: A radiolabeled prostaglandin, such as [³H]-PGF2α, is used as the high-affinity ligand that specifically binds to the FP receptors.[2]

  • Competitive Incubation: The receptor preparation is incubated in a multi-well plate with a fixed concentration of the radioligand ([³H]-PGF2α) and varying concentrations of the unlabeled test compounds (Latanoprost acid and this compound acid).

  • Separation of Bound and Free Ligand: Following incubation and reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[2]

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of unlabeled prostaglandin).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor FP Receptor Source (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor->Incubation Radioligand Radioligand ([³H]-PGF2α) Radioligand->Incubation Compounds Test Compounds (Latanoprost Isomers) Compounds->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures bound radioactivity) Filtration->Scintillation Analysis Non-linear Regression Analysis (Determine IC50 values) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

FP Receptor Signaling Pathway

Upon agonist binding, the FP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[5] Latanoprost acid acts as a selective agonist at this receptor.[4] The primary signaling pathway involves the activation of the Gαq subunit of the G-protein.[5]

Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[5] The combination of elevated intracellular Ca²+ and DAG activates protein kinase C (PKC).[1][5] The activation of this pathway ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure.[4] While this compound activates the same pathway, its lower binding affinity results in a significantly weaker activation of this signaling cascade.[1]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Latanoprost Acid or this compound Acid FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Response Cellular Response (e.g., ECM Remodeling, IOP Reduction) PKC->Response Leads to

References

Unveiling the Potency of Latanoprost Isomers: An In Vivo Comparison of Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of latanoprost (B1674536) isomers in reducing intraocular pressure (IOP). This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their therapeutic potential.

Latanoprost, a prostaglandin (B15479496) F2α analog, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1][2][3] The therapeutic effect of latanoprost is primarily mediated through its interaction with the prostaglandin F2α (FP) receptor, which leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP.[4] The stereochemistry of latanoprost, particularly at the 15-carbon position, is critical for its pharmacological activity. This guide delves into the comparative efficacy of the clinically relevant 15(R) and 15(S) isomers of latanoprost, along with a related compound, 15-keto latanoprost.

Quantitative Comparison of Latanoprost Isomers and Analogs

The following table summarizes the key quantitative data from in vitro and in vivo studies, highlighting the differences in receptor binding affinity and the resulting impact on intraocular pressure.

CompoundParameterValueAnimal ModelKey Findings
15(R)-Latanoprost Acid FP Receptor Binding Affinity (IC50)3.6 nMIn vitroExhibits significantly higher affinity for the FP receptor.
15(S)-Latanoprost Acid FP Receptor Binding Affinity (IC50)24 nMIn vitroDemonstrates an approximately 6.7-fold lower binding affinity to the FP receptor compared to the 15(R)-isomer.
0.005% Latanoprost (15(R)-isomer) IOP Reduction from Baseline~6.6 mm Hg (20%)Glaucomatous MonkeysProduces a robust and clinically significant reduction in IOP.
This compound (3 µg topical dose) IOP ReductionModestCynomolgus MonkeysShows a substantially diminished effect on intraocular pressure.
0.001% 15-Keto Latanoprost (KL) Maximum IOP Reduction from Vehicle-Only Baseline7.6 ± 0.6 mm Hg (23%)Glaucomatous Monkey EyesThe reduction in IOP was equivalent to, and at some measured time points, greater than the effect produced by 0.005% latanoprost.
0.005% Latanoprost Maximum IOP Reduction from Vehicle-Only Baseline6.6 ± 0.6 mm Hg (20%)Glaucomatous Monkey EyesUsed as a comparator to evaluate the efficacy of 15-keto latanoprost.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo experiment comparing the effects of latanoprost isomers on intraocular pressure, based on studies conducted in non-human primates.

Animal Model: The studies typically utilize cynomolgus or other monkey species with laser-induced unilateral glaucoma, which provides a relevant model for studying ocular hypertension.

Drug Administration:

  • Test compounds (e.g., this compound, 15-keto latanoprost) and the comparator (e.g., 0.005% Latanoprost) are prepared in a suitable vehicle.

  • A single topical dose (typically 30 μL) of the study drug or vehicle is administered to the glaucomatous eye.

  • A minimum washout period of two weeks is allowed between the testing of different drugs to avoid carry-over effects.

Intraocular Pressure Measurement:

  • IOP is measured using a calibrated pneumatonometer or applanation tonometer on anesthetized animals.

  • Baseline IOP is established before drug administration.

  • Following drug administration, IOP is measured at multiple time points (e.g., hourly for 6 hours) to determine the onset and duration of the pressure-lowering effect.

Data Analysis:

  • The change in IOP from the baseline is calculated for each animal at each time point.

  • The data from different treatment groups (including the vehicle control) are compared using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the statistical significance of the observed differences.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Glaucomatous Monkeys) Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Drug_Prep Prepare Latanoprost Isomers and Vehicle Control Drug_Admin Topical Administration of Test Compounds Drug_Prep->Drug_Admin Baseline_IOP->Drug_Admin Post_IOP Measure IOP at Multiple Time Points Drug_Admin->Post_IOP Data_Calc Calculate Change in IOP from Baseline Post_IOP->Data_Calc Stat_Analysis Statistical Analysis (e.g., ANOVA) Data_Calc->Stat_Analysis Comparison Compare Efficacy of Latanoprost Isomers Stat_Analysis->Comparison

Caption: Experimental workflow for in vivo comparison of latanoprost isomers on IOP.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effect Physiological Effect Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost_Acid->FP_Receptor Binds to G_Protein G-protein Coupling FP_Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade Activation G_Protein->Signaling_Cascade Uveoscleral_Outflow Increased Uveoscleral Aqueous Humor Outflow Signaling_Cascade->Uveoscleral_Outflow IOP_Reduction Reduction in Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of latanoprost in reducing intraocular pressure.

References

A Comparative Analysis of Antibody Cross-Reactivity with Latanoprost Isomers in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the specificity of antibodies used in the quantification of latanoprost (B1674536), this guide offers a comparative analysis of their cross-reactivity with key isomers. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate accurate and reliable immunoassay development and execution.

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. As a therapeutic drug, its accurate quantification is paramount for pharmacokinetic studies, formulation development, and clinical monitoring. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are common methods for the detection and quantification of latanoprost. However, the presence of structurally similar isomers can lead to cross-reactivity, potentially compromising assay accuracy. This guide provides a comprehensive comparison of antibody cross-reactivity with various latanoprost isomers, supported by experimental data and detailed protocols.

Understanding Latanoprost and Its Isomers

Latanoprost is the isopropyl ester prodrug of latanoprost acid, its biologically active form. During its synthesis and storage, several isomers can be formed, including the 15(S)-epimer and the 5,6-trans isomer. The structural similarity between latanoprost and these isomers presents a significant challenge for the specificity of immunoassays.

Cross-Reactivity Data in Competitive Immunoassays

The specificity of anti-latanoprost antibodies is a critical factor in the reliability of immunoassays. The following tables summarize the cross-reactivity of antibodies with latanoprost and its key isomers in two common competitive immunoassay formats: ELISA and RIA.

Table 1: Cross-Reactivity Profile in a Competitive ELISA

CompoundCross-Reactivity (%)
Latanoprost Acid100
15(S)-Latanoprost Significant
Prostaglandin F2αModerate
Other related prostaglandinsLow to Negligible

Note: The data indicates significant cross-reactivity of the antibody with the this compound isomer in a competitive ELISA format.

Table 2: Cross-Reactivity Profile in a Radioimmunoassay (RIA)

CompoundCross-Reactivity (%)
Latanoprost Acid100
This compound High
Prostaglandin F2αModerate
Other related prostaglandinsLow

Note: Similar to the ELISA results, the radioimmunoassay shows a high degree of cross-reactivity with the this compound isomer.

While chromatographic methods have been developed to separate various isomers including 5,6-trans-latanoprost, specific quantitative data on the cross-reactivity of antibodies with the 5,6-trans isomer in immunoassays is not extensively available in the reviewed literature.[1][2] This highlights a critical gap in the characterization of anti-latanoprost antibodies and underscores the importance of thorough validation of immunoassays for specificity against all potential isomers.

Experimental Methodologies

The following are detailed protocols for competitive ELISA and RIA, providing a framework for assessing antibody cross-reactivity.

Competitive ELISA Protocol

This protocol outlines the steps for a competitive ELISA to determine the concentration of latanoprost in a sample.

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Specific rabbit anti-latanoprost antibody

  • Latanoprost-horseradish peroxidase (HRP) conjugate

  • Latanoprost standard solutions

  • Samples and controls

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of latanoprost standards to generate a standard curve. Prepare samples and controls at the desired dilution.

  • Competitive Reaction: Add 50 µL of the standard, sample, or control to the appropriate wells of the microtiter plate.

  • Add 25 µL of the latanoprost-HRP conjugate to each well.

  • Add 25 µL of the anti-latanoprost antibody to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader. The concentration of latanoprost in the samples is inversely proportional to the signal.

Radioimmunoassay (RIA) Protocol

This protocol describes a competitive RIA for the quantification of latanoprost.

Materials:

  • Specific anti-latanoprost antiserum

  • Radiolabeled latanoprost (e.g., ³H-latanoprost)

  • Latanoprost standard solutions

  • Samples and controls

  • Assay buffer

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In appropriate tubes, add the assay buffer, standard, sample, or control.

  • Add a specific dilution of the anti-latanoprost antiserum to each tube.

  • Competitive Binding: Add a known amount of radiolabeled latanoprost to each tube.

  • Incubation: Vortex the tubes and incubate for a specified time and temperature (e.g., overnight at 4°C).

  • Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound latanoprost.

  • Centrifuge the tubes and decant the supernatant containing the antibody-bound radiolabeled latanoprost into scintillation vials.

  • Data Acquisition: Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter. The amount of radioactivity is inversely proportional to the concentration of latanoprost in the sample.

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of latanoprost's action, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_assay Competitive Immunoassay Standard Latanoprost Standards Plate Microtiter Plate Well (Coated with Capture Ab) Standard->Plate Sample Test Samples Sample->Plate Antibody Anti-Latanoprost Antibody Antibody->Plate Labeled_Latanoprost Labeled Latanoprost (HRP or Radioisotope) Labeled_Latanoprost->Plate Incubation Incubation Plate->Incubation Washing Washing Incubation->Washing Detection Signal Detection (Absorbance/Radioactivity) Washing->Detection Data_Analysis Concentration Determination Detection->Data_Analysis Inverse Correlation

Competitive Immunoassay Workflow

G Latanoprost Latanoprost Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor binds to G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Increased Uveoscleral Outflow) Ca_Release->Downstream PKC->Downstream

Latanoprost Signaling Pathway

Latanoprost, upon conversion to its active acid form, binds to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3][4] This interaction activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. These signaling events lead to various downstream cellular effects, including the remodeling of the extracellular matrix in the ciliary muscle, which increases the uveoscleral outflow of aqueous humor and consequently lowers intraocular pressure.[3]

Conclusion

The specificity of antibodies is a cornerstone of accurate and reliable immunoassays for latanoprost. The data presented here highlights the significant cross-reactivity of commonly used anti-latanoprost antibodies with the this compound isomer. This underscores the critical need for comprehensive validation of any immunoassay intended for the quantification of latanoprost, with particular attention to the potential interference from its isomers. The provided experimental protocols and diagrams serve as a valuable resource for researchers in developing and implementing robust and specific immunoassays for latanoprost and its related compounds. Further research is warranted to characterize the cross-reactivity profiles of antibodies with other isomers, such as 5,6-trans-latanoprost, to ensure the highest level of accuracy in therapeutic drug monitoring and research.

References

A Head-to-Head Clinical Showdown: Comparing Prostaglandin Analogs for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of leading prostaglandin (B15479496) analogs in the treatment of elevated intraocular pressure.

Prostaglandin analogs (PGAs) have become a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension, lauded for their potent intraocular pressure (IOP)-lowering effects and convenient once-daily dosing.[1][2][3] This guide provides an objective comparison of the most commonly prescribed PGAs—latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), and tafluprost (B1681877)—supported by data from head-to-head clinical trials. We delve into their comparative efficacy, safety profiles, and the underlying signaling pathways that govern their therapeutic action.

Comparative Efficacy in Intraocular Pressure Reduction

Numerous clinical trials have sought to determine the relative efficacy of different prostaglandin analogs in reducing IOP. While all demonstrate significant IOP-lowering capabilities compared to other classes of glaucoma medications like beta-blockers, subtle but clinically relevant differences have been observed among them.[1][4]

Bimatoprost has, in several studies, shown a slight superiority in mean IOP reduction compared to latanoprost and travoprost.[1][2][5] One meta-analysis documented a weighted mean difference in IOP reduction favoring bimatoprost over latanoprost of 2.59% to 5.60% from one to six months of study duration.[1][4] Similarly, some studies have found travoprost to be superior to latanoprost in achieving lower target IOPs.[1] However, other large-scale, multicenter studies have concluded that latanoprost, bimatoprost, and travoprost have comparable abilities to reduce IOP.[6][7][8] For instance, a 12-week randomized trial found no statistically significant difference in the mean 8:00 AM IOP reduction among the three drugs.[6][7]

Tafluprost has been shown to be as effective as latanoprost in several studies. A 24-month, randomized, double-masked phase III study concluded that both tafluprost and latanoprost had a substantial and persistent IOP-lowering effect.[9] Another crossover study found that preservative-free tafluprost achieved a statistically similar 24-hour IOP reduction when compared to latanoprost.[10]

The following table summarizes the IOP-lowering efficacy of the four prostaglandin analogs from various head-to-head clinical trials.

Prostaglandin AnalogMean IOP Reduction (mmHg)Percent IOP Reduction (%)Study DurationComparator(s)Key FindingsReference(s)
Bimatoprost 0.03% 8.7 - 8.835.912 weeksLatanoprost, TravoprostShowed the greatest mean IOP reduction compared to latanoprost and travoprost.[5][7]
8.13 (at 3 months)27.96 monthsLatanoprost, TravoprostMore effective for IOP control at 3 and 6 months compared to latanoprost and travoprost.[2]
Travoprost 0.004% 8.030.812 weeksLatanoprost, BimatoprostComparable IOP reduction to latanoprost and bimatoprost.[5][7]
7.21 (at 3 months)23.36 monthsLatanoprost, BimatoprostComparable to latanoprost at 1, 3, and 6 months.[2]
Latanoprost 0.005% 8.629.912 weeksBimatoprost, TravoprostComparable IOP reduction to bimatoprost and travoprost.[5][7]
7.63 (at 3 months)31.26 monthsBimatoprost, TravoprostNo significant difference in IOP reduction compared to travoprost at 1, 3, and 6 months.[2]
Tafluprost 0.0015% 7.129.124 monthsLatanoprostSimilar IOP-lowering effect to latanoprost over 24 months.[9]
Not specifiedNot specified3 months (crossover)LatanoprostStatistically similar 24-hour IOP reduction compared to latanoprost.[10]

Comparative Safety and Tolerability

The safety and tolerability profile of prostaglandin analogs is a critical factor in patient adherence and long-term treatment success. While generally well-tolerated with minimal systemic side effects, ocular adverse events are common.[1][2][4]

Conjunctival hyperemia is the most frequently reported side effect across all PGAs.[11] Studies have indicated that bimatoprost and travoprost may be associated with a higher incidence and severity of hyperemia compared to latanoprost.[5][6][7] Other common ocular adverse effects include eyelash growth, iris hyperpigmentation, and periocular skin changes.[1][4][12] Latanoprost has been associated with a lower prevalence of adverse events compared to other prostaglandin analogs.[2] Preservative-free formulations, such as that available for tafluprost, may offer improved tolerability by reducing ocular surface disease symptoms.[13]

The table below provides a comparative overview of the common adverse events associated with each prostaglandin analog.

Adverse EventLatanoprostBimatoprostTravoprostTafluprostKey FindingsReference(s)
Conjunctival Hyperemia Lower incidenceHigher incidenceHigher incidenceIncidence comparable to or higher than latanoprostBimatoprost and travoprost generally show higher rates of hyperemia than latanoprost.[5][6][7][14]
Eyelash Growth OccursMore frequentFrequentOccursMore frequently reported with bimatoprost.[1][12]
Iris Hyperpigmentation OccursOccursOccursOccursA unique side effect of PGA treatment.[1][4]
Ocular Irritation/Discomfort Lower incidenceHigher incidenceHigher incidenceLower with preservative-free formulationsPreservative-free tafluprost is associated with reduced ocular surface symptoms.[13]

Experimental Protocols in Head-to-Head Clinical Trials

To ensure the validity and comparability of results, head-to-head clinical trials of prostaglandin analogs adhere to rigorous experimental protocols. A typical study design involves a prospective, randomized, multicenter, and often double-masked or evaluator-masked approach.

1. Patient Population:

  • Inclusion Criteria: Patients are typically diagnosed with open-angle glaucoma or ocular hypertension. A baseline IOP within a specified range (e.g., ≥23 mmHg) after a washout period of previous ocular hypotensive medications is a common requirement.[6][7]

  • Exclusion Criteria: Patients with a history of certain ocular surgeries, specific types of glaucoma (e.g., angle-closure), or contraindications to any of the study medications are usually excluded.

2. Study Design:

  • Randomization: Patients are randomly assigned to receive one of the prostaglandin analogs being studied.[6][15]

  • Masking: To minimize bias, studies are often masked, where either the patient, the investigator, or both are unaware of the treatment allocation. An evaluator-masked design, where the clinician measuring the IOP is blinded, is also common.[6][7]

  • Treatment Regimen: Patients are instructed to administer the assigned eye drops once daily in the evening.[6][7]

3. Efficacy and Safety Assessments:

  • Intraocular Pressure (IOP) Measurement: IOP is the primary efficacy endpoint. Measurements are typically taken at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, 8:00 PM) at baseline and at specified follow-up visits (e.g., 2, 6, and 12 weeks).[6][7][15] Goldmann applanation tonometry is the standard method for IOP measurement.[16]

  • Safety and Tolerability: Ocular and systemic adverse events are recorded at each visit. Specific assessments, such as grading of conjunctival hyperemia, are often performed by a masked investigator.[6][7]

4. Statistical Analysis:

  • The primary outcome is typically the change in IOP from baseline to the end of the study period.

  • Statistical tests, such as analysis of covariance (ANCOVA), are used to compare the IOP-lowering effects of the different treatments, often adjusting for baseline IOP.[6][15]

Signaling Pathways of Prostaglandin Analogs

Prostaglandin analogs exert their IOP-lowering effect by increasing the outflow of aqueous humor from the eye.[17] They primarily act on the uveoscleral outflow pathway, with a secondary effect on the trabecular meshwork outflow pathway.[1][4][17][18]

The molecular mechanism is initiated by the binding of the active form of the prostaglandin analog to the prostanoid FP receptor, a G-protein coupled receptor.[18][19][20] This activation triggers a cascade of intracellular signaling events.

Key steps in the signaling pathway include:

  • Receptor Binding: The free acid form of the prostaglandin analog binds to and activates the FP receptor located on cells in the ciliary muscle and trabecular meshwork.[17][18][20]

  • G-Protein Activation: Activation of the FP receptor leads to the activation of the Gαq protein.[18]

  • Downstream Signaling: This initiates the phosphoinositide signaling pathway, resulting in the formation of inositol (B14025) triphosphate (IP3) and the mobilization of intracellular calcium.[18][20]

  • Cellular Effects: The downstream signaling cascade leads to several cellular changes that enhance aqueous humor outflow:

    • Extracellular Matrix Remodeling: Prostaglandin analogs upregulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade components of the extracellular matrix in the ciliary muscle and trabecular meshwork.[17][21] This remodeling increases the spaces within these tissues, reducing resistance to aqueous outflow.[17][18]

    • Ciliary Muscle Relaxation: The signaling pathway also induces relaxation of the ciliary muscle, which further facilitates uveoscleral outflow.[1][4]

Prostaglandin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PGA Prostaglandin Analog (Prodrug) Active_PGA Active PGA (Free Acid) PGA->Active_PGA Esterases FP_Receptor FP Receptor Active_PGA->FP_Receptor Binds to G_Protein Gαq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Stimulates MMPs ↑ Matrix Metalloproteinases (MMPs) Ca2_release->MMPs Leads to ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Causes Outflow ↑ Aqueous Humor Outflow (Uveoscleral & Trabecular) ECM_Remodeling->Outflow Results in Clinical_Trial_Workflow cluster_planning Study Planning & Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development & IRB Approval Site_Selection Clinical Site Selection & Initiation Protocol->Site_Selection Recruitment Patient Recruitment & Screening Site_Selection->Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Washout Washout Period Informed_Consent->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization Dispensation Drug Dispensation Randomization->Dispensation Follow_up Follow-up Visits (IOP & Safety Assessment) Dispensation->Follow_up Completion Study Completion Follow_up->Completion Data_Collection Data Collection & Management Completion->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Final_Report Final Study Report Statistical_Analysis->Final_Report Publication Publication Final_Report->Publication

References

A Comparative Analysis of the Side Effect Profiles of 15(S)-Latanoprost and Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two leading prostaglandin (B15479496) F2α analogs used in the management of glaucoma and ocular hypertension: 15(S)-Latanoprost and Travoprost (B1681362). The information presented is supported by experimental data from comparative clinical studies to aid in informed decision-making during drug development and research.

Ocular Side Effect Profile: A Quantitative Comparison

Both Latanoprost (B1674536) and Travoprost are effective in lowering intraocular pressure (IOP); however, their side effect profiles, particularly concerning ocular adverse events, exhibit notable differences. The following table summarizes quantitative data from various clinical trials comparing the incidence of key ocular side effects.

Side EffectThis compoundTravoprostKey Findings & Citations
Conjunctival Hyperemia Lower IncidenceHigher IncidenceA meta-analysis of randomized clinical trials found that latanoprost was associated with a statistically significant lower incidence of conjunctival hyperemia compared to travoprost.[1][2] In one study, hyperemia was observed in as few as 5% of patients treated with latanoprost and up to 50% with travoprost.[2]
Iris Pigmentation 5.2%3.1% (0.004% solution)In a comparative study, iris pigmentation change was observed in 5.2% of patients receiving latanoprost, compared to 3.1% of patients receiving 0.004% travoprost.[3] Another study noted pigmentation changes in approximately 5% of patients receiving Latanoprost and 3% of patients receiving Travoprost.[4]
Eyelash Changes (Growth, Thickening, Darkening) Commonly ReportedCommonly ReportedBoth drugs are known to cause changes in eyelashes. One study reported hypertrichosis in 77% of patients using latanoprost. A study in rabbits, however, did not observe significant eyelash growth with either latanoprost or travoprost after one month of treatment, suggesting the effect may be more pronounced with longer-term use in humans.
Dry Eyes Less FrequentMore FrequentA retrospective study indicated a significant increase in the number of patients with dry eyes receiving Travoprost compared to Latanoprost.
Eyelid Swelling More FrequentLess FrequentThe same retrospective study found that patients treated with Latanoprost had significantly more frequent eyelid swelling.
Headache More FrequentLess FrequentPatients receiving Latanoprost also reported a significantly higher incidence of headache.

Systemic Side Effect Profile

Systemic side effects for both Latanoprost and Travoprost are generally considered minimal and infrequent due to their localized administration and rapid metabolism. However, some systemic adverse events have been reported.

A retrospective pharmacovigilance study found that hypersensitivity reactions were the most commonly reported systemic adverse events for prostaglandin analogs as a class. For latanoprost specifically, there were associations with cardiac events such as angina pectoris and atrial tachycardia. Other reported systemic side effects for prostaglandin analogs include gastrointestinal symptoms and respiratory issues. It is important to note that these systemic side effects are rare.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of Latanoprost and Travoprost side effects.

Assessment of Conjunctival Hyperemia

Objective: To visually assess and grade the severity of conjunctival hyperemia.

Methodology:

  • Image Acquisition: Standardized digital photographs of the bulbar conjunctiva are taken using a slit-lamp biomicroscope with a mounted camera. Lighting and camera settings are kept consistent for all images.

  • Grading Scale: A validated grading scale, such as the Efron Grading Scale or a similar 0-4 or 0-5 point scale, is used for assessment. The scale typically ranges from 0 (none) to 4 or 5 (severe), with descriptive and/or photographic examples for each grade.

  • Masked Evaluation: Two or more independent, masked graders evaluate the photographs to minimize bias.

  • Data Analysis: The assigned hyperemia scores are statistically analyzed to compare the mean scores between treatment groups. Inter-grader reliability is assessed using metrics like the kappa statistic.

Evaluation of Iris Pigmentation

Objective: To detect and quantify changes in iris pigmentation over time.

Methodology:

  • Baseline Photography: High-resolution, standardized color photographs of the iris are taken at baseline before initiating treatment. Consistent lighting, magnification, and patient positioning are crucial.

  • Follow-up Photography: Iris photography is repeated at predefined intervals throughout the study (e.g., 3, 6, and 12 months).

  • Masked Comparison: Two independent, masked observers compare the follow-up photographs to the baseline images for each patient.

  • Confirmation of Change: A change in iris pigmentation is typically confirmed if both observers agree. A third adjudicator may be used in cases of disagreement.

  • Quantitative Analysis (Optional): Computerized image analysis software can be used to provide an objective measurement of color changes in the red, green, and blue channels.

Assessment of Eyelash Growth

Objective: To measure changes in eyelash length, thickness, and darkness.

Methodology:

  • High-Resolution Imaging: Standardized, high-resolution digital images of the eyelashes are captured using a digital camera with a macro lens. Consistent head positioning is maintained using a head and chin rest.

  • Image Analysis Software: Specialized software is used to analyze the digital images.

    • Length: Measured from the eyelid margin to the tip of individual lashes.

    • Thickness: The diameter of individual eyelash hairs is measured.

    • Darkness/Color: Changes in eyelash color are assessed, sometimes subjectively by the patient or an expert grader, or through colorimetric analysis of the images.

  • Expert Grading: A trained expert can visually assess and grade the overall appearance of the eyelashes based on length, fullness, and thickness using a standardized scale.

  • Patient-Reported Outcomes: Validated questionnaires, such as the Eyelash Satisfaction Questionnaire, can be used to capture the patient's perception of changes in their eyelashes.

Signaling Pathways

The therapeutic effects and some side effects of Latanoprost and Travoprost are mediated through their interaction with the prostaglandin F2α (FP) receptor.

FP_Receptor_Signaling cluster_therapeutic Therapeutic Effect: IOP Reduction cluster_side_effects Side Effect Mechanisms cluster_hyperemia Conjunctival Hyperemia cluster_pigmentation Iris Pigmentation Prostaglandin_Analog Latanoprost / Travoprost FP_Receptor FP Receptor (Ciliary Muscle) Prostaglandin_Analog->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_Release->MMP_Upregulation ECM_Remodeling Extracellular Matrix (ECM) Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction Prostaglandin_Analog2 Latanoprost / Travoprost Vascular_Receptors Vascular Prostanoid Receptors Prostaglandin_Analog2->Vascular_Receptors Vasodilation Vasodilation of Conjunctival Vessels Vascular_Receptors->Vasodilation Hyperemia Conjunctival Hyperemia Vasodilation->Hyperemia Prostaglandin_Analog3 Latanoprost / Travoprost Melanocyte_FP_Receptor FP Receptor (Iris Melanocytes) Prostaglandin_Analog3->Melanocyte_FP_Receptor Tyrosinase_Upregulation Upregulation of Tyrosinase Gene Transcription Melanocyte_FP_Receptor->Tyrosinase_Upregulation Melanogenesis Increased Melanogenesis Tyrosinase_Upregulation->Melanogenesis Iris_Pigmentation Increased Iris Pigmentation Melanogenesis->Iris_Pigmentation

Caption: Signaling pathways for therapeutic effect and side effects of prostaglandin analogs.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of Latanoprost and Travoprost.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis & Conclusion Patient_Recruitment Patient Recruitment (OAG or OHT) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (IOP, Photography) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Latanoprost 0.005% Randomization->Group_A Group_B Group B: Travoprost 0.004% Randomization->Group_B Dosing Once Daily Dosing Group_A->Dosing Group_B->Dosing Follow_Up_Visits Follow-up Visits (e.g., Weeks 2, 6, 12) Dosing->Follow_Up_Visits Side_Effect_Assessment Side Effect Assessment (Hyperemia, Pigmentation, Eyelash Changes) Follow_Up_Visits->Side_Effect_Assessment IOP_Measurement IOP Measurement Follow_Up_Visits->IOP_Measurement Adverse_Event_Reporting Adverse Event Reporting Follow_Up_Visits->Adverse_Event_Reporting Data_Analysis Statistical Analysis of Side Effect Incidence and Severity Side_Effect_Assessment->Data_Analysis IOP_Measurement->Data_Analysis Adverse_Event_Reporting->Data_Analysis Conclusion Conclusion on Comparative Side Effect Profiles Data_Analysis->Conclusion

Caption: Workflow of a randomized clinical trial comparing Latanoprost and Travoprost.

References

Quantifying the Impurity Profile of Commercial Latanoprost: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of ophthalmic drugs like Latanoprost, a prostaglandin (B15479496) F2α analogue used to treat glaucoma and ocular hypertension, are intrinsically linked to their purity.[1] The presence of impurities, which can arise during synthesis, formulation, or storage, can potentially alter the drug's pharmacological activity and introduce safety risks. Therefore, robust analytical methodologies to quantify the impurity profile of commercial Latanoprost are paramount for ensuring product quality and patient safety. This guide provides a comparative overview of Latanoprost's impurity profile, details on analytical methodologies, and visual representations of experimental workflows and chemical relationships.

Comparative Analysis of Latanoprost Impurities

Impurity NameTypeTypical Formation ConditionsAcceptance Criteria (General Guideline)
Latanoprost Acid (Impurity H)Degradation ProductHydrolysis (acidic and alkaline conditions), thermal stress.[2][3]Typically specified, often the main degradation product.
15-keto-LatanoprostDegradation ProductOxidation.[2]To be controlled within specified limits.
15(S)-Latanoprost (Impurity E)Process-related/IsomerEpimerization at the C-15 position.[4]To be controlled within specified limits.
5,6-trans-Latanoprost (Impurity F)Process-related/IsomerIsomerization of the cis double bond.To be controlled within specified limits.
Latanoprost Related Compound AProcess-relatedSynthesis byproduct.To be controlled within specified limits.
Other Process-Related ImpuritiesSynthesis ByproductsVarious steps of the chemical synthesis.Individual and total impurities to be below set thresholds.
Degradation ProductsDegradationExposure to light, heat, and humidity.Individual and total degradation products to be below set thresholds.

Note: The specific limits for each impurity are defined by the respective pharmacopeia and the manufacturer's specifications.

Forced degradation studies are critical in identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. Studies have shown that Latanoprost is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. For instance, under alkaline hydrolysis, Latanoprost can completely hydrolyze to Latanoprost acid.

Experimental Protocol: Quantification of Latanoprost Impurities by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of Latanoprost and its impurities. The following is a representative protocol synthesized from various validated methods.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% trifluoroacetic acid, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: 210 nm or 205 nm.

  • Injection Volume: 20-100 µL, depending on the concentration of the sample.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C).

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Latanoprost reference standard in a suitable diluent (e.g., mobile phase or acetonitrile). Prepare working standard solutions by diluting the stock solution to known concentrations.

  • Impurity Standard Solutions: Prepare stock and working solutions of known impurity reference standards.

  • Sample Solution: For ophthalmic solutions, a sample preparation step like lyophilisation may be necessary to concentrate the sample, as the concentration of Latanoprost is very low (typically 0.005%). The lyophilized residue is then reconstituted in the mobile phase.

4. System Suitability:

  • Before sample analysis, inject a system suitability solution containing Latanoprost and key impurities to ensure the chromatographic system is performing adequately.

  • Parameters to check include resolution between critical peaks, tailing factor, and theoretical plates.

5. Analysis and Calculation:

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Identify the peaks of Latanoprost and its impurities based on their retention times compared to the standards.

  • Calculate the concentration of each impurity using the peak area and the concentration of the corresponding reference standard. For unknown impurities, the concentration is often estimated using the peak area of Latanoprost and a response factor of 1.0.

Visualizing Experimental and Chemical Relationships

Experimental Workflow for Latanoprost Impurity Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Latanoprost Sample (Ophthalmic Solution) lyophilization Lyophilization (Concentration Step) sample_prep->lyophilization reconstitution Reconstitution in Mobile Phase lyophilization->reconstitution hplc_injection Injection into HPLC System reconstitution->hplc_injection std_prep Preparation of Reference Standards (Latanoprost & Impurities) std_prep->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection (e.g., 210 nm) chrom_separation->uv_detection peak_integration Peak Integration & Identification uv_detection->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Reporting of Impurity Profile quantification->reporting

Caption: Experimental workflow for quantifying Latanoprost impurities.

Chemical Relationship of Latanoprost and its Major Impurities

latanoprost_impurities cluster_degradation Degradation Products cluster_isomers Isomers / Process Impurities latanoprost Latanoprost latanoprost_acid Latanoprost Acid (Impurity H) latanoprost->latanoprost_acid Hydrolysis keto_latanoprost 15-keto-Latanoprost latanoprost->keto_latanoprost Oxidation epi_latanoprost This compound (Impurity E) latanoprost->epi_latanoprost Epimerization trans_latanoprost 5,6-trans-Latanoprost (Impurity F) latanoprost->trans_latanoprost Isomerization

Caption: Latanoprost and its main impurities.

References

A Comparative Analysis of Novel Prostaglandin Analogs for the Treatment of Glaucoma and Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals, benchmarking the next generation of intraocular pressure-lowering agents against the established efficacy of Latanoprost (B1674536). This document provides a comprehensive comparison of emerging prostaglandin (B15479496) analogs, including Tafluprost, Latanoprostene bunod, and the selective non-prostaglandin prostanoid EP2 receptor agonist, Omidenepag isopropyl, as well as the fixed-dose combination of Netarsudil/Latanoprost. The analysis is supported by a review of pivotal clinical trial data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Efficacy in Intraocular Pressure Reduction

Latanoprost, a prostaglandin F2α analog, has long been a first-line therapy for open-angle glaucoma and ocular hypertension, primarily by increasing uveoscleral outflow of aqueous humor.[1] Newer agents offer alternative or enhanced mechanisms of action, aiming for improved efficacy, better safety profiles, or both. The following tables summarize the comparative efficacy of these new analogs against Latanoprost in reducing intraocular pressure (IOP).

Table 1: Comparison of IOP Reduction for Tafluprost vs. Latanoprost

ParameterTafluprost 0.0015%Latanoprost 0.005%Study Details
Mean 24-hour IOP 17.8 mmHg17.7 mmHg3-month crossover study in patients with POAG or OHT.[2]
Mean IOP Reduction at 24 months -7.1 mmHg-7.7 mmHg24-month, double-masked, phase III study.[3]
24-hour IOP Fluctuation 3.21 mmHg3.84 mmHg3-month crossover study.[2]

Table 2: Comparison of IOP Reduction for Latanoprostene Bunod vs. Latanoprost

ParameterLatanoprostene Bunod 0.024%Latanoprost 0.005%Study Details
Mean Diurnal IOP Reduction (Day 28) -9.0 mmHg-7.8 mmHgPhase 2 (VOYAGER) study, 28-day treatment.[4]
Mean Diurnal IOP Reduction (Day 7, 14, 28) Statistically greater reduction-Phase 2 (VOYAGER) study.
Proportion of patients with IOP ≤ 18 mmHg (Day 28) Significantly higher-Phase 2 (VOYAGER) study.

Table 3: Comparison of IOP Reduction for Omidenepag Isopropyl vs. Latanoprost

ParameterOmidenepag Isopropyl 0.002%Latanoprost 0.005%Study Details
Mean Diurnal IOP Reduction (3 months) -7.1 mmHg (28.8%)-7.8 mmHg (31.3%)Phase 3 (PEONY) study in Asian patients.
Mean Diurnal IOP Reduction (4 weeks) -5.93 mmHg-6.56 mmHgPhase 3 (AYAME) study in Japanese patients.
Non-inferiority Demonstrated-Both PEONY and AYAME studies.

Table 4: Comparison of IOP Reduction for Netarsudil/Latanoprost FDC vs. Latanoprost Monotherapy

ParameterNetarsudil 0.02%/Latanoprost 0.005% FDCLatanoprost 0.005%Study Details
Mean Treated IOP (Month 3) 14.8-16.2 mmHg16.7-17.8 mmHgPhase 3 (MERCURY-1 and -2) pooled analysis.
Additional IOP Lowering vs. Latanoprost 1.3-2.5 mmHg-Phase 3 (MERCURY-1 and -2) pooled analysis.
Patients with ≥30% IOP Reduction 59-65%29-37%Phase 3 (MERCURY-1 and -2) trials.

Comparative Safety and Tolerability

The adverse event profiles of these newer prostaglandin analogs are a critical consideration for their clinical utility. While generally well-tolerated, there are notable differences in the incidence of specific side effects compared to Latanoprost.

Table 5: Common Ocular Adverse Events

Adverse EventTafluprost 0.0015%Latanoprostene Bunod 0.024%Omidenepag Isopropyl 0.002%Netarsudil/Latanoprost FDCLatanoprost 0.005%
Conjunctival Hyperemia Higher incidence vs. LatanoprostSimilar to Latanoprost11.9% - 24.5%53.4%5.4% - 14.0%
Eye Irritation/Pain Similar to LatanoprostNumerically higher incidence of instillation site pain--6.1% (instillation site pain)
Corneal Thickening --11.7%-1.0%
Punctate Keratitis --0%-5.2% - 7.3%
Corneal Verticillata ---Common-
Eyelash/Iris Pigmentation Similar to Latanoprost-No reports of pigmentation changesPossible due to Latanoprost componentWell-documented side effect

Experimental Protocols

The clinical data presented is derived from randomized, controlled, and often double-masked clinical trials. A representative experimental protocol for comparing a new prostaglandin analog to Latanoprost is outlined below.

Objective: To compare the IOP-lowering efficacy and safety of a novel prostaglandin analog to Latanoprost 0.005% in patients with open-angle glaucoma or ocular hypertension.

Study Design: A prospective, randomized, double-masked, active-controlled, parallel-group, multicenter Phase III clinical trial.

Patient Population:

  • Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of open-angle glaucoma or ocular hypertension. Baseline IOP typically ranges from ≥22 mmHg to ≤36 mmHg in at least one eye after a washout period of any previous IOP-lowering medications.

  • Exclusion Criteria: Contraindications to prostaglandin analogs, history of significant ocular trauma or surgery, and certain systemic conditions that may affect IOP.

Treatment Regimen:

  • Patients are randomized to receive either the new prostaglandin analog or Latanoprost 0.005%, administered as one drop in the affected eye(s) once daily in the evening.

  • The duration of the treatment period for primary endpoint analysis is typically 3 to 12 months.

Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The mean change from baseline in diurnal IOP at a predetermined time point (e.g., 3 months). IOP is measured at multiple time points throughout the day (e.g., 9:00 AM, 1:00 PM, and 5:00 PM) at baseline and subsequent follow-up visits.

  • Secondary Efficacy Endpoints: May include the proportion of patients achieving a target IOP, 24-hour IOP control, and IOP reduction at various time points.

  • Safety Assessments: Monitoring and recording of all adverse events (ocular and systemic), visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy at each study visit.

Signaling Pathways and Mechanisms of Action

The IOP-lowering effects of prostaglandin analogs are mediated through specific prostanoid receptors in the eye. Latanoprost and Tafluprost are analogs of prostaglandin F2α and primarily act on the FP receptor. Latanoprostene bunod has a dual mechanism, releasing latanoprost acid to act on the FP receptor and nitric oxide to enhance the trabecular meshwork outflow. Omidenepag isopropyl is a selective agonist of the EP2 receptor, offering a different pathway for IOP reduction. The Netarsudil component of the fixed-dose combination is a Rho kinase inhibitor that increases trabecular outflow.

Prostaglandin Analog Signaling Pathways cluster_Latanoprost_Tafluprost Latanoprost / Tafluprost cluster_LatanoprosteneBunod Latanoprostene Bunod cluster_Omidenepag Omidenepag Isopropyl cluster_Netarsudil Netarsudil/Latanoprost FDC Latanoprost/Tafluprost Latanoprost/Tafluprost FP Receptor FP Receptor Latanoprost/Tafluprost->FP Receptor Increase Uveoscleral Outflow Increase Uveoscleral Outflow FP Receptor->Increase Uveoscleral Outflow Latanoprostene Bunod Latanoprostene Bunod Latanoprost Acid Latanoprost Acid Latanoprostene Bunod->Latanoprost Acid Nitric Oxide Nitric Oxide Latanoprostene Bunod->Nitric Oxide FP Receptor_LB FP Receptor Latanoprost Acid->FP Receptor_LB Increase Trabecular Outflow_LB Increase Trabecular Outflow Nitric Oxide->Increase Trabecular Outflow_LB Increase Uveoscleral Outflow_LB Increase Uveoscleral Outflow FP Receptor_LB->Increase Uveoscleral Outflow_LB Omidenepag Isopropyl Omidenepag Isopropyl EP2 Receptor EP2 Receptor Omidenepag Isopropyl->EP2 Receptor Increase Trabecular & Uveoscleral Outflow Increase Trabecular & Uveoscleral Outflow EP2 Receptor->Increase Trabecular & Uveoscleral Outflow Netarsudil Netarsudil Rho Kinase Inhibition Rho Kinase Inhibition Netarsudil->Rho Kinase Inhibition Latanoprost_FDC Latanoprost FP Receptor_FDC FP Receptor Latanoprost_FDC->FP Receptor_FDC Increase Trabecular Outflow_N Increase Trabecular Outflow Rho Kinase Inhibition->Increase Trabecular Outflow_N Increase Uveoscleral Outflow_FDC Increase Uveoscleral Outflow FP Receptor_FDC->Increase Uveoscleral Outflow_FDC

Caption: Signaling pathways of new prostaglandin analogs.

Experimental Workflow for Comparative Clinical Trials

The successful execution of a comparative clinical trial for new prostaglandin analogs follows a structured workflow, from patient recruitment to data analysis.

Experimental Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Washout Period Washout Period Informed Consent->Washout Period Baseline Visit Baseline Visit Washout Period->Baseline Visit Randomization Randomization Baseline Visit->Randomization Treatment Arm A (New Analog) Treatment Arm A (New Analog) Randomization->Treatment Arm A (New Analog) Treatment Arm B (Latanoprost) Treatment Arm B (Latanoprost) Randomization->Treatment Arm B (Latanoprost) Follow-up Visits Follow-up Visits Treatment Arm A (New Analog)->Follow-up Visits Treatment Arm B (Latanoprost)->Follow-up Visits IOP Measurements IOP Measurements Follow-up Visits->IOP Measurements Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Data Analysis Data Analysis IOP Measurements->Data Analysis Adverse Event Monitoring->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Results Interpretation Results Interpretation Statistical Comparison->Results Interpretation

Caption: A typical experimental workflow for a comparative clinical trial.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 15(S)-Latanoprost, a prostaglandin (B15479496) analog widely used in research. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Core Principles of this compound Disposal

The disposal of this compound is governed by regulations for pharmaceutical and chemical waste. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel involved in the handling and disposal process.[1][2]

Key Disposal Considerations

A systematic approach is necessary for the proper disposal of this compound waste. The following table summarizes the critical aspects that must be considered throughout the disposal process.

ConsiderationKey Requirements and Recommendations
Regulatory Compliance All disposal activities must strictly adhere to local, state, and federal regulations governing pharmaceutical and chemical waste. This includes guidelines set by the Environmental Protection Agency (EPA).
Environmental Protection Every measure should be taken to prevent the release of this compound into the environment. Waste minimization practices are strongly encouraged.
Waste Segregation This compound waste must not be mixed with non-hazardous waste. It should be segregated into appropriately labeled and sealed containers.
Personal Protective Equipment (PPE) All personnel handling this compound waste must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
Spill Management In the event of a spill, the material should be contained using an inert absorbent. The collected waste and absorbent material must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

This section outlines the detailed procedure for the collection, storage, and disposal of this compound waste.

Waste Collection
  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solid Waste: Dispose of all materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, in a designated hazardous waste bag.

Container Labeling and Storage
  • Affix a hazardous waste label to the container before adding any waste.

  • The label must clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Keep the waste container securely sealed when not in use.

  • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, strong bases, and strong reducing agents.

Spill Management

In the event of a spill:

  • Immediately alert personnel in the vicinity.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and any contaminated debris and place it into the designated solid hazardous waste container.

  • Thoroughly clean the spill area with an appropriate solvent or detergent and water.

  • Dispose of all cleaning materials as hazardous waste.

Final Disposal
  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.

  • Ensure all required documentation for waste transfer is completed and signed.

  • Do not flush this compound down the drain or dispose of it in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Waste Segregation & Storage cluster_2 Spill Management cluster_3 Final Disposal Aqueous_Waste Aqueous Waste (Solutions containing this compound) Hazardous_Container_Aqueous Labeled Hazardous Aqueous Waste Container Aqueous_Waste->Hazardous_Container_Aqueous Solid_Waste Solid Waste (Contaminated gloves, tips, etc.) Hazardous_Container_Solid Labeled Hazardous Solid Waste Bag Solid_Waste->Hazardous_Container_Solid Secure_Storage Store in a Secure, Designated Area Hazardous_Container_Aqueous->Secure_Storage Hazardous_Container_Solid->Secure_Storage Licensed_Contractor Arrange for Pickup by Licensed Waste Contractor Secure_Storage->Licensed_Contractor Spill_Event Spill Occurs Contain_Spill Contain with Inert Absorbent Spill_Event->Contain_Spill Immediate Action Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Collect_Waste->Hazardous_Container_Solid Dispose of as Hazardous Waste Clean_Area Decontaminate Spill Area Collect_Waste->Clean_Area Clean_Area->Hazardous_Container_Solid Dispose of Cleaning Materials as Hazardous Waste Documentation Complete Waste Transfer Documentation Licensed_Contractor->Documentation Final_Disposal Compliant Disposal Documentation->Final_Disposal

References

Personal protective equipment for handling 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 15(S)-Latanoprost, a prostaglandin (B15479496) F2α analogue. Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental exposure. The following information outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.

Hazard Identification

This compound is a derivative of Latanoprost and should be handled with caution.[1] Although some safety data sheets may not classify the pure substance as hazardous, solutions containing Latanoprost or its isomers can present several risks. It is suspected of damaging fertility or the unborn child and causes serious eye irritation.[2][3] In solution with flammable solvents like methyl acetate, it is considered a highly flammable liquid and vapor.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesTwo pairs of powder-free nitrile or neoprene gloves are recommended. Change gloves regularly or immediately if contaminated, torn, or punctured.
Eye and Face Protection Safety goggles or face shieldWear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary if there is a risk of splashes.
Body Protection Laboratory coat or gownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.
Respiratory Protection NIOSH-approved respiratorA respirator (e.g., N95 or higher) should be used when handling the powder outside of a chemical fume hood or if there is a risk of aerosol generation.
Head and Foot Protection Head/hair and shoe coversDisposable head, hair, and shoe covers are recommended to prevent contamination.

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Inspect Container prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Weighing (in fume hood) prep3->handling1 handling2 Dissolving handling1->handling2 handling3 Use and Transfer handling2->handling3 post1 Decontaminate Work Area handling3->post1 post2 Securely Cap Containers post1->post2 disp1 Segregate Waste post2->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Store for Pickup disp2->disp3

Safe handling workflow for this compound.

1. Preparation

  • Inspect Container: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure a clean and uncluttered workspace. Verify that a chemical spill kit and an emergency eyewash station are readily accessible. All handling of this compound, especially as a solid, should be conducted in a chemical fume hood or other ventilated enclosure.

2. Handling

  • Weighing: If handling the solid form, weigh the required amount within a chemical fume hood. Use anti-static measures to prevent the dispersal of powder.

  • Dissolving: When preparing a solution, add the solvent to the weighed compound slowly to prevent splashing.

  • Use and Transfer: Utilize calibrated equipment for all transfers to minimize waste and the potential for aerosol generation. Avoid touching the tip of the dispensing container to any surface to prevent cross-contamination.

3. Post-Handling

  • Decontaminate Work Area: After use, thoroughly decontaminate the work surface.

  • Secure Containers: Securely cap all containers of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with non-hazardous waste. All contaminated materials must be segregated into appropriately labeled, sealed containers.

  • Solid Waste: Dispose of all disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, in a designated hazardous waste bag.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Labeling and Storage: Affix a hazardous waste label to all waste containers, clearly identifying the contents as "Hazardous Waste" and "this compound". Keep containers sealed when not in use and store them in a designated, secure area awaiting collection by a licensed environmental waste management contractor.

Emergency Procedures

  • Spills: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand. Collect the absorbent material and any contaminated debris into a sealed, labeled container for proper disposal. Clean the spill area thoroughly.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.